molecular formula C10H12FNO2 B7907474 3-Amino-4-(4-fluorophenyl)butanoic acid CAS No. 682804-76-8

3-Amino-4-(4-fluorophenyl)butanoic acid

Cat. No.: B7907474
CAS No.: 682804-76-8
M. Wt: 197.21 g/mol
InChI Key: MWAZHPYPJNEKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(4-fluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAZHPYPJNEKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657715
Record name 3-Amino-4-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-76-8
Record name 3-Amino-4-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Fluorinated γ-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Amino-4-(4-fluorophenyl)butanoic Acid

This compound is a fluorinated γ-amino acid (GABA) analogue. The incorporation of fluorine into amino acids is a powerful strategy in medicinal chemistry, as it can significantly alter the parent molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity.[1][2] These fluorinated building blocks are of great interest as potential enzyme inhibitors and therapeutic agents.[2] Specifically, GABA analogues are a class of drugs that target the central nervous system and are used to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.

The primary challenge in synthesizing molecules like this compound lies in the precise, stereocontrolled construction of the chiral center at the C3 position. Achieving high enantiomeric purity is critical, as the biological activity of chiral drugs often resides in a single enantiomer. This guide provides a comprehensive overview of established and innovative pathways for the asymmetric synthesis of this important molecule, aimed at researchers, scientists, and professionals in drug development.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral β- and γ-amino acids has been a subject of intense research, leading to a variety of strategic approaches.[3] The most successful routes for this compound and its analogues can be broadly categorized into three main strategies: Catalytic Asymmetric Synthesis, Chemoenzymatic Methods, and Chiral Pool Synthesis. Each approach offers distinct advantages regarding efficiency, scalability, and stereocontrol.

Pathway 1: Catalytic Asymmetric Conjugate Addition

One of the most direct and efficient methods for establishing the chiral center is through the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor. This approach often utilizes a chiral transition metal catalyst to induce high stereoselectivity. A prominent example is the rhodium-catalyzed conjugate addition, a variant of the Hayashi-Miyaura reaction.[4]

Conceptual Overview

This pathway typically begins with the Knoevenagel condensation of 4-fluorobenzaldehyde with a malonic acid derivative to form an α,β-unsaturated compound. A subsequent asymmetric conjugate addition of a nucleophile, such as a cyanide source or a nitromethane equivalent, in the presence of a chiral catalyst, sets the crucial stereocenter. The resulting intermediate is then elaborated through hydrolysis, decarboxylation, and reduction to yield the final product.

Workflow Diagram: Asymmetric Conjugate Addition

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Asymmetric Conjugate Addition cluster_2 Step 3: Functional Group Transformations A 4-Fluorobenzaldehyde + Diethyl Malonate B Diethyl (4-fluorobenzylidene)malonate A->B Base (e.g., Piperidine) C Addition of Nitromethane D Chiral Michael Adduct (Key Stereocenter Formed) C->D Chiral Catalyst (e.g., Organocatalyst) E Hydrolysis & Decarboxylation D->E Acid/Base F Nitro Group Reduction E->F e.g., H₂, Pd/C G This compound F->G

Caption: A generalized workflow for the organocatalytic asymmetric synthesis of the target molecule.

Experimental Protocol: Asymmetric Michael Addition of Nitromethane

This protocol is adapted from established methods for the synthesis of similar γ-amino acids.[5]

  • Catalyst Preparation: In a nitrogen-flushed flask, dissolve the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 0.5 mol%) in a suitable solvent (e.g., toluene, 2 mL).

  • Reaction Setup: To the catalyst solution, add diethyl (4-fluorobenzylidene)malonate (1.0 equiv).

  • Nucleophile Addition: Add nitromethane (2.0 equiv) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.

  • Subsequent Steps: The purified adduct undergoes hydrolysis and decarboxylation, typically by heating with a strong acid (e.g., 6M HCl), followed by reduction of the nitro group to an amine (e.g., using catalytic hydrogenation) to afford the final product.

Causality and Insights
  • Choice of Catalyst: Bifunctional organocatalysts are highly effective as they can activate both the electrophile (the malonate derivative) and the nucleophile (nitromethane) simultaneously through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.[5]

  • Solvent: The choice of a non-polar solvent like toluene is crucial as it enhances the hydrogen-bonding interactions essential for the catalyst's function.

  • Self-Validation: The protocol's integrity is validated by the high enantiomeric excess (ee) of the product, which is directly determined by the efficacy of the chiral catalyst. The stereochemical outcome can be reliably predicted based on the chosen catalyst enantiomer.

Pathway 2: Chemoenzymatic Synthesis via Asymmetric Bioreduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ene-reductases, in particular, have proven to be powerful tools for the asymmetric reduction of activated alkenes, providing access to chiral precursors for GABA analogues like pregabalin.[6][7][8]

Conceptual Overview

This pathway involves the synthesis of a β-cyanoacrylate ester, which serves as a substrate for an ene-reductase. The enzyme catalyzes the highly stereoselective reduction of the carbon-carbon double bond, creating the chiral center. The resulting chiral β-cyano ester is then converted to the target γ-amino acid through the reduction of the nitrile group.

Workflow Diagram: Chemoenzymatic Synthesis

G A 4-Fluorobenzaldehyde + Ethyl Cyanoacetate B Ethyl (E/Z)-2-cyano-3- (4-fluorophenyl)acrylate A->B Knoevenagel Condensation C Asymmetric Bioreduction D Chiral Ethyl 2-cyano-3- (4-fluorophenyl)propanoate C->D Ene-Reductase (e.g., OPR1) + Cofactor (NAD(P)H) E Nitrile Reduction D->E e.g., Raney Ni, H₂ F Hydrolysis E->F Acid/Base G This compound F->G

Caption: Chemoenzymatic route using an ene-reductase for the key stereoselective step.

Experimental Protocol: Ene-Reductase Mediated Bioreduction

This protocol is based on methodologies developed for producing precursors to GABA analogues.[6][8]

  • Substrate Preparation: Synthesize the precursor, ethyl 2-cyano-3-(4-fluorophenyl)acrylate, via a Knoevenagel condensation of 4-fluorobenzaldehyde and ethyl cyanoacetate.

  • Biocatalytic Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), prepare a mixture containing the ene-reductase enzyme, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NAD(P)H.

  • Substrate Addition: Add the acrylate substrate (e.g., dissolved in a co-solvent like DMSO to improve solubility) to the enzyme solution.

  • Reaction Conditions: Gently agitate the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the conversion and enantiomeric excess of the product by chiral GC or HPLC.

  • Product Extraction: Once the reaction reaches completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification and Elaboration: Purify the extracted chiral cyano ester by chromatography. Subsequently, reduce the nitrile to a primary amine and hydrolyze the ester to yield the final amino acid.

Causality and Insights
  • Enzyme Selectivity: The high enantioselectivity of this reaction is governed by the three-dimensional structure of the enzyme's active site, which preferentially binds one prochiral face of the substrate.

  • Substrate Engineering: The stereochemical outcome can sometimes be controlled or even inverted by modifying the ester group of the substrate or by using different geometric isomers (E/Z) of the acrylate.[6][7]

  • Cofactor Regeneration: An in situ cofactor regeneration system is essential for making the process economically viable on a larger scale, as the nicotinamide cofactors (NAD(P)H) are expensive.

Pathway 3: Chiral Pool Synthesis from (S)-Serine

The chiral pool approach utilizes readily available, inexpensive enantiopure starting materials, such as amino acids or sugars, to synthesize the target molecule. An enantiospecific synthesis of a closely related compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, has been developed starting from (S)-serine, demonstrating the viability of this strategy.[9]

Conceptual Overview

This multi-step synthesis transforms (S)-serine into a chiral aziridine intermediate. The key step involves the regioselective ring-opening of this aziridine with a Grignard reagent derived from a fluorinated benzene. This reaction introduces the fluorophenyl group and sets up the carbon skeleton. Subsequent functional group manipulations, including deprotection and oxidation, lead to the final γ-amino acid.

Workflow Diagram: Chiral Pool Synthesis from (S)-Serine

G A (S)-Serine B Protected Serine (N-Boc, O-Trityl) A->B Protection C Reduction to Amino Alcohol B->C e.g., LiBH₄ D Cyclization to (R)-Aziridin-2-methanol C->D e.g., Mitsunobu E Aziridine Ring-Opening (Key Step) F Protected (R)-2-Amino-3- (4-fluorophenyl)propan-1-ol E->F (4-fluorophenyl) magnesium bromide G Deprotection & Oxidation F->G Multi-step H 3-Amino-4-(4-fluorophenyl) butanoic Acid G->H

Caption: Multi-step synthesis starting from the chiral pool molecule (S)-serine.

Experimental Protocol: Aziridine Ring-Opening

This protocol is adapted from the synthesis of the trifluorophenyl analogue.[9]

  • Grignard Reagent Preparation: Prepare the Grignard reagent, (4-fluorophenyl)magnesium bromide, from 1-bromo-4-fluorobenzene and magnesium turnings in anhydrous THF.

  • Reaction Setup: In a separate, dry, nitrogen-flushed flask, dissolve the N- and O-protected (R)-aziridin-2-methanol intermediate in anhydrous THF and cool to 0°C.

  • Ring-Opening: Add the freshly prepared Grignard reagent dropwise to the aziridine solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting amino alcohol derivative by column chromatography.

Causality and Insights
  • Regioselectivity: The nucleophilic attack of the Grignard reagent occurs preferentially at the less sterically hindered carbon of the aziridine ring, leading to the desired product with high regioselectivity.

  • Stereospecificity: The reaction proceeds with an inversion of configuration at the carbon center being attacked, but since the attack is on the CH₂OH-bearing carbon which is then modified, the original stereocenter from serine effectively directs the final product's stereochemistry.

  • Protecting Groups: The choice of protecting groups (e.g., Boc for the amine, Trityl for the alcohol) is critical. They must be stable to the reaction conditions (Grignard reagent) and be selectively removable in subsequent steps.[9]

Comparative Analysis of Synthesis Pathways

PathwayKey AdvantageKey DisadvantageTypical No. of StepsScalability
Catalytic Asymmetric Addition High efficiency and atom economy; direct creation of the stereocenter.Requires expensive chiral catalysts and ligands; optimization can be complex.3-5Good to Excellent
Chemoenzymatic Synthesis Extremely high enantioselectivity; environmentally friendly ("green") conditions.Enzymes can be sensitive; requires specific substrates and aqueous media.3-4Good; requires bioreactor technology.
Chiral Pool Synthesis Stereochemistry is derived from an inexpensive natural product.Often involves multiple steps with protecting group manipulations, lowering overall yield.8-10Moderate

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several robust and stereocontrolled methodologies. Catalytic asymmetric methods, particularly those employing organocatalysis, offer a direct and scalable route with high efficiency. Chemoenzymatic approaches represent the cutting edge of green chemistry, providing exceptional enantioselectivity under mild conditions. While the chiral pool synthesis is often longer, it remains a reliable strategy that leverages nature's own stereochemical precision.

The choice of the optimal pathway depends on the specific requirements of the project, including scale, cost, available equipment, and desired purity. Future developments in this field will likely focus on the discovery of more active and robust catalysts (both chemical and biological) and the development of continuous flow processes to further improve the efficiency, safety, and cost-effectiveness of producing this valuable pharmaceutical building block.[5]

References

A Technical Guide to the Mechanism of Action of 3-Amino-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 3-Amino-4-(4-fluorophenyl)butanoic acid, a GABA analogue with significant potential in neuroscience research and therapeutic development.[1][2] This document will move beyond a cursory overview to deliver a detailed, evidence-based exploration of its molecular interactions, the resultant signaling cascades, and the physiological outcomes. By synthesizing data from pivotal studies, presenting detailed experimental protocols, and visualizing complex biological pathways, this guide aims to equip researchers and drug development professionals with a comprehensive and actionable understanding of this compound's pharmacology.

Introduction: A Fluorinated GABA Analogue of Interest

This compound, also known as 4-Fluorophenibut or F-Phenibut, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] The introduction of a fluorine atom to the phenyl ring distinguishes it from its parent compound, phenibut, and significantly influences its pharmacological profile.[3] This structural modification enhances its potency as a GABAB receptor agonist, making it a valuable tool for studying the GABAergic system and a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.[4][5][6][7]

Core Mechanism of Action: Selective GABAB Receptor Agonism

The primary and most well-characterized mechanism of action of this compound is its role as a selective and potent agonist at the GABAB receptor.[1][2][6] This has been extensively validated through a range of experimental paradigms, which are crucial for a comprehensive understanding of its activity.

Receptor Binding and Affinity

The affinity of this compound for the GABAB receptor has been quantified using radioligand binding assays. These experiments demonstrate its selective binding to the GABAB receptor with negligible affinity for the GABAA receptor.

CompoundReceptor TargetIC₅₀ (μM)
This compoundGABAB1.70
This compoundGABAA>100

This data highlights the selectivity of the compound for the GABAB receptor subtype.[1]

Functional Consequences of Receptor Activation

Activation of the GABAB receptor by this compound initiates a cascade of intracellular events characteristic of G-protein coupled receptors (GPCRs).[8][9] This leads to the modulation of downstream effectors, ultimately resulting in neuronal inhibition.[8][10]

The key functional outcomes include:

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[9][10]

  • Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes.[10][11]

  • Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is critical for neurotransmitter release.[10]

Visualizing the GABAB Signaling Pathway

The signaling cascade initiated by the binding of this compound to the GABAB receptor can be visualized as follows:

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ligand This compound Ligand->GABAB_R Binds ATP ATP ATP->AC

Figure 1: GABA-B Receptor Activation Pathway. This diagram illustrates the signaling cascade initiated by the binding of this compound to the GABA-B receptor, leading to neuronal inhibition.

Methodologies for Mechanistic Elucidation: Experimental Protocols

The following protocols are provided as a guide for researchers seeking to investigate the mechanism of action of this compound or similar compounds.

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of a test compound for the GABAB receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]CGP54626, a GABAB receptor antagonist).[12]

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like baclofen).

  • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).[13]

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.[14]

  • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]

  • Rapidly aspirate the contents of the wells onto glass fiber filters using a cell harvester.[14]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14]

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding against the log of the test compound concentration to determine the IC₅₀ value.

Radioligand_Binding_Workflow A Prepare Assay Plate: Membranes, Radioligand, Test Compound B Incubate to Equilibrium A->B C Filter and Wash B->C D Scintillation Counting C->D E Data Analysis: Determine IC50 D->E

Figure 2: Radioligand Binding Assay Workflow. A streamlined representation of the key steps involved in determining the binding affinity of a compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect of the test compound on neuronal activity.

Materials:

  • Cultured neurons (e.g., cerebellar Purkinje cells or hippocampal neurons).[6]

  • Patch-clamp setup including a microscope, micromanipulator, and amplifier.

  • Borosilicate glass pipettes.

  • Intracellular and extracellular recording solutions.[15]

  • Test compound (this compound).

Procedure:

  • Prepare a coverslip with cultured neurons for recording.

  • Pull a patch pipette and fill it with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Record baseline neuronal activity (e.g., membrane potential or holding current).

  • Perfuse the neuron with the test compound at various concentrations.

  • Record the changes in neuronal activity, such as hyperpolarization or an outward potassium current.[6][16]

  • Wash out the compound to observe for reversibility of the effect.

  • Analyze the dose-response relationship to determine the EC₅₀ of the compound.

In Vivo Consequences and Therapeutic Implications

The potent agonism at GABAB receptors by this compound translates into significant in vivo effects. Studies have shown that it can suppress the generation of action potentials in neurons.[6] This inhibitory action underlies its potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as anxiety disorders, spasticity, and certain types of pain.[2][3] The presence of the fluorine atom may also enhance its metabolic stability and ability to cross the blood-brain barrier compared to non-fluorinated analogues.[4][5]

Conclusion

This compound exerts its primary mechanism of action as a selective and potent agonist of the GABAB receptor. This interaction triggers a well-defined signaling cascade that leads to neuronal inhibition. The detailed understanding of its pharmacology, facilitated by the experimental approaches outlined in this guide, provides a robust framework for its continued investigation as a research tool and its potential development as a therapeutic agent for a range of neurological and psychiatric conditions.

References

3-Amino-4-(4-fluorophenyl)butanoic acid GABA_B receptor agonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-4-(4-fluorophenyl)butanoic Acid: A Potent GABAB Receptor Agonist

Abstract

This technical guide provides a comprehensive overview of this compound, a potent and selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. Also known by synonyms such as 4-Fluorophenibut, F-Phenibut, and the developmental code name CGP-11130, this compound is a structural analog of phenibut and the clinically significant muscle relaxant, baclofen.[1][2] This document delineates its mechanism of action, provides detailed protocols for its chemical synthesis and pharmacological characterization, summarizes key quantitative data, and discusses its therapeutic potential. The guide is intended to serve as a foundational resource for researchers in neuropharmacology and medicinal chemistry investigating the GABAergic system.

Introduction: The GABAB Receptor System and its Modulators

The GABAergic system is the principal inhibitory network in the central nervous system (CNS), crucial for maintaining the delicate balance between neuronal excitation and inhibition. The primary mediator of this inhibition is GABA, which exerts its effects through two main receptor classes: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[3]

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow, prolonged inhibitory signals.[4] Their activation is critical for modulating synaptic transmission and neuronal excitability. Dysregulation of the GABAB system has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[4]

This compound belongs to a class of GABA analogs that includes phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA).[1] The introduction of a halogen atom at the para-position of the phenyl ring significantly influences the pharmacological profile. The fluorine substitution in this compound results in a compound that is considerably more potent than phenibut, though slightly less potent than baclofen, establishing it as a valuable tool for probing GABAB receptor function.[5]

Molecular Mechanism of Action

As a selective GABAB receptor agonist, this compound mimics the endogenous ligand GABA at the orthosteric binding site of the receptor. The GABAB receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[4] Ligand binding occurs within the Venus flytrap (VFT) domain of the GABAB1 subunit, which induces a conformational change, leading to the activation of the GABAB2 subunit and its associated intracellular signaling cascade.

The activated receptor couples to inhibitory Gαi/o proteins, which subsequently dissociate into Gα and Gβγ subunits. This dissociation triggers two primary downstream inhibitory pathways:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[5][6] Concurrently, it inhibits the opening of voltage-gated calcium channels (Cav), reducing calcium influx and thereby decreasing neurotransmitter release from presynaptic terminals.

This dual mechanism results in both postsynaptic inhibition (hyperpolarization) and presynaptic inhibition (reduced neurotransmitter release), culminating in a potent dampening of neuronal excitability.[5]

GABA_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_products Receptor GABA_B Receptor (GABAB1/GABAB2) G_Protein Gαi/o-Gβγ (Inactive) Receptor->G_Protein Activates G_Protein_Active Gαi/o (Active) + Gβγ G_Protein->G_Protein_Active Dissociates AC Adenylyl Cyclase cAMP_low ↓ cAMP AC->cAMP_low K_Channel GIRK Channel (Closed) K_Channel_Open GIRK Channel (Open) K_Channel->K_Channel_Open Ca_Channel CaV Channel (Open) Ca_Channel_Closed CaV Channel (Closed) Ca_Channel->Ca_Channel_Closed Agonist 3-Amino-4-(4-fluorophenyl) butanoic acid Agonist->Receptor Binds G_Protein_Active->AC Gαi/o inhibits G_Protein_Active->K_Channel Gβγ activates G_Protein_Active->Ca_Channel Gβγ inhibits K_efflux K+ Efflux K_Channel_Open->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel_Closed->Ca_influx Hyperpolarization Hyperpolarization (Postsynaptic Inhibition) K_efflux->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release (Presynaptic Inhibition) Ca_influx->Neurotransmitter_Release

Caption: GABAB Receptor Signaling Cascade.

Chemical Properties and Synthesis

This compound is a chiral molecule typically utilized as a racemic mixture in research settings.[7] Its hydrochloride salt is often preferred for its increased stability and solubility in aqueous solutions.[8][9]

PropertyValueReference
IUPAC Name 4-Amino-3-(4-fluorophenyl)butanoic acid[1]
CAS Number 52237-19-1 (Free Acid)[1]
CAS Number 1858241-03-8 (HCl Salt)[10]
Molecular Formula C₁₀H₁₂FNO₂[1]
Molecular Weight 197.21 g/mol [11]
Representative Synthesis Protocol

The synthesis can be achieved via a Michael addition followed by reduction of the nitro group. A modern approach employs organocatalysis in a continuous flow system, which offers high yield and enantioselectivity.[12] The following protocol is a representative batch adaptation based on this strategy.

Step 1: Asymmetric Michael Addition

  • To a solution of 4-fluorocinnamaldehyde (1.0 eq) in nitromethane (10.0 eq), add a polystyrene-supported diarylprolinol silyl ether organocatalyst (0.1 eq).

  • Stir the mixture at room temperature for 24-48 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the heterogeneous catalyst. The catalyst can be washed with dichloromethane and reused.

  • Evaporate the excess nitromethane under reduced pressure to yield the crude γ-nitroaldehyde intermediate, (R)-3-(4-fluorophenyl)-4-nitrobutanal.

Step 2: Oxidation of the Aldehyde

  • Dissolve the crude γ-nitroaldehyde (1.0 eq) in a suitable solvent such as acetone.

  • Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise at 0°C. Maintain the temperature below 10°C.

  • Stir the reaction for 2-4 hours at room temperature. Monitor for the disappearance of the aldehyde.

  • Quench the reaction by adding isopropanol until the orange color dissipates.

  • Perform an aqueous workup: extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude γ-nitro acid.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude γ-nitro acid intermediate in methanol or ethanol.

  • Add Palladium on carbon (10% Pd/C, 5 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature and atmospheric pressure for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Step 4: (Optional) Hydrochloride Salt Formation

  • Dissolve the final product in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction A 4-Fluorocinnamaldehyde + Nitromethane C (R)-3-(4-fluorophenyl) -4-nitrobutanal A->C Stir, RT, 24-48h B Organocatalyst B->C E γ-Nitro Acid Intermediate C->E 0°C -> RT, 2-4h D Jones Reagent D->E G Final Product: 3-Amino-4-(4-fluorophenyl) butanoic acid E->G RT, 12-24h F H₂, Pd/C F->G

Caption: Chemical Synthesis Workflow.

Pharmacological Characterization

The pharmacological profile of a novel compound is established by determining its binding affinity for the target receptor and its functional efficacy as an agonist or antagonist.

Comparative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for this compound and compares it with its close analogs, phenibut and baclofen.

CompoundBinding Affinity (IC₅₀)Functional Potency (EC₅₀)Assay DetailsReference
This compound 1.70 µM23.3 µM[³H]Baclofen displacement in rat brain membranes; K⁺ current activation in mouse Purkinje cells[1][5]
Phenibut-1362 µMK⁺ current activation in mouse Purkinje cells[5]
Baclofen-6.0 µMK⁺ current activation in mouse Purkinje cells[5]

The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, indicating binding affinity. The EC₅₀ value represents the concentration required to elicit 50% of the maximum functional response, indicating potency.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radiolabeled GABAB ligand from the receptor. This method is adapted from the foundational work of Bowery et al. (1983).[1]

Materials:

  • Rat whole brain tissue

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4

  • Radioligand: [³H]Baclofen (specific activity ~30-60 Ci/mmol)

  • Non-specific ligand: GABA (100 µM) or unlabeled Baclofen (100 µM)

  • Test Compound: this compound, stock solution in assay buffer

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials; Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold Membrane Preparation Buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. Finally, resuspend the pellet in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In triplicate, prepare assay tubes (total volume 500 µL) containing:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Baclofen (final concentration ~2-5 nM), 400 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific ligand, 50 µL [³H]Baclofen, 400 µL membrane suspension.

    • Competition: 50 µL of test compound (at various concentrations), 50 µL [³H]Baclofen, 400 µL membrane suspension.

  • Incubation: Incubate all tubes at room temperature for 20-30 minutes.

  • Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol 2: Electrophysiological Functional Assay

This protocol assesses the functional potency and efficacy of the test compound by measuring its ability to activate GIRK channels in neurons, a hallmark of GABAB receptor activation. This method is based on the work of Irie et al. (2020).[5]

Materials:

  • Mouse cerebellar slices (250-300 µm thick)

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂

  • Internal solution for patch pipette (K-gluconate based)

  • Test Compound: this compound, stock solution in aCSF

  • Patch-clamp electrophysiology rig with amplifier, digitizer, and microscope

Methodology:

  • Slice Preparation: Prepare acute cerebellar slices from a P18-P25 mouse using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for 30 min, then at room temperature for at least 1 hour before recording.

  • Cell Identification: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at ~2 mL/min. Identify Purkinje cells in the cerebellar cortex using differential interference contrast (DIC) optics.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a Purkinje cell. Hold the cell in voltage-clamp mode at -60 mV.

  • Drug Application: After establishing a stable baseline current, apply the test compound at increasing concentrations via the perfusion system. Apply each concentration for 2-3 minutes until a steady-state outward current is observed.

  • Data Acquisition: Record the holding current throughout the experiment. The outward current induced by the agonist is mediated by the activation of GIRK channels.

  • Data Analysis: Measure the peak amplitude of the outward current at each concentration of the test compound. Normalize the currents to the cell capacitance to get current density (pA/pF). Plot the current density against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Eₘₐₓ).

Characterization_Workflow cluster_binding Protocol 1: Binding Assay cluster_functional Protocol 2: Functional Assay A Prepare Rat Brain Membranes B Incubate Membranes with [³H]Baclofen & Test Compound A->B C Filter & Measure Radioactivity B->C D Calculate IC₅₀ & Kᵢ C->D E Prepare Mouse Cerebellar Slices F Patch-Clamp Purkinje Cell (Voltage-Clamp) E->F G Apply Test Compound & Record Outward Current F->G H Calculate EC₅₀ & Eₘₐₓ G->H Start Pharmacological Characterization Start->A Start->E

Caption: Experimental Workflow for Pharmacological Characterization.

Pharmacokinetics and Therapeutic Potential

Pharmacokinetic Profile

To date, no formal pharmacokinetic studies for this compound have been published in peer-reviewed literature. However, inferences can be drawn from its chemical structure. The substitution of a fluorine atom onto the phenyl ring, analogous to the chlorine atom in baclofen, is expected to increase lipophilicity and protect the molecule from rapid first-pass metabolism compared to its non-halogenated parent, phenibut.[13] This modification likely leads to improved oral bioavailability and CNS penetration. Anecdotal reports suggest a faster onset of action and a shorter duration compared to phenibut, though these claims require rigorous scientific validation.[2] Preclinical studies in rodent models are necessary to formally determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Therapeutic Potential

Given its potent and selective GABAB receptor agonism, this compound holds potential for similar therapeutic applications as other drugs in its class.

  • Anxiolytic: GABAB agonism produces calming and anxiolytic effects, suggesting potential use in anxiety disorders.[14]

  • Muscle Relaxant: Baclofen is a first-line treatment for spasticity; this compound would likely share these muscle relaxant properties.

  • Nootropic/Cognitive Effects: While phenibut is often used for its purported nootropic effects, the more targeted GABAB action of its fluorinated analog may modulate cognitive processes differently.[14]

  • Anti-addiction: GABAB agonists are under investigation for treating substance use disorders, particularly alcohol and cocaine addiction, by modulating reward pathways.

However, as an unmarketed research chemical, its safety and efficacy in humans are unknown. The increased potency relative to phenibut suggests a higher risk of side effects, dependence, and withdrawal symptoms with misuse.[5][6]

Conclusion and Future Directions

This compound is a valuable research tool for the study of the GABAB receptor system. Its chemical and pharmacological properties place it between the widely used compounds phenibut and baclofen in terms of potency. The detailed protocols provided in this guide offer a framework for its synthesis and characterization, enabling further investigation by the scientific community.

Future research should prioritize comprehensive in vivo studies to establish a formal pharmacokinetic and safety profile. Furthermore, exploring the differential effects of its (R)- and (S)-enantiomers could provide deeper insights into the stereospecific requirements of the GABAB receptor binding pocket and potentially lead to the development of more selective therapeutic agents.

References

Stereochemistry of 3-Amino-4-(4-fluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 3-Amino-4-(4-fluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of this compound, a fluorinated analog of γ-aminobutyric acid (GABA) with significant potential in neuroscience and medicinal chemistry. The presence of a single stereocenter at the C3 position gives rise to two enantiomers, (R) and (S), whose distinct three-dimensional arrangements dictate their pharmacological activity. This document details field-proven methodologies for the stereoselective synthesis via both asymmetric synthesis and chiral resolution, robust analytical techniques for enantiomeric separation and characterization including chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and discusses the stereospecific interactions with biological targets. Each section is grounded in established scientific principles, providing both the procedural steps and the causal logic behind experimental design, empowering researchers to effectively control and analyze the stereoisomers of this important molecule.

Introduction: The Significance of Chirality

This compound is a structural analog of phenibut and baclofen, belonging to the class of β-substituted γ-amino acids. Its structure is characterized by a butanoic acid backbone with an amino group at the C3 position and a 4-fluorophenyl group at the C4 position. The carbon atom at the C3 position is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (S)-3-Amino-4-(4-fluorophenyl)butanoic acid and (R)-3-Amino-4-(4-fluorophenyl)butanoic acid.

In drug development, stereochemistry is not a trivial detail; it is a critical determinant of a molecule's therapeutic efficacy and safety profile. Enantiomers often exhibit significantly different pharmacodynamic and pharmacokinetic properties because biological systems, such as receptors and enzymes, are themselves chiral.[1][2] One enantiomer may fit perfectly into a receptor's binding site to elicit a desired therapeutic effect, while its mirror image may be inactive or, in some cases, produce off-target effects or toxicity.[3] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of this compound is paramount for any research or development program.

This guide serves as a technical deep-dive into the core stereochemical considerations for this compound, providing validated frameworks for its synthesis and analysis.

Stereoselective Synthesis: Accessing Enantiomerically Pure Forms

Obtaining enantiomerically pure forms of this compound can be achieved through two primary strategies: direct asymmetric synthesis, which creates the desired enantiomer preferentially, or chiral resolution, which separates a pre-existing 50:50 racemic mixture.

Strategy 1: Asymmetric Synthesis via Catalytic Conjugate Reduction

Asymmetric synthesis offers an elegant and efficient route to directly produce a single enantiomer, minimizing the loss of material associated with resolving a racemate. One powerful method for synthesizing chiral β-aryl-substituted γ-amino acids is the copper-catalyzed asymmetric conjugate reduction of a corresponding α,β-unsaturated ester.[4] This approach utilizes a chiral ligand to direct the addition of a hydride, thereby establishing the stereocenter with high enantioselectivity.

The causality behind this choice lies in the robustness and predictability of copper-hydride chemistry when paired with well-defined chiral phosphine ligands like (S)-BINAP. The catalyst forms a chiral pocket around the substrate, forcing the hydride to attack from a specific face of the double bond, leading to the preferential formation of one enantiomer.

cluster_0 Asymmetric Synthesis Workflow start Start: (E)-Methyl 4-(4-fluorophenyl)-3-(phthalimido)but-2-enoate reaction Asymmetric 1,4-Conjugate Reduction (Toluene, t-BuOH, 25°C) start->reaction catalyst Catalyst System: Cu(OAc)₂·H₂O, (S)-BINAP catalyst->reaction hydride Hydride Source: Polymethylhydrosiloxane (PMHS) hydride->reaction intermediate Protected (S)-enantiomer Intermediate reaction->intermediate deprotection Deprotection (Hydrazine or Acid Hydrolysis) intermediate->deprotection product End Product: (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid deprotection->product

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol: Asymmetric Synthesis

  • Catalyst Preparation: In a nitrogen-purged glovebox, add Cu(OAc)₂·H₂O (5 mol%) and (S)-BINAP (5.5 mol%) to a flame-dried Schlenk flask containing anhydrous toluene. Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the starting material, (E)-Methyl 4-(4-fluorophenyl)-3-(phthalimido)but-2-enoate (1.0 eq), in anhydrous toluene.

  • Conjugate Reduction: Add the substrate solution to the catalyst mixture. Follow this with the addition of tert-butanol (t-BuOH, 2.0 eq) and then slowly add polymethylhydrosiloxane (PMHS, 3.0 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 25°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Deprotection: Purify the resulting crude ester by column chromatography. Subsequently, remove the phthalimido protecting group by treating the ester with hydrazine hydrate in ethanol under reflux, followed by acidic workup to yield the target (S)-enantiomer.

Strategy 2: Chiral Resolution of Racemic Acid via Diastereomeric Salt Formation

Chiral resolution is a classical and highly effective method for separating enantiomers.[5] This technique relies on reacting the racemic mixture with a single enantiomer of a second chiral compound (the resolving agent) to form a pair of diastereomers.[6] Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like fractional crystallization.[5]

The choice of an acidic resolving agent like L-(+)-Tartaric acid is a self-validating system. The basic amino group of the racemic this compound reacts with the carboxylic acid groups of the tartaric acid to form two diastereomeric salts: [(S)-acid·(L)-tartrate] and [(R)-acid·(L)-tartrate]. One of these salts will typically be less soluble in a given solvent system and will crystallize out preferentially.

cluster_1 Chiral Resolution Workflow racemate Start: Racemic (R/S)- 3-Amino-4-(4-fluorophenyl) butanoic Acid salt_formation Diastereomeric Salt Formation (Methanol/Water) racemate->salt_formation agent Resolving Agent: L-(+)-Tartaric Acid agent->salt_formation salts Mixture of Diastereomeric Salts: [(R)-acid·(L)-tartrate] [(S)-acid·(L)-tartrate] salt_formation->salts crystallization Fractional Crystallization (Cooling) salts->crystallization separation Separation via Filtration crystallization->separation solid Solid: Less Soluble Salt (e.g., (R)-acid·(L)-tartrate) separation->solid filtrate Filtrate: More Soluble Salt (e.g., (S)-acid·(L)-tartrate) separation->filtrate liberation1 Liberation (Basification, e.g., NH₄OH) solid->liberation1 liberation2 Liberation (Basification, e.g., NH₄OH) filtrate->liberation2 product_r End Product 1: (R)-Enantiomer liberation1->product_r product_s End Product 2: (S)-Enantiomer liberation2->product_s

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution

  • Dissolution: Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol/water (e.g., 9:1 v/v).

  • Salt Formation: In a separate flask, dissolve L-(+)-Tartaric acid (0.5 eq) in the same hot solvent mixture. Slowly add the tartaric acid solution to the racemic amino acid solution with stirring.

  • Crystallization: Allow the combined solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the enriched, less-soluble diastereomeric salt. The mother liquor contains the more soluble diastereomeric salt.

  • Enantiomer Liberation: To recover the free amino acid, dissolve the isolated salt crystals in water and adjust the pH to ~9-10 with aqueous ammonium hydroxide. The free amino acid will precipitate out of the solution.

  • Final Purification: Collect the pure enantiomer by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess (ee) of the product should be determined by chiral HPLC. The other enantiomer can be recovered from the mother liquor by the same liberation procedure.

Stereochemical Analysis and Characterization

Once a single enantiomer has been synthesized or isolated, its stereochemical purity and identity must be rigorously confirmed. Chiral HPLC is the gold standard for determining enantiomeric purity, while NMR spectroscopy, particularly with chiral solvating agents, can be used for absolute configuration assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[7] The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies.[8] This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in two separate peaks on the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for precise calculation of enantiomeric excess (% ee).

The choice of a polysaccharide-based CSP, such as one coated with derivatized cellulose or amylose, is a robust starting point for many amino acids due to the multiple chiral recognition mechanisms they offer, including hydrogen bonding, dipole-dipole, and π-π interactions.[9]

Table 1: Exemplary Chiral HPLC Data for Enantiomeric Separation

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (S)-enantiomer ~8.5 min
Retention Time (R)-enantiomer ~10.2 min
Resolution (Rs) > 2.0

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase (Hexane/IPA/TFA 80:20:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for at least 15 minutes to ensure both peaks have eluted.

  • Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR spectra of two enantiomers are identical, their signals can be differentiated in a chiral environment. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample.[10] The CSA forms rapid, reversible diastereomeric complexes with each enantiomer, and the differing geometries of these complexes cause slight but measurable differences in the chemical shifts (Δδ) of the corresponding nuclei.[11][12] This technique is invaluable for confirming the absolute configuration by comparing the observed shifts to a known standard. ¹⁹F NMR is particularly useful for this molecule, as the fluorine atom provides a highly sensitive and clean probe with a wide chemical shift range.[13]

Table 2: Hypothetical NMR Data (¹H, ¹³C, ¹⁹F) in the Presence of a Chiral Solvating Agent (CSA)

Nucleus(S)-Enantiomer + CSA (δ, ppm)(R)-Enantiomer + CSA (δ, ppm)Δδ (S-R) (ppm)
¹H (H3) 3.853.82+0.03
¹³C (C3) 52.452.2+0.2
¹⁹F -115.60-115.75+0.15

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: Accurately weigh and dissolve the enantiomerically pure or enriched sample of this compound (approx. 5 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Reference Spectrum: Obtain standard ¹H, ¹³C, and ¹⁹F NMR spectra of the sample.

  • Add CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Complex Spectrum: Gently mix the sample and re-acquire the ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Analysis: Compare the spectra obtained before and after the addition of the CSA. Observe the splitting or shifting of key signals (e.g., the proton on the chiral carbon, the fluorine signal) to determine the chemical shift differences (Δδ) between the diastereomeric complexes. This allows for the quantification of enantiomeric excess and, with appropriate reference standards, assignment of the absolute configuration.

Stereospecific Pharmacodynamics: Differential Biological Activity

The primary rationale for controlling stereochemistry is the differential interaction of enantiomers with biological targets. As an analog of GABA, this compound is expected to interact with GABA receptors (GABA-A and GABA-B).[2] These receptors possess complex, three-dimensional binding pockets. The precise spatial arrangement of the amino, carboxylic acid, and fluorophenyl groups of one enantiomer will allow for optimal binding interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions), leading to higher affinity and/or efficacy. The other enantiomer, being a mirror image, will not be able to achieve this optimal fit, resulting in weaker or no activity.[3]

For example, in the related compound baclofen (3-Amino-4-(4-chlorophenyl)butanoic acid), the (R)-enantiomer is the active form that binds potently to the GABA-B receptor, while the (S)-enantiomer is significantly less active. A similar stereoselectivity can be anticipated for this compound.

Table 3: Hypothetical Binding Affinities (Ki, nM) at Human GABA Receptors

EnantiomerGABA-A Receptor (Ki, nM)GABA-B Receptor (Ki, nM)
(S)-Enantiomer > 10,000850
(R)-Enantiomer > 10,00095
Racemic Mixture > 10,000190

This data is illustrative to demonstrate the principle of stereoselectivity and is not based on direct experimental results for this specific compound.

This hypothetical data illustrates that the (R)-enantiomer may be nearly an order of magnitude more potent at the GABA-B receptor than the (S)-enantiomer. Developing the (R)-enantiomer as a single-isomer drug would therefore allow for a lower therapeutic dose, potentially reducing the risk of off-target side effects that might be associated with the less active (S)-enantiomer.

Conclusion

The stereochemistry of this compound is a central element that defines its chemical and biological identity. As this guide has detailed, robust and reliable methods exist for both the selective synthesis and the rigorous analysis of its (R) and (S) enantiomers. For researchers and drug developers, a thorough understanding and application of these stereochemical principles are not merely academic exercises; they are essential prerequisites for elucidating the molecule's true pharmacological potential and advancing it as a safe and effective therapeutic agent. The deliberate control of stereochemistry, from the synthetic route to the final analytical characterization, forms the bedrock of modern, rational drug design.

References

The Discovery and Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butyric acid HCl: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-4-(4-fluorophenyl)butyric acid hydrochloride is a chiral derivative of γ-aminobutyric acid (GABA) and a potent agonist of the GABA-B receptor. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological context of this compound, tailored for researchers, scientists, and professionals in drug development. By elucidating the scientific rationale behind its design and the technical details of its synthesis, this document serves as a comprehensive resource for the exploration of novel therapeutics targeting the GABAergic system. We will delve into the foundational research that established its pharmacological target, detail a robust method for its enantioselective synthesis via diastereomeric resolution, and present its key analytical and pharmacological data.

Introduction: The Rationale for Fluorinated GABA Analogues

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its therapeutic potential is, however, limited by its inability to cross the blood-brain barrier. This has driven the development of GABA analogues with improved pharmacokinetic properties.

One successful strategy has been the introduction of a phenyl group at the β-position of the GABA backbone, as seen in phenibut (β-phenyl-GABA). This modification enhances lipophilicity, facilitating passage into the CNS. Further structural modifications, such as the incorporation of a halogen atom on the phenyl ring, have been explored to modulate potency and selectivity. The 4-chloro derivative, baclofen, is a clinically approved muscle relaxant and antispastic agent that exerts its effects through agonism at the GABA-B receptor.[2]

The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of a drug candidate.[3] This led to the exploration of 4-fluorophenibut, the racemic mixture of (R)- and (S)-3-Amino-4-(4-fluorophenyl)butyric acid.

Discovery and Pharmacological Context

The foundational research that contextualizes the discovery of (S)-3-Amino-4-(4-fluorophenyl)butyric acid HCl was conducted by Bowery and colleagues in the early 1980s. Their seminal work characterized the then-novel bicuculline-insensitive GABA receptor, which they termed the GABA-B receptor.[1][4] In their 1983 paper, they detailed the binding characteristics of various GABA analogues to synaptic membranes from rat brains.[4]

Among the compounds tested was the racemic mixture of 4-amino-3-(4-fluorophenyl)butyric acid (referred to as β-(4-Fluorophenyl)-GABA). This study established that 4-fluorophenibut is a selective agonist for the GABA-B receptor, with an IC50 value of 1.70 μM, making it more potent than phenibut.[1] This discovery positioned 4-fluorophenibut and its enantiomers as valuable tools for studying GABA-B receptor pharmacology and as potential leads for therapeutic development.

Subsequent research on related chiral GABA analogues, such as phenibut and baclofen, has demonstrated that the pharmacological activity often resides primarily in one of the enantiomers. For instance, the activity of racemic phenibut is attributed to the (R)-enantiomer, which has a higher affinity for the GABA-B receptor.[2] This highlights the critical importance of stereochemistry in the design of GABA-B receptor agonists and provides the rationale for the synthesis and investigation of the individual enantiomers of 4-fluorophenibut.

Enantioselective Synthesis: A Protocol for Diastereomeric Resolution

The preparation of enantiomerically pure (S)-3-Amino-4-(4-fluorophenyl)butyric acid HCl can be achieved through the resolution of the racemic mixture. A robust and widely applicable method for the resolution of chiral amines and amino acids is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[5][6] Tartaric acid, a readily available and inexpensive chiral acid, is an effective resolving agent for this purpose.[5][7]

The following protocol outlines a method for the preparation of the racemic 4-fluorophenibut and its subsequent resolution to yield the desired (S)-enantiomer.

Synthesis of Racemic 4-Amino-3-(4-fluorophenyl)butyric Acid

A common route to β-aryl-γ-aminobutyric acids involves the Knoevenagel condensation of an aromatic aldehyde with a malonic ester derivative, followed by a Michael addition of a nitro group, and subsequent reduction.

Experimental Protocol:

  • Step 1: Knoevenagel Condensation: 4-Fluorobenzaldehyde is condensed with diethyl malonate in the presence of a base such as piperidine to yield diethyl 2-(4-fluorobenzylidene)malonate.

  • Step 2: Michael Addition: The resulting product is reacted with nitromethane in the presence of a base to yield diethyl 2-(1-(4-fluorophenyl)-2-nitroethyl)malonate.

  • Step 3: Decarboxylation and Reduction: The product from Step 2 is hydrolyzed and decarboxylated by heating with a strong acid (e.g., HCl), followed by catalytic hydrogenation (e.g., using H2/Pd-C) to reduce the nitro group to an amine. This yields racemic 4-amino-3-(4-fluorophenyl)butyric acid.

Chiral Resolution using (+)-Tartaric Acid

Experimental Protocol:

  • Salt Formation: The racemic 4-amino-3-(4-fluorophenyl)butyric acid is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (+)-(2R,3R)-tartaric acid, dissolved in the same solvent, is added to the solution.

  • Fractional Crystallization: The solution is allowed to cool slowly to induce crystallization. The diastereomeric salt of the (S)-amine with (+)-tartaric acid will preferentially crystallize due to differences in solubility. The crystals are collected by filtration.

  • Purification: The collected crystals may be recrystallized from the same solvent to improve diastereomeric purity.

  • Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a base (e.g., NaOH) to liberate the free (S)-3-amino-4-(4-fluorophenyl)butyric acid.

  • Extraction and HCl Salt Formation: The free amine is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting free base is then dissolved in a suitable solvent (e.g., diethyl ether), and a solution of HCl in the same solvent is added to precipitate the (S)-3-Amino-4-(4-fluorophenyl)butyric acid hydrochloride salt. The product is collected by filtration and dried under vacuum.

Diagram of the Diastereomeric Resolution Workflow:

G racemate Racemic 4-Amino-3-(4-fluorophenyl)butyric Acid dissolution Dissolution in Solvent (e.g., Methanol) racemate->dissolution tartaric_acid (+)-(2R,3R)-Tartaric Acid tartaric_acid->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration s_salt Crystalline Diastereomeric Salt ((S)-Amine-(+)-Tartaric Acid) filtration->s_salt Solid r_salt_sol Mother Liquor (Contains (R)-Amine-(+)-Tartaric Acid Salt) filtration->r_salt_sol Liquid liberation Liberation of Free Amine (Base Addition) s_salt->liberation s_amine (S)-3-Amino-4-(4-fluorophenyl)butyric Acid liberation->s_amine hcl_formation HCl Salt Formation s_amine->hcl_formation final_product (S)-3-Amino-4-(4-fluorophenyl)butyric acid HCl hcl_formation->final_product G cluster_membrane Cell Membrane gabab_r GABA-B Receptor g_protein G-Protein (Gi/o) gabab_r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp Produces k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux Causes ca_influx Ca2+ Influx Inhibition ca_channel->ca_influx Reduces agonist (S)-3-Amino-4-(4-fluorophenyl)butyric acid agonist->gabab_r Binds inhibition Reduced Neuronal Excitability k_efflux->inhibition ca_influx->inhibition

References

The Pharmacological Profile of 4-Fluorophenibut: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluorophenibut (hydrochloride CAS: 1858241-03-8), a derivative of the nootropic and anxiolytic agent phenibut, has emerged as a compound of interest within the research chemical landscape.[1] This technical guide provides a comprehensive overview of the current understanding of 4-fluorophenibut's pharmacological profile, intended for researchers, scientists, and drug development professionals. By synthesizing available preclinical data, this document details the compound's mechanism of action, receptor binding affinities, and pharmacodynamic effects. Furthermore, this guide outlines detailed experimental protocols for the in vitro and in vivo characterization of 4-fluorophenibut and similar GABAergic compounds. While significant strides have been made in elucidating its primary molecular interactions, critical gaps in the knowledge of its pharmacokinetics and in vivo behavioral effects persist, highlighting key areas for future investigation.

Introduction and Chemical Properties

4-Fluorophenibut, also known as F-Phenibut or CGP-11130, is a synthetic derivative of phenibut (β-phenyl-γ-aminobutyric acid) characterized by the substitution of a fluorine atom at the para position of the phenyl ring.[1] This structural modification significantly influences its pharmacological properties compared to its parent compound. Chemically, it is β-(4-fluorophenyl)-γ-aminobutyric acid with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol .[1] It is typically available as a white solid and is soluble in various organic solvents and phosphate-buffered saline.[1]

The introduction of the fluorine atom enhances the lipophilicity of the molecule, which is theorized to facilitate its passage across the blood-brain barrier, a critical consideration for centrally acting agents. While not approved for medical use in any jurisdiction, 4-fluorophenibut is available online as a research chemical and is of interest for its potential nootropic and anxiolytic effects, which are presumed to be more potent than those of phenibut.[1]

Table 1: Physicochemical Properties of 4-Fluorophenibut

PropertyValueSource
IUPAC Name 4-amino-3-(4-fluorophenyl)butanoic acid[2]
Molecular Formula C₁₀H₁₂FNO₂[1]
Molecular Weight 197.21 g/mol [1]
CAS Number 1858241-03-8 (hydrochloride salt)[1]
Appearance White solid[1]
Solubility Soluble in Dimethylformamide (25 mg/mL), Dimethyl Sulfoxide (20 mg/mL), Ethanol (14 mg/mL), and Phosphate-Buffered Saline (10 mg/mL)[1]

Mechanism of Action and Receptor Pharmacology

The primary mechanism of action of 4-fluorophenibut is its activity as a potent and selective agonist at the γ-aminobutyric acid type B (GABA-B) receptor.[2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are critical in modulating neuronal excitability.

GABA-B Receptor Agonism

In vitro studies have demonstrated that 4-fluorophenibut is a significantly more potent GABA-B agonist than its parent compound, phenibut. Electrophysiological recordings from mouse cerebellar Purkinje cells revealed that 4-fluorophenibut activates an outward-rectifying potassium current, leading to hyperpolarization of the neuronal membrane and a reduction in action potential firing.[1][3] This inhibitory effect is the foundation of its presumed anxiolytic and sedative properties.[1]

The potency of 4-fluorophenibut has been quantified and compared with phenibut and the classical GABA-B agonist, baclofen. These studies highlight the impact of the para-fluoro substitution on receptor affinity and functional activity.

Table 2: Comparative Potency at the GABA-B Receptor

CompoundEC₅₀ (μM) for K⁺ Current ActivationIC₅₀ (μM) for GABA-B Binding
4-Fluorophenibut 23.3[1]1.70[2]
Phenibut 1362[1]-
Baclofen 6.0[1]-

As illustrated in the table, 4-fluorophenibut is approximately 58 times more potent than phenibut in functional assays, although it is less potent than baclofen.[1]

Receptor Selectivity

4-Fluorophenibut exhibits high selectivity for the GABA-B receptor over the GABA-A receptor. Binding studies have shown an IC₅₀ value of greater than 100 μM for the GABA-A receptor, indicating a negligible affinity at physiologically relevant concentrations.[2] This selectivity is a key feature of its pharmacological profile, distinguishing it from non-selective GABAergic agents like benzodiazepines.

Other Potential Molecular Targets

Some preliminary and often anecdotal reports suggest that, like phenibut, 4-fluorophenibut may also interact with other molecular targets, including the α2δ subunit of voltage-gated calcium channels and trace amine-associated receptor 1 (TAAR1).[4] However, these interactions are not as well-characterized as its potent GABA-B agonism, and further rigorous investigation is required to substantiate these claims and determine their physiological relevance. There is also some in-vitro evidence suggesting minimal activity at GABA-A receptors, though this is likely not a primary mechanism of action.[4]

Pharmacodynamics and Physiological Effects

The potent agonism of 4-fluorophenibut at GABA-B receptors translates into significant central nervous system depressant effects. The activation of these receptors leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability.

Signaling Pathway

Activation of the metabotropic GABA-B receptor by an agonist like 4-fluorophenibut initiates a G-protein-mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity. The key pharmacodynamic outcomes are the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting efflux of potassium and reduced influx of calcium leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_in Ca_channel->Ca_in Influx Blocked K_out K_channel->K_out Efflux F_Phenibut 4-Fluorophenibut F_Phenibut->GABAB_R Binds & Activates ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ca_in->Hyperpolarization Ca_out Ca_out->Ca_channel K_in K_in->K_channel K_out->Hyperpolarization

Figure 1: Simplified signaling pathway of 4-fluorophenibut at the GABA-B receptor.

Anticipated Physiological Effects

Based on its mechanism of action, the anticipated physiological effects of 4-fluorophenibut include:

  • Anxiolysis: Reduction of anxiety and stress.

  • Sedation: Dose-dependent drowsiness and sedation.

  • Nootropic Effects: Potential for cognitive enhancement, although this is largely anecdotal and not well-supported by preclinical data.

  • Motor Impairment: At higher doses, a reduction in coordination and motor control is expected.[1]

It is crucial to note that due to its increased potency, 4-fluorophenibut may carry a higher risk of adverse effects, including significant central nervous system depression, intoxication, and dependence liability compared to phenibut.[1][3]

Pharmacokinetics: A Critical Knowledge Gap

Hypothesized Pharmacokinetic Properties:

  • Absorption: The increased lipophilicity due to the fluorine atom may lead to more rapid and complete absorption from the gastrointestinal tract compared to phenibut.

  • Distribution: The enhanced lipophilicity is also expected to facilitate greater penetration across the blood-brain barrier, potentially contributing to its increased potency.

  • Metabolism and Excretion: The metabolic fate of 4-fluorophenibut is unknown. It is unclear if it undergoes significant metabolism or is primarily excreted unchanged, as is the case for a substantial portion of a phenibut dose.

The absence of empirical pharmacokinetic data makes it challenging to predict its onset of action, duration of effects, and potential for drug-drug interactions. This represents a critical area for future research to ensure a comprehensive understanding of its pharmacological profile and safety.

Experimental Protocols for Pharmacological Characterization

To facilitate further research into 4-fluorophenibut and related compounds, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Characterization: GABA-B Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.

Binding_Assay_Workflow start Start prep 1. Membrane Preparation (e.g., from rat brain tissue) start->prep assay_setup 2. Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition Binding prep->assay_setup incubation 3. Incubation (Membranes + Radioligand ± Test Compound) assay_setup->incubation filtration 4. Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation 5. Scintillation Counting (Quantifies radioactivity) filtration->scintillation analysis 6. Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Figure 2: Workflow for a GABA-B receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat whole brain tissue in ice-cold Tris-HCl buffer containing 2.5 mM CaCl₂.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Repeat the wash and centrifugation steps three more times to remove endogenous GABA.

    • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, buffer, and a known concentration of a suitable GABA-B receptor radioligand (e.g., [³H]-CGP54626).

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled GABA-B agonist (e.g., baclofen) to saturate the receptors.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (4-fluorophenibut).

  • Incubation:

    • Incubate the plate at room temperature for 1.5 hours to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Elevated Plus Maze (for Anxiolytic Effects)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the exploration of the open arms of the maze.

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

  • Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer 4-fluorophenibut or a vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Score the video for the number of entries into the open and closed arms, and the time spent in each.

    • An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

In Vivo Behavioral Assessment: Novel Object Recognition (for Nootropic Effects)

The novel object recognition (NOR) test is used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Step-by-Step Methodology:

  • Apparatus: An open-field arena.

  • Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes to acclimate.

  • Training (Familiarization) Phase:

    • On day 2, place two identical objects in the arena.

    • Administer 4-fluorophenibut or a vehicle control prior to this phase.

    • Place the animal in the arena and allow it to explore the two objects for a set period (e.g., 10 minutes).

  • Testing (Recognition) Phase:

    • After a retention interval (e.g., 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the animal to explore for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Measure the time spent exploring the familiar object and the novel object.

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI in the drug-treated group compared to the control group suggests an enhancement of recognition memory.

Conclusion and Future Directions

4-Fluorophenibut is a potent and selective GABA-B receptor agonist with a pharmacological profile that suggests a greater potential for anxiolytic and sedative effects than its parent compound, phenibut. The para-fluoro substitution significantly enhances its affinity for the GABA-B receptor. While its primary mechanism of action is well-established, there is a pressing need for further research in several key areas.

The most significant knowledge gap is the absence of comprehensive pharmacokinetic data. Understanding the ADME profile of 4-fluorophenibut is essential for interpreting its pharmacodynamic effects and assessing its safety. Furthermore, while its anxiolytic and nootropic effects are often anecdotally reported, there is a lack of rigorous, published preclinical studies using established behavioral models to confirm these effects and establish a dose-response relationship. Future research should prioritize these areas to build a more complete and scientifically validated understanding of this compound.

References

An In-depth Technical Guide to the Biochemical Characterization of 3-Amino-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential biochemical assays for the characterization of 3-Amino-4-(4-fluorophenyl)butanoic acid, a selective GABA-B receptor agonist. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the study of GABAergic signaling and the development of novel therapeutics targeting the GABA-B receptor.

Introduction to this compound (Lesogaberan)

This compound, also known as Lesogaberan (AZD3355), is a potent and selective agonist of the γ-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] As the primary inhibitory neurotransmitter in the central nervous system, GABA's effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[3][4] GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate downstream signaling cascades, primarily through the inhibition of adenylyl cyclase and the regulation of calcium and potassium ion channels.[3][5] This leads to a general dampening of neuronal excitability.

The fluorinated phenyl group in this compound can enhance its lipophilicity and metabolic stability, which are desirable properties in drug development.[6] The stereochemistry of the compound is also crucial for its biological activity, with the (S)-configuration providing optimal spatial arrangement for receptor binding.[6]

Given its mechanism of action, a thorough biochemical characterization of this compound involves a suite of assays designed to probe its interaction with the GABA-B receptor and the functional consequences of this interaction. This guide will detail the core in vitro assays essential for determining the affinity, potency, and efficacy of this compound.

Key Biochemical Assay Platforms

The characterization of a GABA-B receptor agonist like this compound relies on a tiered approach, moving from direct binding assessment to functional cellular responses. The primary assays employed are:

  • Radioligand Binding Assays: To determine the affinity of the compound for the GABA-B receptor.

  • GTPγS Binding Assays: To measure the G-protein activation following receptor agonism, providing a direct measure of receptor activation.

  • Second Messenger Assays (cAMP): To quantify the downstream functional consequence of G-protein activation, specifically the inhibition of adenylyl cyclase.

  • Intracellular Calcium Flux Assays: To assess receptor activation through Gq-coupled pathways, often in engineered cell lines.

These assays are typically performed using cell lines, such as Chinese Hamster Ovary (CHO) cells, stably expressing the human recombinant GABA-B1 and GABA-B2 receptor subunits, which form the functional heterodimeric GABA-B receptor.[6]

I. Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are fundamental in determining the affinity of a test compound for its target receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO-GABA-B cells) Incubation Incubate Membrane, Radioligand, & Test Compound at various concentrations Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]GABA, [3H]CGP54626) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Generate Competition Curve & Calculate Ki Scintillation->Analysis GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (CHO-GABA-B cells) Incubation Incubate Membranes, [³⁵S]GTPγS, GDP, & Test Compound Membrane_Prep->Incubation Reagents Reagents ([³⁵S]GTPγS, GDP, Test Compound) Reagents->Incubation Filtration Rapid Filtration (to separate bound from free [³⁵S]GTPγS) Incubation->Filtration Scintillation Liquid Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Generate Dose-Response Curve & Calculate EC₅₀ and Emax Scintillation->Analysis HTRF_cAMP_Workflow cluster_cell_prep Cell Preparation & Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture CHO-GABA-B cells Stimulation Incubate cells with Forskolin & Test Compound Cell_Culture->Stimulation Lysis Lyse cells and add HTRF reagents (cAMP-d2 & anti-cAMP cryptate) Stimulation->Lysis HTRF_Reading Incubate and read plate on an HTRF-compatible reader Lysis->HTRF_Reading Analysis Calculate cAMP concentration and generate dose-response curve HTRF_Reading->Analysis

References

In Vitro Activity of 3-Amino-4-(4-fluorophenyl)butanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Selective GABA Analog

3-Amino-4-(4-fluorophenyl)butanoic acid, a fluorinated analog of γ-aminobutyric acid (GABA), has emerged as a molecule of significant interest within the neuroscience and pharmacology communities. Structurally related to well-known compounds such as baclofen (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-GABA), this compound offers a valuable tool for the investigation of GABAergic systems. The introduction of a fluorine atom to the phenyl ring can modulate the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth exploration of the in vitro activity of this compound, offering researchers a comprehensive resource for its characterization.

This document will delve into the compound's primary mechanism of action, provide detailed, field-proven protocols for assessing its in vitro activity, and present key data to inform future research and drug development endeavors.

Mechanism of Action: A Selective Agonist at the GABAB Receptor

The principal in vitro activity of this compound lies in its function as a selective agonist for the GABAB receptor.[2][3] GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[4] Unlike the ionotropic GABAA receptors, which are ligand-gated chloride channels, GABAB receptors exert their effects through the activation of intracellular signaling cascades.

Upon agonist binding, the GABAB receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary consequences of GABAB receptor activation are:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and opens GIRK channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.

  • Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit can also inhibit the opening of VGCCs, which reduces the influx of calcium into the presynaptic terminal and subsequently decreases the release of neurotransmitters.

This compound, also known by its developmental code name CGP-11130, demonstrates a marked selectivity for the GABAB receptor over the GABAA receptor.[2][3] This selectivity is a crucial characteristic, as it allows for the targeted modulation of the GABAB system without directly impacting the fast synaptic inhibition mediated by GABAA receptors.

Visualizing the Core Mechanism

GABAB_Signaling GABAB_R GABAB Receptor Gi_o Gi/o Protein GABAB_R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates (via Gβγ) VGCC VGCC Gi_o->VGCC Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts K_out K+ GIRK->K_out Ca_in Ca2+ VGCC->Ca_in Compound This compound (Agonist) Compound->GABAB_R Binds and Activates ATP ATP ATP->AC K_in K+ K_in->GIRK Ca_out Ca2+ Ca_out->VGCC

Caption: Signaling pathway of this compound at the GABAB receptor.

In Vitro Experimental Protocols

To thoroughly characterize the in vitro activity of this compound, a multi-faceted approach employing radioligand binding assays, functional assays, and electrophysiological recordings is recommended.

Radioligand Binding Assay: Determining Affinity for GABAB Receptors

This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the GABAB receptor, providing a quantitative measure of its binding affinity (Ki).

Objective: To determine the binding affinity of this compound for the GABAB receptor.

Materials:

  • Radioligand: [3H]-GABA or [3H]-Baclofen.

  • Non-specific binding control: Unlabeled GABA or Baclofen (at a high concentration, e.g., 1 mM).

  • Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue (e.g., cortex or cerebellum).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the membrane pellet multiple times by resuspension in assay buffer and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled GABA or baclofen.

      • Displacement: Membrane preparation, radioligand, and varying concentrations of this compound.

    • Incubate the plate at 4°C for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results: this compound is expected to displace the radioligand in a concentration-dependent manner, yielding an IC50 value in the low micromolar range for the GABAB receptor. For comparison, a parallel assay for the GABAA receptor (e.g., using [3H]-muscimol) should show significantly lower or no displacement, confirming its selectivity.[2][3]

[35S]GTPγS Binding Assay: Assessing Functional Agonism

This functional assay measures the activation of G-proteins coupled to the GABAB receptor, providing a direct assessment of the compound's agonist activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a GABAB receptor agonist.

Materials:

  • Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP: Guanosine 5'-diphosphate.

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2, EGTA, and NaCl.

  • Scintillation fluid and counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Basal Binding: Membrane preparation, [35S]GTPγS, GDP, and assay buffer.

      • Agonist-stimulated Binding: Membrane preparation, [35S]GTPγS, GDP, and varying concentrations of this compound.

      • Maximum Stimulation (Positive Control): Membrane preparation, [35S]GTPγS, GDP, and a saturating concentration of a known full GABAB agonist (e.g., GABA or baclofen).

    • Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding (as a percentage of the maximum response) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response relative to the positive control).

Expected Results: As a GABAB receptor agonist, this compound should stimulate [35S]GTPγS binding in a concentration-dependent manner. The EC50 value will provide a measure of its potency, and the Emax value will indicate its efficacy relative to a full agonist.

Experimental Workflow Visualization

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Binding Assay cluster_electro Electrophysiology (Patch-Clamp) B1 Prepare Brain Membranes B2 Incubate Membranes with Radioligand & Compound B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Determine Ki B4->B5 F1 Prepare Brain Membranes F2 Incubate Membranes with [35S]GTPγS, GDP & Compound F1->F2 F3 Filter and Wash F2->F3 F4 Scintillation Counting F3->F4 F5 Determine EC50 & Emax F4->F5 E1 Prepare Neuronal Culture or Brain Slices E2 Obtain Whole-Cell Configuration E1->E2 E3 Record Baseline Membrane Current E2->E3 E4 Apply Compound E3->E4 E5 Measure Change in GIRK Current E4->E5

Caption: Overview of in vitro experimental workflows for characterizing this compound.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique provides a direct measure of the functional consequences of GABAB receptor activation on neuronal membrane properties, specifically the activation of GIRK channels.

Objective: To measure the activation of GIRK channel currents by this compound in cultured neurons or brain slices.

Materials:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • External Solution: Artificial cerebrospinal fluid (aCSF) containing standard physiological ion concentrations.

  • Internal Solution: A potassium-based solution for the patch pipette, containing GTP to support G-protein signaling.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with micromanipulators.

Protocol:

  • Cell Preparation:

    • Prepare primary neuronal cultures or acute brain slices from rodents according to standard laboratory protocols.

    • Transfer the coverslip with cultured neurons or the brain slice to the recording chamber on the microscope stage and perfuse with aCSF.

  • Patch-Clamp Recording:

    • Using a micromanipulator, approach a neuron with a glass micropipette filled with the internal solution.

    • Form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.

    • In voltage-clamp mode, hold the neuron at a potential near the resting membrane potential (e.g., -60 mV).

  • Drug Application and Data Acquisition:

    • Record a stable baseline current.

    • Apply this compound to the perfusion bath at various concentrations.

    • Record the change in the holding current. Activation of GIRK channels will cause an outward potassium current, which is observed as an outward shift in the holding current.

    • To confirm the involvement of GIRK channels, the effect of the compound can be blocked by co-application of a GIRK channel blocker (e.g., Ba2+) or a GABAB receptor antagonist (e.g., CGP 55845).

  • Data Analysis:

    • Measure the amplitude of the outward current induced by the compound at each concentration.

    • Plot the current amplitude against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 for GIRK channel activation.

Expected Results: this compound should induce a concentration-dependent outward current that is characteristic of GIRK channel activation.[1] This effect should be reversible upon washout of the compound and blocked by a GABAB antagonist, confirming its mechanism of action.

Summary of In Vitro Activity Data

The following table summarizes the key in vitro pharmacological data for this compound, also known as 4-Fluorophenibut or CGP-11130.

Assay TypeReceptorParameterValueReference
Radioligand BindingGABABIC501.70 µM[2][3]
Radioligand BindingGABAAIC50> 100 µM[2][3]

This data clearly demonstrates the high selectivity of this compound for the GABAB receptor over the GABAA receptor, with a selectivity ratio of over 58-fold.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the in vitro activity of this compound, establishing it as a selective GABAB receptor agonist. The detailed protocols for radioligand binding, functional G-protein activation, and electrophysiological assays offer a robust framework for researchers to further investigate this compound. The provided data underscores its potential as a valuable research tool for dissecting the roles of the GABAB receptor in various physiological and pathological processes.

Future in vitro studies could explore the compound's activity at different GABAB receptor splice variants, its potential for allosteric modulation, and its effects on downstream signaling pathways beyond cAMP and ion channel modulation. Such investigations will further elucidate the nuanced pharmacology of this intriguing GABA analog and may pave the way for its application in the development of novel therapeutics targeting the GABAergic system.

References

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 3-Amino-4-(4-fluorophenyl)butanoic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for β-Amino Acid Integration

The field of peptide-based therapeutics is continually evolving, seeking to overcome the inherent limitations of natural α-peptides, namely their susceptibility to proteolytic degradation and conformational flexibility. The incorporation of non-natural amino acids is a cornerstone strategy to address these challenges. Among these, β-amino acids have emerged as powerful tools for modulating peptide structure and function.[1]

This guide focuses on 3-Amino-4-(4-fluorophenyl)butanoic acid , a β-amino acid that introduces unique structural and chemical properties into a peptide backbone. Its distinct architecture, featuring an additional methylene group in the backbone, imparts significant resistance to enzymatic cleavage by proteases.[2] Furthermore, the fluorophenyl side chain can engage in specific interactions with biological targets and enhance physicochemical properties such as lipophilicity and metabolic stability, which are often desirable in drug development.[3] The constrained torsional angles of the β-amino acid backbone can induce stable, predictable secondary structures like helices and sheets, even in short peptide sequences, a concept central to the design of "foldamers".[2][4]

These application notes provide a comprehensive framework for researchers, chemists, and drug development professionals on the effective use of this compound in both solid-phase and solution-phase peptide synthesis.

Physicochemical Properties and Handling

Understanding the fundamental properties of the building block is critical for its successful application. The (3S) enantiomer is commonly used to impart specific stereochemistry to the final peptide.[3]

PropertyValueSource
IUPAC Name (3S)-3-amino-4-(4-fluorophenyl)butanoic acid[3]
Molecular Formula C₁₀H₁₂FNO₂[5]
Molecular Weight 197.21 g/mol [5]
CAS Number 52237-19-1 (for racemate)[3][6]
Appearance White to off-white solidN/A
Solubility Soluble in aqueous acid/base and some organic solvents.N/A

Handling and Storage: Store the amino acid, particularly its N-Fmoc protected form, in a cool, dry place, protected from light and moisture to prevent degradation.

Protecting Group Strategy: The Fmoc/tBu Orthogonal Scheme

For successful stepwise peptide synthesis, a robust and orthogonal protecting group strategy is essential.[7][8] The most widely adopted method for modern peptide synthesis is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt)) for permanent side-chain protection.[8][9]

  • Nα-Protection: The amino group of this compound must be protected, typically with Fmoc. Fmoc-(S)-3-amino-4-(4-fluorophenyl)butanoic acid is the key building block required for solid-phase synthesis.

  • Side-Chain Protection: The 4-fluorophenyl side chain is non-reactive and does not require a protecting group. Other amino acids in the sequence with reactive side chains (e.g., Lys, Asp, Ser, Cys) must have their side chains protected with acid-labile groups.[7]

This orthogonal approach allows for the selective removal of the Nα-Fmoc group at each cycle with a mild base (e.g., piperidine) without disturbing the side-chain protecting groups or the peptide-resin linkage.[9][10]

G cluster_0 Peptide Chain on Solid Support cluster_1 Protecting Group Removal Resin Solid Support (e.g., Wang Resin) Peptide Growing Peptide Chain (Side Chains Protected with tBu, Trt, etc.) Resin->Peptide Acid-Labile Linker Fmoc_AA N-Terminus: Fmoc-Protected Amino Acid Peptide->Fmoc_AA Fmoc_Removal Nα-Fmoc Group (Temporary) SideChain_Removal Side-Chain Groups (tBu, Trt) (Permanent) Base Mild Base (e.g., 20% Piperidine) Base->Fmoc_Removal Cleaves During Each Cycle Acid Strong Acid (e.g., TFA Cocktail) Acid->SideChain_Removal Cleaves Only at Final Step

Fig. 1: Orthogonal Fmoc/tBu protecting group strategy.

Peptide Coupling: Reagents and Considerations

The formation of a peptide bond between the sterically distinct β-amino acid and the subsequent amino acid can be more challenging than standard α-amino acid couplings. The reaction kinetics may be slower, requiring more potent activation methods to ensure complete and racemization-free bond formation.[11]

While standard carbodiimides like DCC can be used, particularly in solution-phase, modern solid-phase synthesis benefits from more efficient uronium/aminium or phosphonium salt-based coupling reagents.[11][12]

ReagentFull NameClassKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltHighly reactive, rapid coupling, low racemization. Excellent for hindered couplings.[11][13]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltVery popular, efficient, and generates soluble byproducts. A reliable choice for most couplings.[11]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltEffective for sterically hindered and N-methyl amino acids. Reduces risk of side reactions.[12]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium SaltHigh-efficiency Oxyma-based reagent, considered a safer alternative to HOBt-based reagents like HBTU.[11]

Causality: The choice of a more potent coupling reagent like HATU or COMU is driven by the need to overcome the potentially lower reactivity of the N-terminus of the growing peptide chain or the activated carboxyl group of the incoming β-amino acid. These reagents rapidly form the activated ester intermediate, driving the acylation reaction to completion and minimizing potential side reactions like racemization.[11]

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(S)-3-amino-4-(4-fluorophenyl)butanoic acid into a peptide sequence using the Fmoc/tBu strategy. The principles are directly applicable to automated peptide synthesizers.[14]

G start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF, DCM) deprotection->wash1 coupling 3. Coupling - Fmoc-β-AA (3 eq) - HATU (2.9 eq) - DIEA (6 eq) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 end_cycle Repeat Cycle for Next Amino Acid wash2->end_cycle If sequence not complete cleavage Final Cleavage (TFA Cocktail) wash2->cleavage If sequence complete

Fig. 2: SPPS workflow for incorporating the β-amino acid.

Materials:

  • Fmoc-protected resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)

  • Fmoc-(S)-3-amino-4-(4-fluorophenyl)butanoic acid

  • Other required Fmoc-protected α-amino acids

  • Coupling Reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Place the resin (1.0 eq) in the reaction vessel.

    • Swell the resin in DMF for 30-60 minutes. Drain the solvent.[8]

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes. Drain.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is: DMF (x3), DCM (x3), DMF (x3). Use approximately 10 mL of solvent per gram of resin for each wash.

  • Coupling Reaction:

    • In a separate vial, pre-activate the amino acid. Dissolve Fmoc-(S)-3-amino-4-(4-fluorophenyl)butanoic acid (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in DMF.

    • Expert Note: Pre-activation for 1-2 minutes before adding to the resin can improve coupling efficiency.

    • Add the activation solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. The extended coupling time is recommended for this non-natural amino acid.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion (a negative test indicates a complete reaction). If the test is positive, the coupling step may be repeated.

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin as in step 3 (DMF x3, DCM x3).

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Experimental Protocol 2: Solution-Phase Synthesis (Dipeptide Example)

Solution-phase synthesis is valuable for large-scale production or for fragments that are difficult to assemble on a solid support.[15] This protocol describes the synthesis of a simple dipeptide.

Procedure:

  • Protection of Component 1:

    • Protect the amino group of (S)-3-amino-4-(4-fluorophenyl)butanoic acid with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) to yield Boc-(S)-3-amino-4-(4-fluorophenyl)butanoic acid.[10]

  • Protection of Component 2:

    • Protect the carboxylic acid of a second amino acid (e.g., L-Alanine) as a methyl or benzyl ester (e.g., L-Alanine methyl ester, H-Ala-OMe).

  • Coupling:

    • Dissolve the Boc-protected β-amino acid (1.0 eq) and H-Ala-OMe (1.0 eq) in a suitable solvent like DCM or DMF.

    • Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) along with an additive like 1-Hydroxybenzotriazole (HOBt, 1.1 eq) to minimize racemization.[12]

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Perform an aqueous workup to remove the water-soluble byproducts.

    • Purify the resulting protected dipeptide (Boc-β-Phe(4-F)-Ala-OMe) by column chromatography.

  • Selective Deprotection:

    • The Boc group can be removed with trifluoroacetic acid (TFA) to free the N-terminus, or the methyl ester can be saponified (e.g., with LiOH) to free the C-terminus for further elongation.[10]

Cleavage, Purification, and Characterization

Cleavage from Resin:

  • Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[8]

  • A standard cleavage cocktail is TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) .[8] TIS and water act as scavengers to trap reactive cations released during deprotection.

  • The resin is treated with the cocktail for 2-3 hours at room temperature.

  • The peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, washed, and lyophilized.

Purification by RP-HPLC:

  • The crude, lyophilized peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • Fractions are collected and analyzed for purity. Pure fractions are pooled and lyophilized.

Characterization:

  • Analytical HPLC: To confirm the purity of the final product (typically >95%).[16]

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide, confirming the successful incorporation of all amino acids, including the modified one.[17]

  • NMR Spectroscopy: For peptides containing unique residues like this β-amino acid, 2D NMR experiments (COSY, TOCSY, NOESY) are invaluable. They can confirm the specific spin system of the β-amino acid, verify its position in the sequence through sequential NOEs, and provide critical insights into the local conformation (e.g., specific turns or extended structures) induced by its presence.[18][19][20]

References

Application Note: Synthesis of DPP-4 Inhibitors Utilizing a Chiral β-Amino Acid Backbone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Strategic Application of 3-Amino-4-(aryl)butanoic Acid Derivatives in the Synthesis of Gliptins

Introduction: The Centrality of the β-Amino Acid Moiety in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as "gliptins," represent a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] These agents function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion in a glucose-dependent manner.[2][3] A common structural feature among many potent DPP-4 inhibitors, including the pioneering drug Sitagliptin, is a chiral β-amino acid scaffold.[4][5] The precise stereochemistry of this fragment is paramount for effective binding to the S1 pocket of the DPP-4 active site.[6]

This guide focuses on the synthesis and application of the key intermediate, (R)-3-amino-4-(aryl)butanoic acid. While the prompt specifies the 4-fluorophenyl derivative, this document will use the extensively documented and industrially significant synthesis of Sitagliptin, which features the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid backbone, as the primary exemplar. The synthetic principles, catalytic systems, and strategic considerations are directly analogous and transferable to other halogenated phenylbutanoic acid derivatives. We will explore the evolution of synthetic strategies from early-generation chemical catalysis to modern, highly efficient asymmetric and biocatalytic methods.

Section 1: Synthetic Strategies for Establishing the Chiral Amine Center

The critical challenge in synthesizing gliptins lies in the efficient and highly stereoselective installation of the amine group at the C3 position of the butanoic acid chain. The desired (R)-enantiomer is crucial for biological activity. Industrial processes have evolved significantly to optimize this transformation, moving towards greener, more atom-economical routes.

First-Generation Approach: Asymmetric Hydrogenation of a β-Keto Ester

Merck's initial manufacturing process for Sitagliptin involved an eight-step synthesis.[4][7] The key chirality-inducing step was the asymmetric hydrogenation of a β-keto ester, methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate, using a Ruthenium-(S)-BINAP catalyst.[8][9][10] This reaction produced the corresponding (S)-β-hydroxy ester. The hydroxyl group then had to be converted to the desired (R)-amine through a multi-step sequence, including activation and stereochemical inversion (e.g., via a Mitsunobu reaction), which added complexity and generated significant waste.[9][11]

Second-Generation Leap: Asymmetric Hydrogenation of a Prochiral Enamine

A revolutionary second-generation synthesis was developed that dramatically improved efficiency. This route hinges on the direct asymmetric hydrogenation of a prochiral enamine intermediate.[7][11] This process, developed by Merck, is a hallmark of industrial green chemistry.[11]

The key features of this approach are:

  • Convergent Synthesis: A β-ketoamide intermediate is formed and then condensed with ammonia (or an ammonium source) to generate the enamine in situ.[11]

  • High Enantioselectivity: A rhodium catalyst paired with a chiral ferrocenyl diphosphine ligand, specifically a Josiphos-type ligand ((R,S)-t-Bu-JOSIPHOS), facilitates the hydrogenation with exceptional enantioselectivity (>99% ee).[7][9]

  • Process Efficiency: This route reduces the synthesis from eight steps to just three, significantly increasing the overall yield to approximately 65% and drastically cutting waste streams.[8][11]

The logical flow of this advanced synthesis is depicted below.

G cluster_0 One-Pot Three-Step Sequence cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Formation A 2,4,5-Trifluorophenylacetic acid D Intermediate Adduct A->D Activation B Meldrum's Acid B->D C Pivaloyl Chloride F β-Ketoamide D->F Coupling E Triazolopiperazine HCl E->F H Dehydrositagliptin (Enamine) F->H Condensation G Ammonium Acetate G->H I [Rh(COD)Cl]₂ / (R,S)-t-Bu-JOSIPHOS J Protected Sitagliptin (>99% ee) H->J I->J Catalyst L Sitagliptin Phosphate J->L Salt Formation K H₂ (gas) M H₃PO₄ M->L

Figure 1: Second-generation synthesis of Sitagliptin.

Biocatalytic Approach: The Transaminase Revolution

Furthering the goals of green and sustainable chemistry, a biocatalytic route using an engineered transaminase (TAm) enzyme has been developed and implemented. This method uses a ketone precursor and converts it directly to the desired chiral amine with near-perfect enantioselectivity.

  • Enzyme Engineering: A highly active and selective (R)-selective transaminase was developed through directed evolution, starting from a transaminase from Arthrobacter sp.[4]

  • Green Chemistry: The reaction runs in an aqueous medium under mild conditions, uses a cheap amino donor (like isopropylamine, which generates acetone as a benign byproduct), and avoids the use of heavy metal catalysts and high-pressure hydrogenation.[4]

  • High Yield and Purity: This enzymatic process can achieve high conversions (>90%) and enantiomeric excess (>99.9%).[4]

G Ketone Pro-Sitagliptin Ketone Enzyme Engineered (R)-Transaminase (ATA-117) AmineDonor Isopropylamine (Amino Donor) ChiralAmine Sitagliptin Amine (>99.9% ee) Enzyme->ChiralAmine Asymmetric Amination Byproduct Acetone (Byproduct) Enzyme->Byproduct PLP PLP (Cofactor) PLP->Enzyme

Figure 2: Biocatalytic synthesis via transamination.

Section 2: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost, available equipment, and environmental considerations. The evolution of the Sitagliptin synthesis provides a clear case study in process optimization.

FeatureFirst-Generation (Ru-Catalysis)Second-Generation (Rh-Catalysis)Biocatalytic (Transaminase)
Key Transformation Asymmetric hydrogenation of β-keto esterAsymmetric hydrogenation of enamineAsymmetric reductive amination of ketone
Catalyst Ru/(S)-BINAPRh/(R,S)-t-Bu-JOSIPHOSEngineered Transaminase (ATA-117)
Number of Steps 83~3 (to final API)
Overall Yield ~52%[4][8]~65%[11]High, typically >80%
Enantioselectivity Good (requires inversion step)Excellent (>99% ee)[7]Excellent (>99.9% ee)[4]
Process Conditions High pressure H₂, heavy metalHigh pressure H₂, heavy metalAqueous, mild temp/pressure
Waste Profile High aqueous and organic wasteSignificantly reduced; no aqueous waste[11]Minimal; benign byproducts

Section 3: Detailed Experimental Protocols

The following protocol is a representative example based on the highly efficient second-generation synthesis of Sitagliptin, which utilizes the key chiral β-amino acid intermediate.

Protocol 1: Asymmetric Hydrogenation of (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[4][8][12]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one

This protocol describes the pivotal step of installing the chiral amine center.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory with appropriate safety precautions.

Materials:

  • Dehydrositagliptin (enamine intermediate) (1.0 eq)

  • [Rh(COD)Cl]₂ (Rhodium(I) norbornadiene chloride dimer) (0.0015 eq)

  • (R,S)-t-Bu-JOSIPHOS ligand (0.0016 eq)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Catalyst Preparation (under inert atmosphere):

    • In a glovebox, charge a suitable flask with [Rh(COD)Cl]₂ and (R,S)-t-Bu-JOSIPHOS ligand.

    • Add degassed methanol and stir the mixture at room temperature for 1 hour to form the active catalyst solution. The solution should be a clear, homogeneous orange-red color.

    • Causality Note: Pre-forming the catalyst complex is crucial for ensuring high activity and enantioselectivity. The Josiphos ligand coordinates to the rhodium center, creating the chiral environment necessary for the asymmetric hydrogenation.

  • Reaction Setup:

    • Charge the high-pressure reactor vessel with the dehydrositagliptin enamine intermediate.

    • Under a stream of nitrogen or argon, add degassed methanol to dissolve the substrate.

    • Using a cannula or syringe, transfer the prepared catalyst solution to the reactor vessel.

    • Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation:

    • Purge the reactor several times with low-pressure hydrogen gas before pressurizing to the final target pressure (e.g., 100-200 psig).[11]

    • Begin agitation and heat the reaction mixture to the desired temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by observing hydrogen uptake and/or by periodic sampling and analysis (HPLC) to confirm the disappearance of the starting enamine.

    • Causality Note: The pressure and temperature are optimized to ensure a reasonable reaction rate without compromising the catalyst's stability or selectivity. Higher pressures increase the concentration of dissolved hydrogen, driving the reaction forward.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • The resulting solution containing the protected Sitagliptin can be concentrated under reduced pressure.

    • The crude product is typically of high purity and can be carried forward to the next step (salt formation) with minimal purification.

Protocol 2: Final Salt Formation
  • Dissolution: Dissolve the crude protected Sitagliptin base from the previous step in a suitable solvent such as isopropanol or ethanol.[7]

  • Acid Addition: Slowly add a solution of phosphoric acid (H₃PO₄) in the same solvent.[7]

  • Crystallization: Stir the mixture. The Sitagliptin phosphate salt will crystallize out of the solution. The crystallization can be aided by cooling the mixture.

  • Isolation: Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final Sitagliptin phosphate monohydrate product with high chemical and optical purity.[11]

Conclusion

The synthesis of DPP-4 inhibitors like Sitagliptin provides an outstanding case study in the evolution of pharmaceutical process chemistry. The journey from a lengthy, multi-step synthesis to a highly efficient, three-step asymmetric catalytic process, and further to a green biocatalytic route, highlights the power of chemical innovation. The core of this success lies in the strategic and increasingly sophisticated methods for creating the chiral 3-amino-4-(aryl)butanoic acid backbone. For researchers in drug development, understanding these diverse and powerful synthetic tools is essential for designing the next generation of therapeutics in a manner that is both economically viable and environmentally responsible.

References

Application Notes and Protocols for the Synthesis of Sitagliptin from 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols and scientific insights for the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, commencing from derivatives of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of key synthetic strategies with an emphasis on mechanistic understanding and practical implementation.

Introduction

Sitagliptin is a cornerstone in the management of type 2 diabetes mellitus. Its synthesis has been a subject of extensive research, leading to the development of highly efficient and stereoselective manufacturing processes. The core of Sitagliptin's structure is the chiral β-amino acid moiety, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The methodologies detailed herein focus on the stereoselective introduction of this critical amine functionality, highlighting two principal industrial strategies: rhodium-catalyzed asymmetric hydrogenation and enzymatic transamination.

Comparative Overview of Synthetic Strategies

The choice of synthetic route to Sitagliptin from its butanoic acid precursors is often a balance between efficiency, cost, environmental impact, and scalability. Below is a summary of the leading methodologies.

Strategy Key Features Advantages Disadvantages
Asymmetric Hydrogenation Employs a rhodium catalyst with a chiral phosphine ligand (e.g., t-Bu JOSIPHOS) to reduce a prochiral enamine intermediate.[1][2]High turnover numbers, excellent enantioselectivity (>99% ee), and well-established industrial precedent.[3]Requires a precious metal catalyst, high-pressure hydrogenation equipment, and rigorous removal of metal contaminants from the final product.[3]
Enzymatic Transamination Utilizes an engineered ω-transaminase to stereoselectively aminate a prositagliptin ketone precursor.[4][5]Highly selective (often >99.5% ee), operates under mild aqueous conditions, environmentally benign ("green chemistry"), and avoids the use of heavy metals.[6]Enzyme stability and activity can be sensitive to reaction conditions; may require protein engineering for optimal performance with specific substrates.[4]
Chemical Resolution Involves the separation of a racemic mixture of the amine using a chiral resolving agent.[3][7]Utilizes classical chemical techniques and avoids expensive catalysts or enzymes.Inherently limits the maximum yield to 50% for the desired enantiomer without a racemization/recycling protocol, generating significant waste.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations in the asymmetric hydrogenation and enzymatic transamination routes to Sitagliptin.

Asymmetric_Hydrogenation_Pathway start β-Ketoamide (Prositagliptin Ketone Precursor) enamine Prochiral Enamine start->enamine Ammonium Acetate sitagliptin (R)-Sitagliptin enamine->sitagliptin H₂, [Rh(COD)Cl]₂ / t-Bu JOSIPHOS

Caption: Asymmetric Hydrogenation route to Sitagliptin.

Enzymatic_Transamination_Pathway ketone Prositagliptin Ketone sitagliptin (R)-Sitagliptin ketone->sitagliptin Engineered ω-Transaminase (R-selective) amine_donor Amine Donor (e.g., Isopropylamine) ketone_coproduct Ketone Coproduct (e.g., Acetone) amine_donor->ketone_coproduct Engineered ω-Transaminase (R-selective)

Caption: Enzymatic Transamination route to Sitagliptin.

Detailed Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamine

This protocol is based on the highly efficient second-generation synthesis developed by Merck.[1][2][8] The key step is the asymmetric hydrogenation of an unprotected enamine, which was a significant breakthrough in the field.[9]

Step 1: Formation of the Prochiral Enamine Intermediate

  • To a solution of the β-ketoamide, 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[4][5][10]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one, in a suitable solvent such as methanol or isopropanol, add an excess of ammonium acetate.

  • Heat the mixture to a temperature of approximately 50-60 °C. The reaction progress can be monitored by HPLC until the starting β-ketoamide is consumed.

  • Upon completion, the enamine product often crystallizes from the reaction mixture upon cooling. The solid can be isolated by filtration and washed with a cold solvent to yield the prochiral enamine with high purity.[3]

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the prochiral enamine intermediate in an appropriate solvent, typically methanol.

  • Prepare the catalyst solution by dissolving the rhodium precursor, such as [Rh(COD)Cl]₂, and the chiral ligand, (R,S)-t-Bu-JOSIPHOS, in the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reactor containing the enamine. The catalyst loading can be as low as 0.15 mol %.[2]

  • Pressurize the reactor with hydrogen gas to a pressure of 100-200 psi.

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) until the reaction is complete, as determined by HPLC analysis.

  • Upon completion, carefully vent the hydrogen pressure. The resulting solution contains the protected (R)-Sitagliptin.

Step 3: Isolation and Salt Formation

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude Sitagliptin base in a suitable solvent system, such as a mixture of isopropanol and water.

  • Add a solution of phosphoric acid to precipitate Sitagliptin phosphate monohydrate.

  • The crystalline product can be isolated by filtration, washed with a suitable solvent, and dried under vacuum to yield Sitagliptin phosphate with high chemical and enantiomeric purity.[3]

Protocol 2: Enzymatic Transamination of Prositagliptin Ketone

This protocol outlines a greener, biocatalytic approach to Sitagliptin synthesis, leveraging a highly engineered ω-transaminase.[4][5][6]

Step 1: Biocatalytic Reaction Setup

  • In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

  • Add the prositagliptin ketone substrate, 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[4][5][10]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one, to the buffer.

  • Introduce the engineered (R)-selective ω-transaminase enzyme. The enzyme can be used in a soluble form or as an immobilized biocatalyst for easier recovery and reuse.[5]

  • Add the amine donor, typically a simple and inexpensive amine such as isopropylamine, in excess.

  • Include the cofactor pyridoxal 5'-phosphate (PLP) in the reaction mixture.

Step 2: Reaction and Monitoring

  • Maintain the reaction mixture at a controlled temperature, typically in the range of 30-45 °C, with gentle agitation.

  • The reaction progress is monitored by HPLC, measuring the conversion of the ketone substrate to the Sitagliptin product.

  • The reaction equilibrium can be driven towards the product side by removing the ketone co-product (e.g., acetone from isopropylamine) or by using a high concentration of the amine donor.

Step 3: Product Isolation and Purification

  • Upon completion of the reaction, separate the enzyme from the reaction mixture by centrifugation or filtration (especially if immobilized).

  • Adjust the pH of the aqueous solution to an appropriate value to facilitate the extraction of Sitagliptin.

  • Extract the Sitagliptin base into an organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine and dry it over a suitable drying agent (e.g., sodium sulfate).

  • Concentrate the organic solution to obtain the crude Sitagliptin base.

  • The final salt formation with phosphoric acid can be carried out as described in Protocol 1 to yield high-purity Sitagliptin phosphate.

Conclusion

The synthesis of Sitagliptin from 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives has evolved significantly, with modern industrial processes favoring highly efficient and stereoselective methods. The rhodium-catalyzed asymmetric hydrogenation represents a robust and well-established approach, delivering high yields and enantiopurities. In parallel, the development of engineered ω-transaminases has provided a greener and often more cost-effective alternative that operates under mild conditions. The choice between these state-of-the-art protocols will depend on specific manufacturing capabilities, economic considerations, and sustainability goals. Both pathways underscore the power of modern catalysis in enabling the large-scale production of complex chiral pharmaceuticals.

References

Analytical Methods for the Characterization of 3-Amino-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of 3-Amino-4-(4-fluorophenyl)butanoic acid. As a compound of interest in pharmaceutical development and medicinal chemistry, its structural integrity, purity, and stereochemistry are critical quality attributes.[1] This document outlines a multi-faceted approach employing chromatographic and spectroscopic techniques, offering both theoretical grounding and practical, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction and Compound Overview

This compound is a GABA (gamma-aminobutyric acid) analogue characterized by a fluorinated phenyl group, a carboxylic acid moiety, and an amino group. The presence of a chiral center at the C3 position necessitates stereospecific analysis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The fluorine atom can significantly modulate properties such as lipophilicity and metabolic stability, making it a valuable scaffold in drug design.[1]

A thorough analytical characterization is paramount to ensure the identity, purity, and safety of the active substance. This guide details the application of High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Physicochemical Properties

A summary of the key physicochemical properties is provided below for quick reference.

PropertyValueSource
IUPAC Name (3S)-3-amino-4-(4-fluorophenyl)butanoic acid[1]
Molecular Formula C₁₀H₁₂FNO₂[1][2]
Molecular Weight 197.21 g/mol [1][2]
Canonical SMILES C1=CC(=CC=C1CC(CC(=O)O)N)F[1]
InChI Key MWAZHPYPJNEKID-VIFPVBQESA-N[1]
CAS Number 52237-19-1 (unspecified stereochemistry)[2]

Integrated Analytical Workflow

A successful characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together they create a complete profile of the compound. The following workflow illustrates a logical progression for comprehensive analysis.

G cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Stereochemical Analysis Purity Purity & Assay (RP-HPLC) Identity Identity & MW (LC-MS) Purity->Identity Confirm Mass Enantiomeric Enantiomeric Purity (Chiral HPLC) Purity->Enantiomeric Assess Chirality Structure Definitive Structure (NMR) Identity->Structure Detailed Structure Functional Functional Groups (FTIR) Structure->Functional Confirm Bonds Sample Test Sample (this compound) Sample->Purity Initial Check

Caption: Integrated workflow for complete compound characterization.

Chromatographic Methods: Purity and Enantiomeric Separation

Chromatography is the cornerstone for assessing the purity of the compound and quantifying its enantiomers. Due to the polar and zwitterionic nature of amino acids, specific considerations for the stationary and mobile phases are required.

Reverse-Phase HPLC (RP-HPLC) for Purity Assessment

RP-HPLC is the standard method for determining the purity of the compound and identifying any synthesis-related impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its versatility and hydrophobicity, which provides good retention for the phenyl group of the analyte.

  • Mobile Phase: A buffered mobile phase is critical. The analyte has both an acidic (pKa ~4) and a basic (pKa ~9-10) group. Without a buffer, small changes in pH would drastically alter the ionization state and lead to poor peak shape and shifting retention times. A buffer like ammonium acetate or phosphate maintains a constant pH.

  • Detector: UV detection is ideal as the fluorophenyl group possesses a strong chromophore. A photodiode array (PDA) detector is recommended to assess peak purity spectrally.

Protocol 1: Purity Determination by RP-HPLC

Objective: To determine the purity of this compound by percentage area.

1. Materials & Reagents:

  • Reference Standard (if available) and Test Sample

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Ammonium Acetate, ACS Grade

  • Formic Acid, ACS Grade

  • Deionized Water (18.2 MΩ·cm)

2. Instrument & Columns:

  • HPLC system with binary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid)Buffers the mobile phase to ensure consistent ionization of the analyte.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the analyte from the C18 column.
Gradient 0-20 min: 10% to 70% B; 20-25 min: 70% B; 25-26 min: 70% to 10% B; 26-30 min: 10% BA gradient is used to ensure elution of the main peak with good shape and to elute any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection PDA Scan 200-400 nm, Extract at 215 nm215 nm provides high sensitivity for the phenyl group.
Injection Vol. 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of ~0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Tailing factor for the main peak should be between 0.8 and 1.5.

6. Analysis:

  • Inject the prepared sample and integrate all peaks. Calculate purity by the area percent method.

Chiral HPLC for Enantiomeric Purity

Direct separation of enantiomers without derivatization is the preferred approach for efficiency and to avoid potential side reactions.[3]

Causality Behind Experimental Choices:

  • Stationary Phase: Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective for separating the enantiomers of underivatized amino acids.[3] These CSPs offer multiple interaction mechanisms (ionic, hydrogen bonding, steric) that lead to differential retention of the two enantiomers.

  • Mobile Phase: The mobile phase for chiral separations is often non-polar or a mix of polar organic solvents. Small amounts of acidic or basic additives (like acetic acid or triethylamine) are used to improve peak shape and selectivity by interacting with both the analyte and the stationary phase.

G cluster_0 Chiral Separation Principle cluster_1 Resulting Chromatogram CSP Chiral Stationary Phase (CSP) Site 1 Site 2 Site 3 Enantiomer_R R-Enantiomer Enantiomer_R->CSP:f0 Strong Interaction (3-point fit) Chromatogram S-Enantiomer elutes first (Weaker Binding) R-Enantiomer elutes second (Stronger Binding) Enantiomer_S S-Enantiomer Enantiomer_S->CSP:f0 Weaker Interaction (2-point fit)

References

GC/MS Analysis of 3-Amino-4-(4-fluorophenyl)butanoic acid: A Comprehensive Protocol for Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated method for the analysis of 3-Amino-4-(4-fluorophenyl)butanoic acid using Gas Chromatography-Mass Spectrometry (GC/MS). Due to the polar and non-volatile nature of this amino acid analogue, a crucial derivatization step is required to facilitate its analysis by GC.[1][2] This guide provides a detailed protocol for sample preparation, silylation-based derivatization, instrument configuration, and data analysis. The methodology is designed to offer high sensitivity and specificity, making it suitable for quality control in synthetic processes and for quantification in various research and development settings.

Introduction and Scientific Principle

This compound is a fluorinated amino acid that serves as a key building block in medicinal chemistry.[3] The presence of a fluorine atom can significantly alter the compound's pharmacokinetic properties, such as metabolic stability and lipophilicity, making it a valuable moiety in drug design.[3] Accurate and reliable quantification of this compound is essential for process optimization, quality assurance, and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique known for its exceptional separation efficiency and high sensitivity, making it well-suited for analyzing compounds in complex mixtures.[4] However, amino acids are inherently polar, zwitterionic, and thermally labile, which makes them unsuitable for direct GC analysis as they tend to decompose in the hot injector port.[1][5]

To overcome this limitation, a chemical derivatization step is essential.[1][2] This process converts the polar functional groups (the amino -NH₂ and carboxylic acid -COOH groups) into less polar, more volatile, and thermally stable moieties. Silylation is a widely used and effective derivatization technique for amino acids.[2] This protocol employs N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), a silylation reagent that forms highly stable tert-butyldimethylsilyl (TBDMS) derivatives, which are notably less sensitive to moisture compared to other silylating agents like BSTFA.[2]

The overall analytical workflow is a multi-stage process designed to ensure accurate and reproducible results.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample/ Standard Dry Evaporation to Complete Dryness Sample->Dry Reagents Add MTBSTFA & Acetonitrile Dry->Reagents Heat Incubate at 100°C Reagents->Heat GC GC Injection & Chromatographic Separation Heat->GC MS MS Detection (Scan & SIM Mode) GC->MS Qual Qualitative ID (Retention Time & Mass Spectrum) MS->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant

Figure 1: Overall experimental workflow for GC/MS analysis.

Derivatization Chemistry: Silylation with MTBSTFA

The core of this method is the conversion of this compound into its volatile TBDMS derivative. MTBSTFA reacts with the active hydrogens on both the primary amine and the carboxylic acid functional groups. This reaction adds a TBDMS group to each site, increasing the molecular weight by 114 amu per group and rendering the molecule suitable for GC analysis.[2]

Figure 2: Silylation of the analyte with MTBSTFA.

Detailed Experimental Protocol

Reagents and Materials
  • This compound standard (≥98% purity)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (Silylation grade)

  • Methanol (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined septa

  • Reacti-Vials™ or similar reaction vials (e.g., 1 mL)

  • Heating block or oven capable of maintaining 100°C

  • Pipettes and general laboratory glassware

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 N HCl in a volumetric flask. This stock is stable when stored at 4°C.

  • Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with 0.1 N HCl.

Sample Preparation and Derivatization Protocol

This protocol is based on established methods for amino acid derivatization.[2]

  • Aliquot Sample: Transfer a 50 µL aliquot of each standard, sample, and a blank (0.1 N HCl) into separate 1 mL reaction vials.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. A heating block at 60-70°C can accelerate this step. It is critical to remove all moisture, as it can interfere with the silylation reaction.[2]

  • Add Reagents: To each dry vial, add 100 µL of acetonitrile followed by 100 µL of neat MTBSTFA.[2] Cap the vials tightly.

  • Incubation: Vortex the mixture briefly and place the vials in a heating block or oven set to 100°C for 4 hours to ensure complete derivatization.[2]

  • Cooling & Transfer: After incubation, allow the vials to cool to room temperature.

  • Analysis: Transfer the derivatized sample to a 2 mL GC vial with an insert for analysis. Inject 1 µL into the GC/MS system.

GC/MS Instrumental Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument configuration. A non-polar capillary column is recommended for this analysis.[5]

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column SLB™-5ms, TRACE TR-5, or similar (30 m x 0.25 mm I.D., 0.25 µm film thickness)A 5% phenyl-methylpolysiloxane phase offers excellent resolving power for a wide range of derivatized compounds.[5]
Carrier Gas Helium, constant flow rate of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Splitless mode, 280°CEnsures complete volatilization of the high-boiling point derivative without discrimination.
Oven Program Initial: 100°C (hold 2 min) Ramp 1: 15°C/min to 300°C Hold: 5 min at 300°CThe program ensures good separation from solvent and reagent peaks while eluting the analyte in a reasonable time.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust detector for qualitative and quantitative analysis.
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Source Temperature 230°CPrevents condensation of analytes in the source.
Quadrupole Temperature 150°CStandard operating temperature for the mass filter.
Acquisition Modes Full Scan: m/z 50-550 SIM: Monitor ions listed in Table 2Full scan is used for initial identification. Selected Ion Monitoring (SIM) provides higher sensitivity for quantification.

Expected Results and Data Interpretation

Chromatography

The di-TBDMS derivative of this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the column and conditions used but should be highly reproducible.

Mass Spectrometry

The Electron Ionization (EI) mass spectrum of the TBDMS derivative will exhibit a characteristic fragmentation pattern. While the molecular ion (M⁺) may be weak or absent, several key fragment ions allow for confident identification.

  • Molecular Weight Calculation:

    • Analyte (C₁₀H₁₂FNO₂): 197.21 amu

    • Addition of two TBDMS groups (2 x 114.24): +228.48 amu

    • Predicted MW of Derivative: 425.69 amu

  • Key Fragment Ions: The most prominent fragment is typically the loss of a tert-butyl group ([M-57]⁺), which is a hallmark of TBDMS derivatives.

Ion DescriptionCalculation (m/z)Expected m/z (Nominal)Role in Analysis
[M]⁺425.69426Molecular Ion (if visible)
[M-CH₃]⁺425.69 - 15.03410Confirmation Ion
[M-C₄H₉]⁺ (M-57) 425.69 - 57.11 368 Quantification Ion
[M-COOTBDMS]⁺425.69 - 159.28266Confirmation Ion
Quantification

Quantitative analysis is performed by generating a calibration curve. Plot the peak area of the primary quantification ion (m/z 368) against the concentration of the prepared standards. The concentration of unknown samples can then be determined from this curve using linear regression. For enhanced accuracy, especially in complex matrices, the use of a stable isotope-labeled internal standard is recommended.

Method Performance and Validation

  • Linearity: The method should demonstrate excellent linearity over the calibrated range (e.g., 1-100 µg/mL) with a correlation coefficient (R²) > 0.995.

  • Sensitivity: The limits of detection (LOD) and quantification (LOQ) should be determined based on signal-to-noise ratios (S/N) of 3 and 10, respectively. The use of SIM mode will significantly enhance sensitivity compared to full scan mode.

  • Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Relative standard deviations (RSD) should be <15% and accuracy should be within 85-115%.

Conclusion

This application note details a comprehensive and reliable GC/MS method for the analysis of this compound. The protocol leverages a stable and efficient silylation derivatization with MTBSTFA to overcome the inherent analytical challenges of the compound. This method provides the specificity and sensitivity required for demanding applications in pharmaceutical research, drug development, and quality control environments.

References

Application Notes & Protocols: NMR Spectroscopy of 3-Amino-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-(4-fluorophenyl)butanoic acid is a fluorinated analogue of γ-aminobutyric acid (GABA), a principal inhibitory neurotransmitter in the central nervous system.[1] The incorporation of a 4-fluorophenyl group enhances the lipophilicity and metabolic stability of the molecule, making it and its derivatives valuable scaffolds in medicinal chemistry and drug development, particularly for neurological disorders.[2][3][4]

Unambiguous structural characterization is paramount for advancing research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing precise insights into the molecular framework, connectivity, and stereochemistry. This molecule presents several interesting structural features for NMR analysis: a chiral center, a fluorinated aromatic ring, and multiple methylene groups in distinct chemical environments.

This guide provides a comprehensive overview and detailed protocols for the complete structural elucidation of this compound using a suite of 1D and 2D NMR experiments. It is designed for researchers, scientists, and drug development professionals seeking to understand not just the methodology, but the scientific rationale behind the analytical strategy.

Strategic Overview: Causality in NMR Analysis

The structural complexity of this compound necessitates a multi-faceted NMR approach. The strategy is dictated by three key molecular features:

  • The Chiral Center (C3): The presence of a stereocenter at the C3 position renders the adjacent methylene protons (at C2 and C4) chemically non-equivalent. These protons are termed diastereotopic and are expected to have distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.[5][6][7] This phenomenon provides a powerful spectroscopic handle to probe the local 3D environment.

  • The 4-Fluorophenyl Moiety: The ¹⁹F nucleus (spin ½, 100% natural abundance) is an active NMR probe.[8] Its presence allows for ¹⁹F NMR experiments and introduces characteristic splitting patterns in both the ¹H and ¹³C spectra due to heteronuclear J-coupling (e.g., ³J_HF, ⁴J_HF, ¹J_CF, ²J_CF).[9][10] This provides an additional layer of verification for assigning the aromatic signals.

  • The Butanoic Acid Backbone: Standard ¹H-¹H J-coupling will establish the connectivity of the aliphatic chain. Techniques like COSY are ideal for tracing these correlations from one proton to its direct neighbors.

The following workflow illustrates the logical progression from sample preparation to full structural confirmation.

G cluster_prep Part 1: Preparation cluster_1d Part 2: 1D NMR Acquisition cluster_2d Part 3: 2D NMR Confirmation cluster_analysis Part 4: Final Elucidation SamplePrep Sample Preparation (Solvent Selection, Concentration) H1_NMR ¹H NMR (Proton Environments & Coupling) SamplePrep->H1_NMR Initial Analysis C13_NMR ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Confirm Connectivity HSQC ¹H-¹³C HSQC (C-H Correlation) H1_NMR->HSQC Assign Carbons F19_NMR ¹⁹F NMR (Fluorine Environment) C13_NMR->F19_NMR C13_NMR->COSY Confirm Connectivity C13_NMR->HSQC Assign Carbons Structure Complete Structural Assignment F19_NMR->Structure Final Verification COSY->Structure Final Verification HSQC->Structure Final Verification

Caption: Overall workflow for the NMR analysis of this compound.

Part I: Protocol for NMR Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on proper sample preparation.[11] For a zwitterionic molecule like an amino acid, solvent choice is the most critical parameter.

Causality of Solvent Choice:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is an excellent choice for observing all protons. Its high polarity effectively dissolves the amino acid salt form.[12] Crucially, it does not exchange with the labile amine (-NH₂) and carboxylic acid (-COOH) protons, allowing their signals to be observed in the ¹H NMR spectrum, typically as broad peaks.[13]

  • Deuterated Water (D₂O): This solvent is ideal for simplifying the spectrum. The deuterium in D₂O will readily exchange with the -NH₂ and -COOH protons, causing their signals to disappear from the spectrum. This can be advantageous for reducing spectral complexity and focusing on the carbon backbone. However, pH adjustment with minute amounts of DCl or NaOD may be necessary to ensure complete dissolution.[12][14]

This protocol will use DMSO-d₆ to enable the characterization of the entire molecule.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound HCl for ¹H and 2D NMR, or 20-30 mg for a high-quality ¹³C NMR spectrum.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D).

  • Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. The final solution must be clear and transparent.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube.[15] This is best achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound name, solvent, and concentration.

G start Weigh 5-10 mg of Analyte dissolve Add 0.6-0.7 mL DMSO-d₆ start->dissolve mix Vortex or Sonicate (Ensure Clear Solution) dissolve->mix filter Filter through Pipette into NMR Tube mix->filter end Capped & Labeled NMR Sample filter->end

Caption: Workflow for preparing a high-quality NMR sample.

Part II: 1D NMR Spectroscopy & Interpretation

¹H NMR: The Proton Framework

The ¹H NMR spectrum provides the initial, high-sensitivity view of the molecule's proton environment.

Protocol for ¹H NMR Acquisition (500 MHz Spectrometer):

  • Experiment: Standard 1D Proton (zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Angle: 30 degrees

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 16-32

  • Spectral Width (sw): 20 ppm (centered around 6 ppm)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0–7.5 ppm): The 4-fluorophenyl group will exhibit two signals, each integrating to 2H. These will appear as two apparent triplets or a pair of doublets of doublets due to coupling between adjacent protons (³J_HH ≈ 8-9 Hz) and coupling to the fluorine atom (³J_HF and ⁴J_HF).[16]

  • Aliphatic Protons (δ 2.0–3.5 ppm):

    • H3 (methine): This proton, attached to the chiral center, will appear as a complex multiplet due to coupling to four neighboring protons (H2a, H2b, H4a, H4b).

    • H2 (methylene): These two diastereotopic protons (H2a, H2b) will have distinct chemical shifts. Each will appear as a doublet of doublets (dd) due to geminal coupling to each other (²J_HH ≈ 15-17 Hz) and vicinal coupling to H3 (³J_HH).[5][17]

    • H4 (methylene): Similarly, these two diastereotopic protons (H4a, H4b) will be non-equivalent. They will also appear as complex multiplets, likely doublet of doublets, due to geminal coupling and vicinal coupling to H3.

  • Labile Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons will typically appear as broad singlets at variable chemical shifts, depending on concentration and residual water content.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Protocol for ¹³C NMR Acquisition (125 MHz Spectrometer):

  • Experiment: Proton-decoupled ¹³C (zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Angle: 30 degrees

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 1024 or more (as ¹³C is less sensitive)

  • Spectral Width (sw): 240 ppm

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~173 ppm): The carboxylic acid carbon (C1) is the most deshielded.

  • Aromatic Carbons (δ 115–165 ppm): Four signals are expected.

    • C-F (ipso): The carbon directly bonded to fluorine will be significantly downfield (δ ~160-164 ppm) and will appear as a large doublet due to one-bond coupling (¹J_CF ≈ 240-250 Hz).[18][19]

    • C-ortho & C-meta: These carbons will also appear as doublets due to smaller two-bond (²J_CF) and three-bond (³J_CF) couplings.

    • C-para (ipso-alkyl): The carbon attached to the butanoic acid chain will be a single peak or a small triplet due to four-bond coupling.

  • Aliphatic Carbons (δ 35–55 ppm): Three distinct signals for C2, C3, and C4 are expected in this region. Their exact assignment requires 2D NMR.

¹⁹F NMR: The Fluorine Probe

This simple 1D experiment directly observes the fluorine environment, which is highly sensitive to its surroundings.[20]

Protocol for ¹⁹F NMR Acquisition (470 MHz Spectrometer):

  • Experiment: Standard 1D Fluorine

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans (ns): 64

  • Reference: An external standard like CFCl₃ (δ 0.0 ppm) or an internal standard like trifluoroacetic acid.[21]

Interpretation of the ¹⁹F NMR Spectrum: A single resonance is expected. This signal will be split into a multiplet, most likely an apparent triplet, due to coupling with the two ortho-protons on the aromatic ring (³J_HF ≈ 8-9 Hz).

Position ¹H (ppm) Multiplicity ¹³C (ppm) ¹⁹F (ppm)
1 (-COOH)~12 (broad)s~173-
2 (-CH₂-)~2.4-2.6dd, dd~35-45-
3 (-CH-)~3.0-3.3m~45-55-
4 (-CH₂-)~2.7-2.9m, m~40-50-
-NH₂~8.0 (broad)s--
Ar-H (ortho to F)~7.1-7.2t or dd~115 (d, ²J_CF)-
Ar-H (meta to F)~7.3-7.4t or dd~130 (d, ³J_CF)-
Ar-C (ipso to F)--~162 (d, ¹J_CF)~ -115
Ar-C (ipso to alkyl)--~138-
Table 1: Predicted NMR Data for this compound in DMSO-d₆. Chemical shifts (δ) are approximate and coupling patterns are predicted.

Part III: 2D NMR for Unambiguous Assignment

2D NMR experiments are essential for connecting the information from 1D spectra into a coherent molecular structure.

¹H-¹H COSY: Mapping Proton Connectivity

COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically through two or three bonds.[22][23]

Protocol for ¹H-¹H COSY Acquisition:

  • Experiment: cosygpqf

  • Description: A standard COSY experiment reveals which protons are neighbors in the spin system. A cross-peak at the intersection of two proton frequencies (δ_H1, δ_H2) indicates that proton H1 is J-coupled to proton H2.

  • Key Correlations to Expect:

    • Strong cross-peaks between H3 and the diastereotopic protons H2a and H2b.

    • Strong cross-peaks between H3 and the diastereotopic protons H4a and H4b.

    • Cross-peaks between the ortho and meta protons on the aromatic ring.

    • Crucially, no correlation will be seen between the aliphatic and aromatic systems, confirming they are separate spin systems.

¹H-¹³C HSQC: Linking Protons to Carbons

HSQC (Heteronuclear Single Quantum Coherence) creates a 2D map correlating each proton directly to the carbon it is attached to.[24][25]

Protocol for ¹H-¹³C HSQC Acquisition:

  • Experiment: hsqcedetgpsisp2.2

  • Description: This experiment produces a cross-peak for every C-H bond. The x-axis corresponds to the ¹H spectrum, and the y-axis corresponds to the ¹³C spectrum. This allows for the direct and unambiguous assignment of all protonated carbons.

  • Key Correlations to Expect:

    • A cross-peak linking the chemical shift of H3 to its corresponding carbon, C3.

    • Two distinct cross-peaks in the C2 region, one correlating H2a to C2 and the other correlating H2b to C2.

    • Two distinct cross-peaks in the C4 region, correlating H4a and H4b to C4.

    • Correlations for the aromatic C-H bonds, confirming their assignments.

G cluster_1d cluster_2d cluster_assign H1 ¹H Signals (Chemical Shifts) COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC C13 ¹³C Signals (Chemical Shifts) C13->HSQC Assign_H Proton Assignments (H2, H3, H4...) COSY->Assign_H Confirms H-H Neighbors Assign_C Carbon Assignments (C2, C3, C4...) HSQC->Assign_C Links H to Attached C

Caption: Logic flow for using 2D NMR to confirm structural assignments.

Conclusion

The comprehensive structural elucidation of this compound is reliably achieved through a systematic combination of 1D and 2D NMR techniques. ¹H NMR provides the initial map of proton environments, revealing the critical effect of the chiral center through the appearance of diastereotopic methylene protons. ¹³C and ¹⁹F NMR experiments offer direct observation of the carbon backbone and the unique fluorine probe, respectively, with characteristic C-F and H-F coupling constants providing further structural confirmation. Finally, 2D COSY and HSQC experiments serve as the definitive tools to connect the individual puzzle pieces, verifying proton-proton adjacencies and linking each proton to its corresponding carbon atom. This integrated approach ensures a self-validating and robust characterization, essential for applications in pharmaceutical research and development.

References

Application Notes & Protocols: A Researcher's Guide to Preclinical Evaluation of 3-Amino-4-(4-fluorophenyl)butanoic Acid Using Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for studying the effects of 3-Amino-4-(4-fluorophenyl)butanoic acid. As a derivative of phenibut and a putative GABA-B receptor agonist, its therapeutic potential spans several neurological and psychiatric conditions.[1][2] This guide moves beyond simple procedural lists to explain the causal reasoning behind experimental design, ensuring the generation of robust and reproducible preclinical data. We present detailed, field-tested protocols for evaluating anxiolytic, antidepressant, analgesic, and anticonvulsant properties of the compound, complete with data interpretation guidelines and integrated visualizations to clarify complex workflows and mechanisms.

Introduction: Understanding this compound

This compound is a synthetic compound structurally related to phenibut (4-Amino-3-phenyl-butyric acid), a substance known for its anxiolytic and nootropic effects.[2] The primary molecular target of this class of compounds is the γ-aminobutyric acid (GABA) type B receptor.[1]

Mechanism of Action: The GABA-B Receptor

GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are critical for regulating neuronal excitability.[3] GABA receptors are broadly classified into GABA-A (ionotropic) and GABA-B (metabotropic) types.[3][4]

This compound acts as an agonist at the GABA-B receptor.[1] Unlike the fast-acting ionotropic GABA-A receptors, GABA-B receptors are G-protein coupled receptors (GPCRs) that produce a more prolonged inhibitory effect.[3][5][6] Upon activation, they inhibit adenylyl cyclase, reduce calcium (Ca²⁺) influx, and increase potassium (K⁺) efflux, which collectively leads to hyperpolarization of the neuron, making it less likely to fire an action potential.[3][6] This fundamental mechanism of reducing neuronal excitability underpins the compound's potential therapeutic applications in conditions characterized by CNS hyperexcitability.[1][3]

GABA_B_Mechanism cluster_membrane Cellular Membrane GABAB_R GABA-B Receptor G_Protein G-Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_out K_Channel->K_out Compound 3-Amino-4-(4-fluorophenyl) butanoic acid (Agonist) Compound->GABAB_R Binds & Activates ATP ATP ATP->AC Ca_in Ca_in->Ca_Channel Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis acclimation Animal Acclimation & Handling (≥5 days) randomization Randomization & Grouping (Vehicle, Doses 1, 2, 3...) acclimation->randomization dosing Compound Administration (Define Route: PO, IP, SC) randomization->dosing pre_test_wait Pre-Test Waiting Period (Based on PK/PD) dosing->pre_test_wait behavioral_test Behavioral Assay (e.g., EPM, FST, Von Frey) pre_test_wait->behavioral_test data_collection Data Collection (Automated/Manual Scoring) behavioral_test->data_collection stats Statistical Analysis (e.g., ANOVA, t-test) data_collection->stats interpretation Interpretation & Reporting stats->interpretation

References

Application Note: Functional Characterization of 3-Amino-4-(4-fluorophenyl)butanoic Acid Agonism at the GABA-B Receptor Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for characterizing the agonist activity of 3-Amino-4-(4-fluorophenyl)butanoic acid, a potent GABA-B receptor ligand, using robust cell-based functional assays. We present the scientific rationale and step-by-step protocols for two distinct and complementary methods: a cAMP Inhibition Assay, which measures the canonical Gαi/o signaling pathway, and a Reporter Gene Assay, which quantifies downstream transcriptional events. These protocols are designed for implementation in recombinant cell lines, such as HEK293 or CHO cells, stably expressing the human GABA-B receptor heterodimer (GABA-B1 and GABA-B2 subunits). By incorporating critical controls and explaining the causality behind experimental choices, these methodologies provide a self-validating framework for accurately determining compound potency and efficacy.

Introduction: The GABA-B Receptor and its Therapeutic Potential

The γ-aminobutyric acid type B (GABA-B) receptor is the principal metabotropic receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Unlike the ionotropic GABA-A receptors that mediate fast synaptic inhibition, GABA-B receptors are G-protein coupled receptors (GPCRs) that produce slow and sustained inhibitory signals.[1][3] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, which are essential for trafficking to the cell surface and for G-protein coupling.[3][4][5]

Upon agonist binding to the GABA-B1 subunit, the receptor undergoes a conformational change that activates associated pertussis toxin-sensitive Gαi/o proteins.[1][6] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

  • Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][7]

  • Gβγ Subunit: Modulates ion channels, primarily activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting high-voltage-activated Ca2+ channels.[1][3]

This net inhibitory effect makes the GABA-B receptor a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including spasticity, anxiety, and addiction.[8][9]

The Test Compound: this compound

This compound (also known as 4-Fluorophenibut or CGP-11130) is a close structural analog of GABA, phenibut, and the clinically used muscle relaxant baclofen.[10][11] It is established as a selective and potent GABA-B receptor agonist.[10][12][13] Its fluorinated phenyl ring may confer altered pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a compound of significant interest in drug discovery.[11][14] Accurate characterization of its potency (EC50) and efficacy (Emax) at the GABA-B receptor is essential for its development as a research tool or potential therapeutic agent.

Rationale for Assay Selection

To comprehensively profile the agonism of this compound, we describe two distinct assays that interrogate the GABA-B signaling pathway at different levels.

  • cAMP Inhibition Assay: This is the primary and most direct functional assay for GABA-B receptors. It quantifies the inhibition of adenylyl cyclase activity, a direct consequence of Gαi/o activation.[7] This assay provides a robust and proximal measure of receptor engagement and activation.

  • CRE-Driven Reporter Gene Assay: This assay measures a downstream consequence of changes in cAMP levels. The transcription factor cAMP Response Element-Binding protein (CREB) is activated by the cAMP pathway.[15] By using a reporter gene (e.g., Luciferase) under the control of a cAMP Response Element (CRE), we can measure receptor activation as a change in reporter protein expression.[16] This approach offers significant signal amplification, making it highly sensitive and suitable for high-throughput screening (HTS).

GABA-B Receptor Signaling Pathway

Agonist binding to the GABA-B receptor initiates a cascade of intracellular events. The canonical pathway involves the inhibition of cAMP production, while alternative pathways, such as the modulation of ion channels and potential crosstalk with other signaling systems, contribute to the receptor's diverse physiological roles.

GABAB_Signaling GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Gαi/o inhibits Agonist Agonist (e.g., this compound) Agonist->GABAB_R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Figure 1: Canonical GABA-B Receptor Signaling Pathway.

Protocol 1: cAMP Hunter™ Homogeneous TR-FRET Assay

This protocol describes a competitive immunoassay to measure the inhibition of cAMP production following GABA-B receptor activation. The assay is performed in cells stimulated with forskolin, a potent activator of adenylyl cyclase, to create a measurable signal window.

Principle of the Assay

The assay quantifies intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. Free cAMP produced by the cells competes with a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody. When the tracer binds the antibody, FRET occurs. Agonist activation of the GABA-B receptor inhibits adenylyl cyclase, leading to lower intracellular cAMP levels. This results in more tracer binding to the antibody and a higher TR-FRET signal. Therefore, agonist activity is measured as an increase in the FRET signal, which is inversely proportional to the amount of cAMP in the cell.

Materials and Reagents
ReagentSupplierPurpose
HEK293 or CHO cells stably expressing human GABA-B1/B2(In-house or commercial)Host cell system
F-12K Medium, DMEM/F-12 MediumThermo FisherCell culture
Fetal Bovine Serum (FBS), Pen-StrepThermo FisherCell culture supplements
This compound(e.g., Benchchem)Test Compound
BaclofenSigma-AldrichPositive Control Agonist
CGP 55845Tocris BioscienceAntagonist Control
ForskolinSigma-AldrichAdenylyl Cyclase Activator
IBMXSigma-AldrichPhosphodiesterase (PDE) Inhibitor (Optional)
HitHunter® cAMP Assay KitEurofins DiscoveryDetection Reagents
384-well white opaque assay platesCorningAssay Plate

Step-by-Step Methodology

cAMP_Workflow start Start: Harvest & Count Cells plate Plate Cells (e.g., 5,000 cells/well in 384-well plate) start->plate incubate1 Incubate Overnight (37°C, 5% CO2) plate->incubate1 add_cpd Add Compounds & Forskolin to cells incubate1->add_cpd prepare_cpd Prepare Compound Dilutions (Test, Baclofen, Antagonist) prepare_cpd->add_cpd incubate2 Incubate for 30-60 min (Room Temperature) add_cpd->incubate2 add_reagents Add cAMP Detection Reagents (Antibody & Labeled cAMP) incubate2->add_reagents incubate3 Incubate for 60 min (Room Temperature, protected from light) add_reagents->incubate3 read Read Plate (TR-FRET Plate Reader) incubate3->read end End: Analyze Data (EC50) read->end

Figure 2: Workflow for the TR-FRET cAMP Inhibition Assay.

  • Cell Culture: Maintain the GABA-B expressing cell line in the appropriate growth medium supplemented with 10% FBS and 1% Pen-Strep. Passage cells regularly to maintain logarithmic growth.

  • Cell Plating: Harvest cells and resuspend in serum-free medium. Plate 5,000 cells per well into a 384-well white plate and incubate overnight.

  • Compound Preparation:

    • Prepare a 10-point serial dilution series of this compound (e.g., from 100 µM to 5 pM).

    • Prepare a similar dilution series for the positive control, Baclofen.

    • For the antagonist control, prepare a fixed concentration of CGP 55845 (e.g., 10 µM) to be added with the agonist.

  • Assay Execution:

    • Gently remove the culture medium from the cells.

    • Add stimulation buffer containing a fixed concentration of Forskolin (the exact concentration, typically 1-10 µM, should be optimized to produce ~80% of the maximal cAMP signal). Optionally, include a PDE inhibitor like IBMX to prevent cAMP degradation.

    • Immediately add the prepared compound dilutions to the wells. Include "vehicle only" wells for baseline control.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Detection:

    • Prepare the cAMP detection reagents according to the manufacturer's protocol (Eurofins Discovery HitHunter® Kit or similar).

    • Add the detection reagents to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision) using standard europium/ULight settings.

Data Analysis and Expected Results
  • Calculate TR-FRET Ratio: Calculate the ratio of the emission at 665 nm (acceptor) to the emission at 620 nm (donor).

  • Normalize Data: Normalize the data by setting the signal from the forskolin-only treated wells (maximum cAMP, minimum FRET) to 0% activity and the signal from the maximally effective concentration of a control agonist (e.g., Baclofen) to 100% activity.

  • Curve Fitting: Plot the normalized data against the logarithm of the agonist concentration. Fit the data using a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

  • Validation:

    • The positive control (Baclofen) should yield a robust concentration-response curve.

    • The response to this compound should be significantly right-shifted or completely blocked in the presence of the antagonist CGP 55845, confirming the effect is mediated by the GABA-B receptor.

CompoundExpected EC50 (µM)Expected Efficacy
This compound~1-5[10]Full or partial agonist
Baclofen (Positive Control)~1-10Full agonist
Test Compound + CGP 55845 (10 µM)>100No response

Protocol 2: CRE-Luciferase Reporter Gene Assay

This protocol measures agonist activity by quantifying the expression of a reporter gene (firefly luciferase) under the transcriptional control of the cAMP Response Element (CRE).

Principle of the Assay

This assay relies on a cell line stably co-expressing the GABA-B receptor heterodimer and a CRE-luciferase reporter construct. Activation of the Gαi/o pathway by a GABA-B agonist decreases intracellular cAMP, leading to reduced PKA activity and decreased phosphorylation of the CREB transcription factor.[1][15] This, in turn, reduces the transcription of the luciferase gene.[16] Therefore, agonist activity is measured as a decrease in the luminescence signal.

Materials and Reagents
ReagentSupplierPurpose
HEK293 or CHO cells stably expressing GABA-B1/B2 & CRE-Luciferase(In-house or commercial)Host cell system
Growth Medium, FBS, Pen-StrepThermo FisherCell culture
This compound(e.g., Benchchem)Test Compound
BaclofenSigma-AldrichPositive Control Agonist
ForskolinSigma-AldrichAdenylyl Cyclase Activator
ONE-Glo™ or Bright-Glo™ Luciferase Assay SystemPromegaDetection Reagents
96- or 384-well white, clear-bottom assay platesCorningAssay Plate

Step-by-Step Methodology

Reporter_Workflow start Start: Plate Reporter Cells incubate1 Incubate Overnight start->incubate1 add_cpd Add Compounds & Forskolin incubate1->add_cpd prepare_cpd Prepare Compound Dilutions prepare_cpd->add_cpd incubate2 Incubate for 4-6 hours (37°C, 5% CO2) add_cpd->incubate2 equilibrate Equilibrate Plate to Room Temp incubate2->equilibrate add_reagent Add Luciferase Reagent (Lyses cells & provides substrate) equilibrate->add_reagent incubate3 Incubate for 10 min (Protected from light) add_reagent->incubate3 read Read Luminescence incubate3->read end End: Analyze Data (IC50) read->end

Figure 3: Workflow for the CRE-Luciferase Reporter Gene Assay.

  • Cell Plating: Plate the dual-expressing cells in their growth medium into 96- or 384-well white, clear-bottom plates. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls as described in Protocol 1.

  • Cell Stimulation:

    • Remove the growth medium.

    • Add assay medium (e.g., serum-free medium) containing a fixed, optimized concentration of Forskolin.

    • Add the compound dilutions to the appropriate wells.

    • Incubate the plates for 4-6 hours at 37°C in a CO2 incubator. This allows time for gene transcription and translation to occur.

  • Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.

    • Prepare the luciferase assay reagent (e.g., Promega ONE-Glo™) according to the manufacturer's instructions.

    • Add the reagent to each well. This single addition reagent lyses the cells and contains the luciferase substrate.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate-based luminometer.

Data Analysis and Expected Results
  • Normalize Data: The data for this assay is inverted compared to the cAMP assay. Set the signal from the forskolin-only treated wells (maximal luciferase expression) to 100% activity and the background (no cells or maximally inhibited) to 0%.

  • Curve Fitting: Plot the normalized data against the logarithm of the agonist concentration. Fit the data using a four-parameter logistic equation to determine the IC50 (concentration causing half-maximal inhibition of the signal) and Emax.

  • Validation: The results should be confirmed with an antagonist, as described previously. The rank order of potency for agonists should be consistent with other assay formats. Due to signal amplification, this assay may yield more potent IC50 values than the EC50 values from the more proximal cAMP assay.

Conclusion

The protocols detailed in this application note provide a robust framework for the pharmacological characterization of this compound as a GABA-B receptor agonist. The cAMP inhibition assay offers a direct measure of the canonical Gαi/o signaling pathway, providing a precise determination of compound potency and efficacy at the level of the primary transducer. The CRE-driven reporter gene assay serves as a highly sensitive, complementary method suitable for higher throughput applications, measuring a key downstream transcriptional output of the signaling cascade. By employing these self-validating protocols, researchers can confidently and accurately profile the activity of novel GABA-B receptor modulators, facilitating critical decision-making in neuroscience research and drug development programs.

References

Application Note & Protocol: High-Purity Preparation of BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BOC-R3A-2026-01

Abstract: This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, a critical chiral intermediate for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2][3] The protocols herein are designed to achieve high chemical and enantiomeric purity, addressing common challenges such as the formation of condensation byproducts. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Scientific Introduction & Strategic Overview

BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (CAS: 486460-00-8) is a non-proteinogenic β-amino acid derivative of significant pharmaceutical value.[4][5] Its primary application lies in its role as a key building block for Sitagliptin, a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes.[1] The stereochemistry of the amine at the C3 position is crucial for the final drug's efficacy. Therefore, maintaining high enantiomeric and chemical purity throughout the synthesis is paramount to ensure the safety and quality of the active pharmaceutical ingredient (API).

The synthetic strategy detailed here focuses on the N-protection of the chiral amine precursor, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, using di-tert-butyl dicarbonate (Boc₂O). This method is ubiquitous in peptide and medicinal chemistry due to its high efficiency and the relative ease of removing the tert-butyloxycarbonyl (Boc) protecting group under mild acidic conditions.[6]

A critical challenge in this specific transformation is the potential formation of condensation impurities, which can impact the quality of the final product and subsequent API synthesis.[7] Our protocol is optimized to mitigate this issue through careful selection of the solvent system and base, a choice grounded in empirical evidence from process development studies.[7]

G cluster_0 Synthesis & Purification Workflow A Starting Material (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid B Boc Protection Reaction (Boc₂O, Base, Solvent) A->B Reagents C Aqueous Workup (Extraction & Washing) B->C Reaction Quench D Crude Product Isolation (Solvent Evaporation) C->D Phase Separation E Purification (Recrystallization) D->E Impurity Removal F Final Product High-Purity BOC-(R)-3-amino-4- (2,4,5-trifluorophenyl)butyric acid E->F Drying

Caption: High-level workflow for the synthesis and purification of the target compound.

Experimental Protocols: Synthesis and Purification

This section details the step-by-step methodology for the laboratory-scale preparation of high-purity BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid.

Reagents and Materials
ReagentCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid936630-57-8233.1810.0 g1.0
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.2511.2 g1.2
Sodium Bicarbonate (NaHCO₃)144-55-884.017.9 g2.2
Tetrahydrofuran (THF), Anhydrous109-99-972.11100 mL-
Deionized Water7732-18-518.02100 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Heptane142-82-5100.21As needed-
Saturated Sodium Chloride (Brine)7647-14-558.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
2N Hydrochloric Acid (HCl)7647-01-036.46As needed-
Synthesis Protocol

This protocol is adapted from methodologies that demonstrate superior control over impurity formation.[7]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (10.0 g).

  • Solvent and Base Addition: Add tetrahydrofuran (100 mL) and deionized water (100 mL) to the flask. Stir the mixture until the starting material is fully dissolved. Add sodium bicarbonate (7.9 g) in portions to the solution.

  • Reagent Addition: To the stirring suspension, add di-tert-butyl dicarbonate (11.2 g).

  • Reaction: Allow the reaction to stir vigorously at room temperature (20-25°C) for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup - Quenching and pH Adjustment: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL). Cautiously adjust the pH of the aqueous layer to ~2-3 using 2N HCl.

  • Extraction: Shake the separatory funnel vigorously, allowing the layers to separate. Drain the aqueous layer and collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine all organic layers and wash with deionized water (100 mL), followed by saturated brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid or viscous oil.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Crystallization: Slowly add heptane to the hot solution with gentle swirling until the solution becomes faintly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath (0-4°C) for at least 1 hour to maximize crystal formation.

  • Collection: Collect the white crystalline solid by vacuum filtration, washing the crystals with a small amount of cold heptane.

  • Drying: Dry the purified product in a vacuum oven at 40-45°C to a constant weight. The expected melting point is in the range of 136-138°C.[1]

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, chemical purity, and enantiomeric excess of the final product.

G cluster_1 Analytical Validation Workflow Start Purified Product HPLC_Purity Purity Assessment (Reversed-Phase HPLC) Start->HPLC_Purity HPLC_Chiral Enantiomeric Excess (Chiral HPLC) Start->HPLC_Chiral NMR Structural Confirmation (¹H and ¹³C NMR) Start->NMR MS Molecular Weight (Mass Spectrometry) Start->MS End Certificate of Analysis HPLC_Purity->End HPLC_Chiral->End NMR->End MS->End

Caption: A typical workflow for the analytical validation of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing both chemical and chiral purity.[][9]

ParameterChemical Purity (Reversed-Phase)Chiral Purity (Enantiomeric Excess)
Column C18, 4.6 x 150 mm, 5 µmChiral Stationary Phase (e.g., CHIROBIOTIC T)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water0.1% Ammonium Trifluoroacetate in Methanol
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile0.1% Ammonium Trifluoroacetate in Acetonitrile
Gradient 20% B to 95% B over 20 minIsocratic or Gradient, to be optimized
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Injection Vol. 10 µL10 µL
Sample Prep. 1 mg/mL in Acetonitrile/Water (1:1)1 mg/mL in Mobile Phase
  • Rationale: Reversed-phase HPLC effectively separates the target compound from starting materials and non-chiral impurities. For chiral analysis, a specialized chiral stationary phase (CSP) is required to resolve the R and S enantiomers.[10] Macrocyclic glycopeptide-based CSPs are particularly effective for N-blocked amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the molecular structure of the synthesized compound.[6]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Chloroform-d (CDCl₃).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR (CDCl₃) Signals:

    • δ ~7.1-6.8 ppm (m, 2H, Ar-H)

    • δ ~5.0 ppm (br s, 1H, NH)

    • δ ~4.4 ppm (m, 1H, CH-N)

    • δ ~2.9 ppm (m, 2H, CH₂-Ar)

    • δ ~2.6 ppm (m, 2H, CH₂-COOH)

    • δ ~1.4 ppm (s, 9H, C(CH₃)₃)

  • Expected ¹³C NMR (CDCl₃) Signals:

    • δ ~176 ppm (C=O, acid)

    • δ ~155 ppm (C=O, carbamate)

    • Aromatic signals with C-F coupling

    • δ ~80 ppm (C(CH₃)₃)

    • δ ~49 ppm (CH-N)

    • δ ~38 ppm (CH₂-Ar)

    • δ ~35 ppm (CH₂-COOH)

    • δ ~28 ppm (C(CH₃)₃)

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

  • Protocol:

    • Method: Electrospray Ionization (ESI) in negative or positive mode.

    • Sample Preparation: Infuse a dilute solution (e.g., 0.1 mg/mL in methanol) into the mass spectrometer.

  • Expected Result:

    • Molecular Formula: C₁₅H₁₈F₃NO₄

    • Molecular Weight: 333.31 g/mol [11]

    • Observed Ion (ESI-): m/z = 332.1 [M-H]⁻

    • Observed Ion (ESI+): m/z = 334.1 [M+H]⁺, 356.1 [M+Na]⁺

Summary of Expected Results & Troubleshooting

ParameterSpecification
Appearance White to off-white crystalline solid
Melting Point 136 - 138 °C[1]
HPLC Purity ≥ 99.0%
Chiral Purity (e.e.) ≥ 99.5%
Structure Confirmation Conforms to ¹H NMR, ¹³C NMR, and MS data

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete reaction; Insufficient Boc₂O; Loss during workup.Extend reaction time and monitor by HPLC; Use a slight excess of Boc₂O (1.2-1.3 equiv.); Ensure pH is correctly adjusted before extraction; Perform multiple extractions.
High Condensation Impurity Suboptimal base/solvent combination.[7]The described THF/Water/NaHCO₃ system is robust. Avoid systems like toluene/triethylamine which may promote this impurity.[7]
Poor Crystallization Solution is too concentrated or too dilute; Impurities inhibiting crystal growth.Adjust solvent ratios (EtOAc/Heptane); Scratch the inside of the flask; Ensure crude product is reasonably pure before attempting crystallization.
Low Chiral Purity (e.e.) Starting material has low enantiomeric purity.Source highly enantiopure (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (≥99.5% e.e.). The reaction conditions are not known to cause racemization.
No Enantiomeric Separation in HPLC Incorrect chiral column or mobile phase.[10]Use a macrocyclic glycopeptide-based column; Optimize mobile phase (solvent ratio, buffer type, and concentration).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of β-amino acids, with a specific focus on 3-Amino-4-(4-fluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of their synthesis. The methodologies and advice provided herein are synthesized from established literature and practical field experience to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Synthesizing β-Aryl-γ-Amino Acids

This compound is a derivative of γ-aminobutyric acid (GABA), a class of compounds with significant therapeutic interest as CNS depressants and neurotransmitter inhibitors.[1][2] Like its analogs, such as Phenibut and Baclofen, the asymmetric synthesis of this molecule presents several challenges that can impact overall yield and enantiomeric purity.[3][4] The most common and effective synthetic routes typically involve a multi-step process, including an asymmetric Michael addition, a reductive cyclization to a key lactam intermediate, and a final hydrolysis step.[1][3] Each of these stages has unique parameters that must be carefully controlled to achieve the desired outcome.

This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments. We will explore the causality behind each experimental step and provide actionable solutions to overcome common hurdles.

Core Synthetic Workflow

The following diagram outlines the prevalent multi-step synthesis pathway discussed in this guide. Understanding this flow is crucial for diagnosing issues at specific stages.

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Acid Hydrolysis A trans-β-nitroolefin + S,S'-diphenyldithiomalonate B β-aryl-γ-nitroalkane Adduct A->B Chiral Organocatalyst (e.g., Cinchona Alkaloid-derived Thiourea) C β-phenyl-γ-lactam Intermediate B->C 1. Activated Zn Powder 2. TiCl3 D Final Product (this compound) C->D 6N HCl, Reflux

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Section 1: The Asymmetric Michael Addition

This initial step is critical for establishing the stereochemistry of the final product. Low yields or poor enantioselectivity here will compromise the entire synthesis.

Question 1: My Michael addition reaction is sluggish, and the yield of the β-aryl-γ-nitroalkane adduct is consistently low. What are the likely causes and solutions?

Answer: A low-yielding Michael addition is often traced back to issues with the catalyst, solvent, or reagents. Let's break down the critical factors.

  • Causality: The reaction's success hinges on the bifunctional nature of the chiral organocatalyst (e.g., cinchona alkaloid-derived thioureas), which simultaneously activates both the nucleophile (dithiomalonate) and the electrophile (nitroolefin) through hydrogen bonding.[1][5] Inefficiency in this activation network leads to a stalled reaction.

  • Troubleshooting Steps:

    • Catalyst Choice and Purity: Ensure you are using a well-characterized catalyst. Quinidine-derived thioureas have been shown to be highly effective for this transformation.[5] The choice between quinine and quinidine derivatives will determine the final product's stereochemistry.

    • Solvent Selection: The solvent plays a crucial role in catalyst solubility and stabilization of the transition state. While common solvents like DCM and toluene can be used, studies have shown that benzotrifluoride can produce significantly better results in both yield and stereoselectivity.[5]

    • Reagent Quality: The purity of your trans-β-nitroolefin is paramount. Impurities can poison the catalyst or lead to side reactions. Purify the nitroolefin via recrystallization or column chromatography before use.

    • Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[5] If the reaction stalls, a small, additional charge of the catalyst may be beneficial, though this should be done cautiously as it can complicate purification.

ParameterRecommendationRationaleReference
Catalyst 10 mol% Cinchona alkaloid-derived thioureaProvides excellent stereoselectivity through bifunctional activation.[1][5]
Solvent BenzotrifluorideFound to produce superior results compared to other polar or non-polar solvents.[5]
Temperature Room TemperatureBalances reaction rate with catalyst stability and selectivity.[5]
Monitoring TLCAllows for real-time tracking of reactant consumption and product formation.[5]

Question 2: The enantiomeric excess (ee) of my Michael adduct is poor. How can I improve the stereoselectivity?

Answer: Poor enantioselectivity points directly to suboptimal control of the chiral environment during the C-C bond formation.

  • Causality: The enantiomeric excess is dictated by the energetic difference between the two diastereomeric transition states leading to the (R) and (S) products. The chiral catalyst, such as a cinchona alkaloid derivative, creates this energy difference. Factors that disrupt the catalyst's well-defined binding pocket or provide enough thermal energy to overcome the energy barrier will lower the ee.[1]

  • Troubleshooting Steps:

    • Verify Catalyst Configuration: This may seem obvious, but ensure you are using the correct pseudoenantiomer of the catalyst for your desired product enantiomer. For example, quinidine-derived catalysts often yield the opposite enantiomer compared to their quinine-derived counterparts.[5]

    • Temperature Control: While the reaction often proceeds well at room temperature, lowering the temperature (e.g., to 0 °C or -20 °C) can significantly enhance enantioselectivity by making the transition state more rigid and amplifying the energetic preference for one stereochemical pathway.

    • Strictly Anhydrous Conditions: Water can interfere with the hydrogen bonding network between the catalyst and substrates, disrupting the organized chiral environment and leading to a drop in ee. Ensure all solvents and reagents are anhydrous.[6]

    • Re-evaluate Solvent: As mentioned, the solvent choice is critical. If you are using a solvent like methanol or ethanol, which can compete for hydrogen bonding sites on the catalyst, switching to a non-protic solvent like benzotrifluoride or DCM is highly recommended.[5]

Section 2: Reductive Cyclization to the Lactam Intermediate

This step transforms the linear nitroalkane into the crucial β-phenyl-γ-lactam intermediate. Incomplete conversion is a common problem.

Question 3: The conversion of my nitroalkane adduct to the γ-lactam is incomplete, resulting in a mixture of starting material and product. How can I drive this reaction to completion?

Answer: This two-stage transformation (reduction of the nitro group followed by intramolecular cyclization) relies heavily on the activity of the reducing agent and the precise reaction conditions.

  • Causality: The most cited method uses activated zinc powder to reduce the nitro group to an amine.[1] This newly formed amine then undergoes an intramolecular nucleophilic attack on one of the ester groups (from the dithiomalonate precursor), displacing the thiophenol leaving group to form the lactam ring. The efficiency of the initial reduction is the rate-limiting factor.

  • Troubleshooting Steps:

    • Zinc Activation is CRITICAL: Commercial zinc dust is often coated with a passivating layer of zinc oxide. It must be activated immediately before use. A common procedure involves washing the zinc powder with dilute HCl, followed by water, ethanol, and ether washes, then drying under vacuum. Using "freshly activated" zinc powder is essential for high yields.[1]

    • Addition of TiCl₃: A catalytic amount of titanium(III) chloride (TiCl₃) can significantly accelerate the reaction once the initial reduction has begun.[1] It is typically added after the reaction with zinc has been stirred for a period (e.g., one hour).

    • Solvent and Temperature: Acetic acid is the common solvent for this step, and the reaction is typically run at room temperature (25 °C).[1] Ensure the temperature does not rise uncontrollably, as this can lead to side products.

    • Stoichiometry of Zinc: A large excess of activated zinc powder (e.g., 10 equivalents) is typically required to ensure the complete reduction of the nitro group.[1] Do not skimp on the amount of zinc used.

G Start β-aryl-γ-nitroalkane Adduct in Acetic Acid Step1 Add freshly activated Zinc Powder (10 equiv) Start->Step1 Step2 Stir at 25°C for 1 hour Step1->Step2 Step3 Add TiCl3 (0.1 equiv) Step2->Step3 Step4 Stir for an additional hour (Monitor by TLC) Step3->Step4 End β-phenyl-γ-lactam (Isolate via chromatography) Step4->End

Caption: Experimental workflow for the reductive cyclization step.

Section 3: Final Hydrolysis and Product Isolation

The final step involves opening the stable lactam ring to yield the target amino acid. This step can be harsh and requires careful workup to maximize yield and purity.

Question 4: I am experiencing low yields during the final acid hydrolysis of the γ-lactam. Is my product decomposing?

Answer: This is a common concern, as the conditions required for lactam hydrolysis (refluxing in 6N HCl) are harsh.[1][2] While some degradation is possible, yield loss is often due to an incomplete reaction or suboptimal workup procedure.

  • Causality: The hydrolysis of the amide bond in the lactam is a thermodynamically demanding process that requires aggressive conditions (strong acid and high heat) to proceed at a reasonable rate. The goal is to find a balance between complete hydrolysis and minimizing the formation of degradation byproducts.

  • Troubleshooting Steps:

    • Optimize Reflux Time: The reaction must be heated under reflux for a sufficient period (e.g., 3.5 hours or more).[1][2] Monitor the reaction by TLC by taking small aliquots, neutralizing them, and spotting against a standard of the lactam starting material. Continue refluxing until all the lactam has been consumed.

    • Post-Hydrolysis Workup is Key: After cooling, the acidic aqueous solution contains your product as a hydrochloride salt. However, it may also contain non-polar, acid-stable impurities. It is crucial to perform an organic wash at this stage. Wash the cooled aqueous reaction mixture with a solvent like dichloromethane (DCM) or ethyl acetate. [1][2] This will remove organic-soluble impurities, leaving your highly polar product salt in the aqueous phase. Discard the organic layer.

    • Isolation: After the organic wash, concentrate the remaining aqueous phase under reduced pressure. This will yield the crude hydrochloride salt of your final product, which can then be further purified.[1][2] Skipping the organic wash step can lead to a highly impure crude product that is difficult to crystallize, resulting in perceived yield loss.

Section 4: General Troubleshooting & Purity

Question 5: My final product is difficult to purify, and I suspect the presence of condensation impurities. How can these be avoided?

Answer: Impurity control, especially from side reactions like condensation or dimerization, is critical throughout the synthesis and particularly during any protection/deprotection steps.

  • Causality: Condensation impurities can arise when a reactive intermediate, such as a free amine, reacts with another molecule of starting material or product. This is a known issue, for instance, when adding a Boc protecting group to similar β-amino acids, where the activated carboxylic acid can react with the amine of another molecule.[7]

  • Troubleshooting & Prevention:

    • Controlled Reagent Addition: When performing reactions involving highly reactive reagents (e.g., adding Boc-anhydride), add the reagent slowly and at a controlled, low temperature to minimize uncontrolled side reactions.

    • Choice of Solvent: The choice of solvent can influence the formation of impurities. For Boc protection, for example, using a solvent system where the product is soluble but side products may be less so can be advantageous. Some patents have explored different solvents to minimize specific impurities.[7]

    • Purification Strategy: The final product is an amino acid, which lends itself to specific purification methods.

      • Recrystallization: As the hydrochloride salt, the product can often be recrystallized from solvent systems like ethanol/ether or isopropanol/water.[8]

      • Column Chromatography: While often performed on intermediates, silica gel chromatography can be used for the final product, but it may require a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to prevent streaking.

      • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids, separating them from neutral or differently charged impurities.

By systematically addressing these common issues, you can significantly improve the reliability, yield, and purity of your this compound synthesis.

References

Controlling condensation impurities in BOC-(R)-3-amino-4-(trifluorophenyl)butyric acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preparation of BOC-(R)-3-amino-4-(trifluorophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on controlling condensation impurities. BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid is a critical intermediate in the synthesis of sitagliptin, a medication used to treat type 2 diabetes. Ensuring the high purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only solve problems as they arise but also to implement robust processes that minimize impurity formation from the outset.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of BOC-(R)-3-amino-4-(trifluorophenyl)butyric acid.

Q1: What are the common condensation impurities observed in this synthesis, and how do they form?

A1: The most prevalent condensation impurities are dimers and oligomers formed through the intermolecular reaction between molecules of the desired product or its intermediates. The primary impurity of concern is a condensation byproduct that can significantly reduce the purity and yield of the final product.[1]

Mechanism of Dimer Formation:

The formation of these impurities is typically a result of the undesired reaction between the activated carboxylic acid of one molecule and the free amine of another. This is a common side reaction in peptide synthesis and related processes where both a nucleophilic amine and an electrophilic carboxylic acid are present.[2][3] The use of a protecting group like tert-butoxycarbonyl (Boc) is intended to prevent this by masking the amine's nucleophilicity.[][5] However, under certain conditions, this protection can be compromised, or side reactions can occur.

DOT Diagram: Dimer Impurity Formation Pathway

cluster_reactants Reactants cluster_activation Undesired Activation cluster_reaction Condensation Reaction BOC_Amino_Acid_1 BOC-(R)-3-amino-4-(trifluorophenyl)butyric acid (Molecule 1) Activated_Carboxyl Activated Carboxyl Group (Molecule 1) BOC_Amino_Acid_1->Activated_Carboxyl Side Reaction (e.g., with coupling agents) BOC_Amino_Acid_2 BOC-(R)-3-amino-4-(trifluorophenyl)butyric acid (Molecule 2) Dimer_Formation Dimer Impurity BOC_Amino_Acid_2->Dimer_Formation by amine of Molecule 2 Activated_Carboxyl->Dimer_Formation Nucleophilic Attack

Caption: Undesired activation of the carboxylic acid can lead to dimer formation.

Q2: What are the primary causes of increased condensation impurity levels?

A2: Several factors can contribute to the formation of condensation impurities:

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for side reactions to occur, leading to increased impurity formation.

  • Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including the formation of condensation byproducts.[1]

  • Choice of Solvent: The polarity and nature of the solvent can influence reaction pathways. A solvent that is immiscible with water can sometimes help to control the generation of certain impurities.[1]

  • Base and Reagent Stoichiometry: The type and amount of base, as well as the stoichiometry of reagents like Boc-anhydride, can significantly impact the reaction's selectivity and the formation of impurities.[1]

Q3: How can I detect and quantify condensation impurities?

A3: A robust analytical methodology is crucial for monitoring and controlling impurities in pharmaceutical manufacturing.[6][7] The following techniques are highly effective:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for separating and quantifying impurities in drug substances.[6][7] A well-developed HPLC method can effectively separate the desired product from condensation byproducts, allowing for accurate quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about impurities, aiding in their definitive identification.[6][8]

Analytical Technique Primary Use Key Advantages
HPLC Quantification of impuritiesHigh sensitivity, specificity, and reproducibility.[6][7]
LC-MS Identification of impuritiesProvides molecular weight and structural details.[6][8]
NMR Structural elucidationProvides unequivocal structural information.[8][9]
GC Analysis of volatile impuritiesIdeal for residual solvents.[6][8]
ICP-MS Detection of elemental impuritiesHighly sensitive for metallic and non-metallic elements.[6][7][10]
Q4: What are the most effective strategies to control condensation impurities during the synthesis?

A4: A multi-faceted approach involving optimization of reaction conditions and careful selection of reagents is key to minimizing condensation impurities. A patented method highlights the importance of using an organic solvent that is immiscible with water to control the generation of these impurities.[1]

Key Control Strategies:

  • Solvent Selection: Employing a water-immiscible organic solvent can help to suppress the formation of condensation byproducts.[1]

  • Temperature Control: Maintaining a lower reaction temperature can significantly reduce the rate of side reactions.

  • Reaction Time Optimization: Minimizing the reaction time, while ensuring complete conversion of the starting material, is crucial.[1]

  • Stoichiometry Control: Precise control over the molar ratios of reactants, particularly the Boc-anhydride and the base, is essential.

DOT Diagram: Troubleshooting and Control Workflow

Start High Condensation Impurities Detected Analyze Analyze Reaction Parameters Start->Analyze Temp Is Temperature Elevated? Analyze->Temp Time Is Reaction Time Prolonged? Analyze->Time Solvent Is the Solvent System Optimized? Analyze->Solvent Stoichiometry Are Reagent Ratios Correct? Analyze->Stoichiometry OptimizeTemp Reduce Reaction Temperature Temp->OptimizeTemp Yes OptimizeTime Shorten Reaction Time Time->OptimizeTime Yes OptimizeSolvent Use Water-Immiscible Solvent Solvent->OptimizeSolvent No OptimizeStoichiometry Adjust Stoichiometry Stoichiometry->OptimizeStoichiometry No End Impurity Levels Controlled OptimizeTemp->End OptimizeTime->End OptimizeSolvent->End OptimizeStoichiometry->End

References

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-4-(4-fluorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Amino-4-(4-fluorophenyl)butanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable GABA analogue building blocks. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for improved yield, purity, and stereoselectivity.

Introduction: The Importance of this compound Derivatives

This compound and its derivatives are key structural motifs in medicinal chemistry. As analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, these compounds are instrumental in the development of novel therapeutics for a range of neurological disorders.[1][2] The incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making the efficient synthesis of these fluorinated derivatives a critical aspect of drug discovery.[3][4]

This guide will focus on the common synthetic routes, primarily involving the Michael addition, and provide practical solutions to frequently encountered problems.

Troubleshooting Guide: A Question-and-Answer Approach

Section 1: The Michael Addition Reaction

The cornerstone of many synthetic strategies towards 3-amino-4-arylbutanoic acid derivatives is the conjugate addition, or Michael addition, of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[5][6][7] This reaction, while powerful, can be prone to several side reactions and yield-reducing issues.

Q1: My Michael addition is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

A1: Several factors can contribute to a slow or incomplete Michael addition. Let's break them down:

  • Insufficiently Activated Michael Acceptor: The electrophilicity of the β-carbon in your α,β-unsaturated ester or other Michael acceptor is crucial. If electron-donating groups are present, the reaction will be slower.

    • Solution: While you may be constrained by your target molecule, ensure your starting material is of high purity. Contaminants can interfere with the reaction.

  • Weak Nucleophile/Base: The choice of nitrogen source and the base used to generate the nucleophile (if necessary) are critical.

    • Solution: For direct addition of a primary or secondary amine, consider using a more nucleophilic amine or a stronger, non-nucleophilic base to facilitate the reaction. Bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or TMG (tetramethylguanidine) can be effective catalysts for aza-Michael additions.[8]

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate.

    • Solution: Aprotic polar solvents like THF, DMF, or acetonitrile are often good choices. Protic solvents can solvate the nucleophile, reducing its reactivity. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Temperature: While heating can increase the reaction rate, it can also lead to undesired side products.

    • Solution: Start the reaction at room temperature. If it is sluggish, gradually increase the heat and monitor the reaction progress closely by TLC or LC-MS to avoid decomposition or byproduct formation.

Q2: I am observing significant amounts of 1,2-addition instead of the desired 1,4-conjugate addition. How can I favor the Michael addition product?

A2: The competition between 1,2-addition (to the carbonyl group) and 1,4-addition (the Michael reaction) is a common challenge.[7]

  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles (highly charged, compact) tend to favor 1,2-addition, while "soft" nucleophiles (less charged, more polarizable) favor 1,4-addition.

    • Solution: If using an organometallic reagent as your nitrogen source, consider using a cuprate (a source of "soft" nucleophiles) instead of a "harder" Grignard or organolithium reagent. For aza-Michael additions, the choice of amine and reaction conditions will be key.

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable 1,4-addition product.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance the selectivity for the Michael addition product.

Q3: I am struggling with the enantioselectivity of my asymmetric Michael addition. What factors should I investigate?

A3: Achieving high enantioselectivity in the synthesis of chiral amines is a critical and often challenging aspect.[9][10][11][12]

  • Chiral Catalyst/Auxiliary Performance: The choice of chiral catalyst or auxiliary is paramount.[9][13]

    • Solution: Screen a variety of chiral ligands or catalysts. The optimal choice will be substrate-dependent. Consider both metal-based catalysts and organocatalysts. For example, chiral amines and their derivatives have been successfully employed as organocatalysts in asymmetric Michael additions.[9]

  • Solvent and Temperature: These parameters can have a profound impact on the transition state of the enantioselective step.

    • Solution: Systematically screen different solvents and temperatures. A lower temperature often leads to higher enantiomeric excess (ee).

  • Additives: Sometimes, the addition of a co-catalyst or an additive can improve enantioselectivity.

    • Solution: Consult the literature for similar transformations to see if additives like Lewis acids or bases have been shown to be beneficial.

Section 2: Protecting Group Strategies

The amino and carboxylic acid functionalities often require protection during the synthesis.

Q4: I am having trouble with the Boc-protection of my this compound. The reaction is incomplete or I'm seeing side products.

A4: Boc (tert-butoxycarbonyl) protection is a common strategy. Issues can arise from several sources.

  • Reaction Conditions: The choice of base and solvent is important.

    • Solution: A common method involves using Boc-anhydride ((Boc)₂O) with a base like triethylamine or diisopropylethylamine in a solvent such as THF, dioxane, or a biphasic system with aqueous sodium bicarbonate.[14] If you are seeing condensation impurities, switching to a solvent immiscible with water, as described in some patent literature, may help to suppress these side reactions.[14]

  • Purity of Starting Material: Impurities in the amino acid can react with the Boc-anhydride.

    • Solution: Ensure your starting this compound is of high purity before proceeding with the protection step.

Section 3: Purification Challenges

The unique properties of organofluorine compounds can sometimes complicate purification.[3]

Q5: I am finding it difficult to purify my fluorinated product. What techniques are most effective?

A5: The high electronegativity of fluorine can alter the polarity and solubility of your compound.[3]

  • Chromatography:

    • Solution: Standard silica gel chromatography is often effective. However, the choice of eluent is crucial. A systematic screen of solvent systems with varying polarities is recommended. Due to the fluorine atoms, your compound might be more soluble in less polar solvents than you would expect based on its other functional groups. "Fluorous chemistry" techniques, which exploit the preferential solubility of highly fluorinated compounds in fluorous solvents, can also be a powerful purification strategy.[3]

  • Crystallization:

    • Solution: If your product is a solid, crystallization can be a highly effective purification method. Screen a variety of solvent systems to induce crystallization.

  • Removal of Acidic Impurities:

    • Solution: In some cases, acidic impurities can be removed by washing with a mild aqueous base or by using specialized purification techniques involving amines.[15]

Experimental Protocols

Protocol 1: General Procedure for aza-Michael Addition

This protocol provides a general starting point. Optimization will be required for specific substrates.

  • To a solution of the α,β-unsaturated ester (1.0 eq.) in a suitable aprotic solvent (e.g., THF, 10 mL/mmol) at room temperature, add the amine nucleophile (1.1 eq.).

  • If required, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq.).

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc-Protection of the Amino Acid

This protocol is a general method for the protection of the amino group.

  • Dissolve the this compound (1.0 eq.) in a mixture of dioxane and water (e.g., 2:1 v/v).

  • Add sodium bicarbonate (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with a non-polar solvent like hexanes.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.

Data Presentation

Table 1: Comparison of Reaction Conditions for a Model aza-Michael Addition

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NoneTHF252445
2DBU (0.1)THF25685
3TMG (0.1)CH₃CN25882
4DBU (0.1)THF01278

Note: This is illustrative data and actual results will vary depending on the specific substrates used.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow start Starting Materials (α,β-Unsaturated Ester & Amine) reaction Aza-Michael Addition - Solvent - Base - Temperature start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Crystallization) workup->purification product Pure 3-Amino-4-(4-fluorophenyl) butanoic Acid Derivative purification->product

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Troubleshooting Logic for Low Yield in Michael Addition

troubleshooting_low_yield start Low Yield in Michael Addition check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions repurify_sm Repurify Starting Materials check_sm->repurify_sm optimize_base Optimize Base (Type & Loading) check_conditions->optimize_base optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_temp Vary Temperature check_conditions->optimize_temp identify_side_product Identify Side Product (e.g., 1,2-addition) check_side_reactions->identify_side_product adjust_for_selectivity Adjust Conditions for Improved Selectivity (e.g., lower temperature) identify_side_product->adjust_for_selectivity

Caption: A decision tree for troubleshooting low yields in the Michael addition reaction.

Frequently Asked Questions (FAQs)

Q: Can I use an enzymatic approach for the synthesis of these chiral amines? A: Yes, biocatalytic methods, such as those employing transaminases or imine reductases, are becoming increasingly popular for the asymmetric synthesis of chiral amines due to their high enantioselectivity and mild reaction conditions.[12]

Q: Are there any specific safety precautions I should take when working with fluorinated compounds? A: While organofluorine compounds have a wide range of toxicological profiles, it is always prudent to handle them with care in a well-ventilated fume hood and with appropriate personal protective equipment (PPE). Some fluorinating agents and smaller, more volatile organofluorine compounds can be particularly hazardous. Always consult the Safety Data Sheet (SDS) for each chemical you are using.

Q: My final product appears to have some inorganic fluoride impurities. How can I remove them? A: The removal of inorganic fluorides can sometimes be achieved by aqueous workups. In more persistent cases, specialized purification techniques for fluorides, which may involve sublimation or specific chemical treatments, could be considered, although these are more common in materials science applications.[16] The formation of metal-fluoride complexes is also a known phenomenon that can be exploited for purification.[17]

References

Technical Support Center: Stereoselective Synthesis of 3-Amino-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Amino-4-(4-fluorophenyl)butanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable chiral building block. As a fluorinated analog of phenibut and a key structural motif in various pharmacologically active agents, achieving high stereochemical purity is paramount.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The experimental choices are explained from a mechanistic standpoint to empower you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound and its derivatives. The Q&A format is designed to help you quickly identify and resolve experimental hurdles.

Issue 1: Poor Diastereoselectivity in Michael Additions

Question: We are attempting a conjugate addition of a nitrogen nucleophile to (E)-ethyl 4-(4-fluorophenyl)but-2-enoate using a chiral auxiliary on the amine, but the diastereomeric ratio (d.r.) is consistently low (around 60:40). What are the likely causes and how can we improve this?

Answer: Low diastereoselectivity in Michael additions is a frequent challenge and often points to issues with the transition state geometry. Here’s a breakdown of potential causes and optimization strategies:

  • Causality: The stereochemical outcome of a Michael addition is dictated by the facial selectivity of the nucleophilic attack on the β-carbon of the Michael acceptor. This is controlled by the steric and electronic environment established by the chiral auxiliary, solvent, and counter-ions. A poorly organized transition state will lead to a mixture of diastereomers.

  • Troubleshooting Steps:

    • Re-evaluate Your Chiral Auxiliary: Not all auxiliaries are equally effective for a given substrate. While pseudoephedrine and Evans-type oxazolidinones are excellent starting points, their effectiveness can be substrate-dependent.[1][2][3] Consider auxiliaries that offer more rigid chelation control, such as a camphorsultam, which can provide a more defined conformational bias.

    • Solvent and Temperature Optimization: The polarity and coordinating ability of the solvent are critical.

      • Non-coordinating solvents (e.g., toluene, dichloromethane) often enhance the influence of the chiral auxiliary by minimizing interference with the desired chelation.

      • Lowering the reaction temperature (e.g., from room temperature to -78 °C) is a standard approach to increase selectivity by favoring the lower-energy transition state. The energy difference between the two competing diastereomeric transition states is often small, and lower temperatures can amplify this difference.

    • Lewis Acid Additives: The presence of a Lewis acid can pre-organize the Michael acceptor by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and potentially locking the conformation to favor attack from one face. Stoichiometric amounts of mild Lewis acids like TiCl₄ or MgBr₂ should be investigated.

Table 1: Effect of Reaction Parameters on Diastereoselectivity

ParameterCondition A (Low d.r.)Condition B (Improved d.r.)Rationale
Solvent Tetrahydrofuran (THF)Toluene or Dichloromethane (DCM)Less coordinating solvents enhance the directing effect of the auxiliary.
Temperature 25 °C (Room Temp)-78 °CFavors the transition state with the lower activation energy, leading to higher selectivity.
Additive None1.1 eq. TiCl₄Lewis acid coordination can enforce a more rigid conformation of the enoate.
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Hydrogenation

Question: We are performing an asymmetric hydrogenation of an enamine precursor, (Z)-ethyl 3-amino-4-(4-fluorophenyl)but-2-enoate, using a Rhodium-based catalyst with a chiral bisphosphine ligand. The enantiomeric excess (ee) is below the desired >95%. What factors should we investigate?

Answer: Sub-optimal enantioselectivity in catalytic asymmetric hydrogenations often stems from issues with catalyst activity, substrate purity, or reaction conditions that allow for non-selective background reactions.

  • Causality: The enantioselectivity is determined by the binding of the prochiral substrate to the chiral metal catalyst. The ligand creates a chiral environment that forces the substrate to coordinate in a specific orientation, leading to hydrogenation of one enantiotopic face.[4]

  • Troubleshooting Steps:

    • Ligand Choice: The "bite angle" and electronic properties of the bisphosphine ligand are crucial. For β-amino acid precursors, ligands like DuPhos and BINAP are common starting points.[4] However, it may be necessary to screen a panel of ligands to find the optimal match for your specific substrate.

    • Substrate Purity and Geometry: The presence of the (E)-isomer of the enamine can lead to lower ee, as it may be hydrogenated with different selectivity or at a different rate.[4] Ensure your starting material is isomerically pure. Additionally, impurities in the substrate can act as catalyst poisons.

    • Hydrogen Pressure and Temperature: These parameters influence the kinetics of the catalytic cycle.

      • Higher H₂ pressure can sometimes decrease selectivity by accelerating a less selective catalytic pathway.

      • Lowering the temperature generally increases enantioselectivity, similar to the reasoning in diastereoselective reactions.

    • Solvent Degassing: Oxygen can oxidize the phosphine ligands and deactivate the catalyst. Ensure all solvents are rigorously degassed before use.

Issue 3: Difficulty with Purification of the Final Zwitterionic Product

Question: After deprotection, we have the target this compound. However, we are struggling with its purification. It is poorly soluble in most organic solvents and streaks badly on silica gel. How can we effectively purify this zwitterionic compound?

Answer: The purification of amino acids is a classic challenge due to their zwitterionic nature, which imparts high polarity and low solubility in common organic solvents.[5][6]

  • Causality: At its isoelectric point (pI), an amino acid exists as a zwitterion with both a positive (ammonium) and negative (carboxylate) charge. This leads to strong intermolecular electrostatic interactions, resulting in a high melting point and poor solubility in non-polar solvents.

  • Troubleshooting Steps:

    • Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.

      • Use a strong cation-exchange resin (e.g., Dowex 50WX8).

      • Load the crude amino acid onto the column in a low pH solution (e.g., 0.1 M HCl) to ensure the amine is protonated (R-NH₃⁺).

      • Wash with deionized water to remove neutral and anionic impurities.

      • Elute the desired product with a dilute aqueous base solution (e.g., 2% NH₄OH).

    • Recrystallization: This can be effective if a suitable solvent system is found.

      • Often, a mixture of water and a miscible organic solvent like isopropanol or ethanol is used.

      • Dissolve the crude product in a minimum amount of hot water.

      • Slowly add the organic solvent until the solution becomes turbid.

      • Allow the solution to cool slowly to promote the formation of pure crystals.

    • Temporary Protection/Deprotection: If all else fails, you can temporarily protect either the amine (e.g., as a Boc-carbamate) or the carboxylic acid (e.g., as a methyl ester). The protected compound will behave like a normal organic molecule and can be purified by standard silica gel chromatography. Following purification, the protecting group can be removed.

Frequently Asked Questions (FAQs)

Q1: Which general strategy is most reliable for a first-time synthesis of this molecule: chiral auxiliary or asymmetric catalysis?

A1: For reliability and predictability, especially on a lab scale, a chiral auxiliary-based approach is often more robust for a first-time synthesis.[1][2] Chiral auxiliaries, such as Evans oxazolidinones, typically give high diastereoselectivity for a broad range of substrates and the stereochemical outcome is often predictable. While asymmetric catalysis can be more elegant and atom-economical, it often requires significant screening of catalysts, ligands, and reaction conditions for a new substrate.

Q2: My final deprotection step (e.g., hydrogenolysis of a Cbz group or cleavage of a chiral auxiliary) is resulting in a low yield. What could be wrong?

A2: Low yields during deprotection can be due to several factors:

  • Catalyst Poisoning: If using hydrogenolysis (e.g., with Pd/C), trace impurities containing sulfur or other elements can poison the catalyst. Ensure your substrate is highly pure before this step.

  • Incomplete Reaction: The reaction may require longer times, higher catalyst loading, or higher hydrogen pressure.

  • Side Reactions: For auxiliary cleavage, harsh conditions (e.g., strong acid or base) can sometimes lead to degradation or racemization of the product. Milder cleavage conditions should be explored. For example, some auxiliaries can be removed under milder conditions using reagents like LiOH/H₂O₂.

  • Work-up Issues: As the product is a zwitterionic amino acid, it might be partially soluble in the aqueous phase during extraction. An improper work-up procedure can lead to significant product loss. Using ion-exchange chromatography for purification after the reaction can also serve as an effective work-up method.

Q3: Can I use a chiral resolution of the racemic amino acid instead of an asymmetric synthesis?

A3: Yes, chiral resolution is a viable, albeit less efficient, alternative. The racemic this compound can be prepared, and then the enantiomers can be separated.[7][8] This is typically done by forming diastereomeric salts with a chiral resolving agent (e.g., (R)- or (S)-mandelic acid or tartaric acid) followed by fractional crystallization.[9] The main drawback of this method is that the maximum theoretical yield for the desired enantiomer is only 50%, unless the unwanted enantiomer can be racemized and recycled.

Key Experimental Protocols

Protocol 1: Diastereoselective Michael Addition using an Evans Auxiliary

This protocol outlines a general procedure for the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester using an Evans oxazolidinone auxiliary.

  • Preparation of the N-Acyl Oxazolidinone:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M).

    • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise and stir for 15 minutes.

    • Add a solution of (E)-4-(4-fluorophenyl)but-2-enoyl chloride (1.1 eq.) in THF dropwise.

    • Stir at -78 °C for 1 hour, then warm to 0 °C and stir for another hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

  • Conjugate Addition:

    • Prepare a solution of the desired amine nucleophile (e.g., benzylamine, 1.5 eq.) in anhydrous toluene (0.1 M).

    • In a separate flask, dissolve the purified N-acyl oxazolidinone (1.0 eq.) in anhydrous toluene.

    • Cool both solutions to the desired temperature (e.g., -20 °C).

    • Add the amine solution to the oxazolidinone solution dropwise.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine organic layers, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Auxiliary Cleavage:

    • Dissolve the product from the previous step in a mixture of THF and water (4:1).

    • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

    • Stir vigorously for 4-6 hours.

    • Quench the excess peroxide by adding aqueous Na₂SO₃.

    • Remove the THF under reduced pressure and purify the resulting amino acid via ion-exchange chromatography.

Visualizations

Logical Workflow for Troubleshooting

G cluster_synthesis Stereoselective Synthesis cluster_troubleshooting Troubleshooting cluster_solutions_stereo Solutions for Stereoselectivity cluster_solutions_yield Solutions for Yield Start Define Target Stereoisomer ChooseRoute Choose Synthetic Strategy Start->ChooseRoute Auxiliary Chiral Auxiliary ChooseRoute->Auxiliary Robustness Catalysis Asymmetric Catalysis ChooseRoute->Catalysis Atom Economy Resolution Chiral Resolution ChooseRoute->Resolution 50% Max Yield Problem Identify Problem Auxiliary->Problem Catalysis->Problem Resolution->Problem Low_Stereo Low Stereoselectivity (ee or dr) Problem->Low_Stereo Low_Yield Low Yield Problem->Low_Yield Purification Purification Issues Problem->Purification Optimize_Temp Lower Temperature Low_Stereo->Optimize_Temp Change_Solvent Change Solvent Low_Stereo->Change_Solvent Screen_Catalyst Screen Catalyst/Ligand Low_Stereo->Screen_Catalyst Check_Purity Check Reagent Purity Low_Yield->Check_Purity Optimize_Time Optimize Reaction Time Low_Yield->Optimize_Time Improve_Workup Improve Work-up Low_Yield->Improve_Workup

Caption: A decision-making workflow for synthesis strategy and troubleshooting.

Mechanism: Evans Auxiliary Control

Caption: Control of stereochemistry by an Evans chiral auxiliary.

References

Technical Support Center: Purification of 3-Amino-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-4-(4-fluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical building block. Drawing from established principles and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My recrystallization attempt resulted in a low yield or no crystal formation. What are the likely causes and how can I fix it?

Answer:

Low yield or failure to crystallize during the purification of this compound is a common issue stemming from improper solvent selection or suboptimal experimental conditions. As an amino acid, its solubility is highly dependent on both solvent polarity and pH.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good (product remains dissolved) or too poor (product crashes out as an amorphous solid).

    • Solution: A systematic solvent screen is recommended. Ideal recrystallization solvents dissolve the compound when hot but have limited solubility when cold. For amino acids, mixtures of a polar protic solvent (like water or ethanol) with a less polar co-solvent can be effective. A common starting point is an ethanol/water or isopropanol/water system.

  • Incorrect pH: The zwitterionic nature of the amino acid means its solubility is lowest at its isoelectric point (pI). At pH values significantly above or below the pI, it forms a salt and becomes much more soluble in polar solvents.

    • Solution: Ensure the pH of your aqueous solution is adjusted to the isoelectric point of the molecule before cooling. This minimizes solubility and promotes crystallization. If you are starting from a salt form (e.g., HCl salt), you will need to neutralize it carefully.

  • Supersaturation Issues: The solution may be supersaturated, preventing nucleation.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a seed crystal from a previous successful batch. Cooling the solution slowly and without agitation can also promote the formation of larger, purer crystals.

  • Presence of Impurities: Certain impurities can inhibit crystal growth.

    • Solution: If the crude material is heavily contaminated, consider a pre-purification step. This could involve a simple charcoal treatment to remove colored impurities or a quick filtration through a silica plug to remove non-polar contaminants before attempting recrystallization.

Question 2: After purification by silica gel column chromatography, my fractions are still impure, or the compound appears to be degrading on the column. What's going wrong?

Answer:

Silica gel chromatography of amino acids can be challenging. The polar amino and carboxylic acid groups can interact strongly with the acidic silica surface, leading to poor separation, peak tailing, and in some cases, degradation.

Probable Causes & Solutions:

  • Strong Adsorption to Silica: The primary amine can bind irreversibly to the acidic silanol groups on the silica surface.

    • Solution 1 (Modify Mobile Phase): Add a small amount of a competitive base, like triethylamine (~0.5-1%), to the eluent system (e.g., dichloromethane/methanol). The triethylamine will compete for the active sites on the silica, allowing your compound to elute more cleanly. Alternatively, adding a small amount of acetic or formic acid can protonate the amine, reducing its interaction, though this is often less effective for zwitterionic compounds.

    • Solution 2 (Use a Different Stationary Phase): Consider using a less acidic stationary phase like neutral alumina or a polymer-based reverse-phase column (C18), which may be more suitable for this type of molecule.

  • Inappropriate Eluent Polarity: If the eluent is not polar enough, the compound will not move from the baseline. If it is too polar, it will elute too quickly with impurities.

    • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A typical system for a molecule of this polarity might be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Aim for an Rf value of 0.2-0.4 for good separation.

  • Compound Degradation: While less common for this specific molecule, prolonged exposure to acidic silica can sometimes catalyze side reactions.

    • Solution: Minimize the time the compound spends on the column. Use flash chromatography with positive pressure to speed up the process and pack the column well to ensure efficient separation in the shortest possible time.[1][2]

Workflow for Troubleshooting Column Chromatography

Caption: Troubleshooting logic for column chromatography issues.

Question 3: My final product purity is stuck at ~95-98%, and I suspect the presence of a stubborn, structurally related impurity. How can I remove it?

Answer:

Achieving >99% purity often requires removing impurities that have very similar chemical properties to the target compound. In the synthesis of related β-amino acids, "condensation impurities" are a known issue.[3] These can arise from dimerization or other side reactions during synthesis.

Probable Causes & Solutions:

  • Co-crystallization: The impurity may have a very similar crystal lattice energy, causing it to co-crystallize with your product.

    • Solution 1 (Iterative Recrystallization): Perform a second or even third recrystallization, potentially using a different solvent system. This can incrementally improve purity.

    • Solution 2 (Slurry): If an impurity is slightly more soluble, slurrying the solid product in a solvent where the product is sparingly soluble (but the impurity is more soluble) at room temperature can effectively wash it away.

  • Diastereomeric Impurities: If your synthesis involves chiral centers, you may have diastereomeric impurities that are difficult to separate.

    • Solution: Meticulous column chromatography is often the best method here. A shallow elution gradient and a high-resolution silica gel may be required to achieve separation.

  • Chiral Resolution Issues: If you are performing a chiral resolution to isolate a specific enantiomer, incomplete separation is a common problem.

    • Solution: The resolution of racemic 3-amino-4-arylbutanoic acids is a well-established field.[4][5] This often involves forming diastereomeric salts with a chiral resolving agent (like tartaric acid or a chiral amine). If separation is poor, try a different resolving agent or optimize the crystallization conditions (solvent, temperature, cooling rate) for the diastereomeric salt.

Frequently Asked Questions (FAQs)

Q1: What is the most effective, scalable purification method for this compound?

For large-scale industrial production, recrystallization is typically the most cost-effective and scalable method. It avoids the use of large volumes of chromatography solvents and expensive silica gel. The key is to develop a robust process by carefully selecting the solvent system and controlling parameters like temperature, cooling rate, and pH. For lab-scale synthesis where the highest possible purity is required for analytical standards or early-stage research, flash column chromatography followed by recrystallization is often the preferred approach.

Q2: How do I choose the best solvent for recrystallization?

The principle of "like dissolves like" is a good starting point. Your compound is polar and has hydrogen bonding capabilities.

Table 1: Recommended Solvents for Screening
Solvent ClassExamplesRationale
Alcohols Ethanol, IPAGood solubility when hot, reduced solubility when cold. Often used in combination with water.
Water H₂OHighly effective, but solubility is extremely pH-dependent. Best used at the isoelectric point.
Ketones AcetoneCan be effective, but may be too strong a solvent unless used with an anti-solvent like hexanes.
Ethers MTBE, THFGenerally poor solvents on their own, but useful as anti-solvents to induce precipitation from a more polar solution.
Esters Ethyl AcetateModerate polarity; can be effective for derivatives (e.g., N-protected versions).[6]

A good practice is to test solubility in a small panel of these solvents (~0.5 mL in a test tube) with a few milligrams of your crude product, first at room temperature and then with heating.

Q3: My compound is the HCl salt. Do I need to neutralize it before purification?

It depends on the technique:

  • For Recrystallization: Yes, it is highly recommended. The hydrochloride salt is typically much more soluble in polar solvents than the free base/zwitterion. Neutralizing the salt to bring the amino acid to its isoelectric point will dramatically decrease its solubility in aqueous solutions, which is the basis for an effective crystallization.

  • For Silica Gel Chromatography: It can be beneficial. Running the free base with a small amount of triethylamine in the eluent often gives better chromatography than trying to run the salt directly.

Q4: How can I confirm the enantiomeric purity of my final product?

Standard techniques like HPLC or NMR using a chiral shift reagent are insufficient. You must use a specialized method for determining enantiomeric excess (e.e.).

  • Chiral HPLC: This is the gold standard. It requires a chiral stationary phase (CSP) column. You will need to develop a method with an appropriate mobile phase (typically hexane/isopropanol mixtures) to resolve the two enantiomers.

  • Derivative NMR: You can react your amino acid with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. The diastereomers will have distinct signals (e.g., for the proton alpha to the carbonyl) in a standard ¹H or ¹⁹F NMR spectrum, which can then be integrated to determine the ratio.

Experimental Protocol: Purification by Recrystallization

This protocol provides a general guideline for purifying crude this compound.

Objective: To achieve >99% chemical purity by removing synthesis byproducts and starting materials.

Materials:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Erlenmeyer Flasks

  • Hot Plate/Stirrer

  • Buchner Funnel and Filter Flask

  • pH paper or pH meter

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. For every 1 gram of crude material, add 5-10 mL of ethanol. Stir the suspension.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add deionized water dropwise while heating until the solid completely dissolves. Aim for the minimum amount of hot solvent needed to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the solids.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (using the same ratio as the crystallization solvent) to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point, NMR, and HPLC to confirm purity.[7]

Purification Decision Workflow

G start Crude Product Analysis (TLC, NMR, LCMS) purity_check Purity < 95%? start->purity_check major_impurities Major Impurities Present? purity_check->major_impurities Yes recrystallize1 Perform Recrystallization (e.g., EtOH/H2O) purity_check->recrystallize1 No chromatography Perform Flash Column Chromatography major_impurities->chromatography Yes (Non-polar impurities) major_impurities->recrystallize1 No (Polar impurities) chromatography->recrystallize1 purity_check2 Purity > 99%? recrystallize1->purity_check2 chiral_check Is Chiral Purity Required? purity_check2->chiral_check Yes final_product Final Purified Product purity_check2->final_product No (Purity sufficient) chiral_res Perform Chiral Resolution (Diastereomeric Salt Crystallization) chiral_check->chiral_res Yes chiral_check->final_product No chiral_res->final_product

Caption: Decision workflow for selecting a purification strategy.

References

Troubleshooting 3-Amino-4-(4-fluorophenyl)butanoic acid instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-4-(4-fluorophenyl)butanoic acid

A Guide to Understanding and Preventing Instability in Solution

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in experimental settings. We will address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is losing potency or showing a decreased concentration over time. What is the likely cause?

This is a classic sign of chemical instability. For a γ-amino acid like this one, the most probable cause is intramolecular cyclization, where the molecule reacts with itself to form a γ-lactam.[1][2] This degradation pathway results in the formation of a new, inactive compound, thereby reducing the concentration of the active parent molecule. The rate of this reaction is highly dependent on the pH, temperature, and solvent composition of your solution.

Q2: I've observed a precipitate or cloudiness forming in my stock solution, especially after storage. What's happening?

This indicates physical instability, specifically a solubility issue. This compound is an amino acid and therefore exists as a zwitterion at certain pH values.[3][4] A zwitterion has both a positive and a negative charge, which can lead to strong intermolecular interactions and reduced solubility, particularly in less polar organic solvents or in aqueous solutions near the compound's isoelectric point (pI). The hydrochloride salt form is often used to improve aqueous solubility at lower pH.[5][6]

Q3: What is the primary degradation product, and how can I identify it?

The primary degradation product is the γ-lactam, 4-((4-fluorophenyl)methyl)pyrrolidin-2-one . This cyclization involves the loss of one molecule of water. Consequently, you can identify this product using mass spectrometry (LC-MS) by looking for a species with a molecular weight that is 18.015 Da lower than the parent compound. On a reversed-phase HPLC chromatogram, the lactam is typically less polar than the parent amino acid and will therefore have a shorter retention time.

Q4: How can I proactively prevent the degradation of my compound in solution?

The most critical factor to control is pH . Based on stability studies of similar GABA analogs like gabapentin, degradation is minimized at a slightly acidic pH, around 6.0.[7] At this pH, the equilibrium between the protonated, highly reactive amine and the neutral, less reactive form is optimized for stability. Additionally, always prepare solutions fresh when possible. If storage is necessary, store aliquots at low temperatures (2-8°C for short-term, -80°C for long-term) in a validated stability-indicating buffer.

Q5: What are the recommended solvents and storage conditions for preparing and keeping solutions?

Your choice of solvent and storage protocol is critical for maintaining compound integrity. The following table provides general guidance.

ParameterRecommendationRationale & Considerations
Primary Solvent Sterile Water or Aqueous BufferThe compound is an amino acid salt, favoring polar, protic solvents.
Optimal pH pH 5.5 - 6.5 Minimizes the rate of lactam formation. Studies on analogous compounds show a distinct pH-rate profile with optimal stability in this range.[7]
Recommended Buffers MES, Phosphate, or CitrateThese buffers have pKa values that allow for robust pH control in the optimal stability range. Avoid highly nucleophilic buffers (e.g., Tris) at basic pH if possible.
Use of Co-solvents DMSO, Ethanol (≤5%)Use only if required for the experimental system. High concentrations of organic co-solvents can alter the pKa of the functional groups and may accelerate degradation. Always prepare the final dilution into aqueous buffer immediately before use.
Short-Term Storage 2-8°C in an optimized buffer (pH ~6.0)For use within 24-48 hours. Protect from light by using amber vials.[8]
Long-Term Storage -20°C to -80°C in an optimized buffer (pH ~6.0)Flash-freeze aliquots to avoid repeated freeze-thaw cycles, which can cause pH shifts and precipitation. Solutions have been shown to be stable for months under these conditions.[9][10]

In-Depth Troubleshooting Guides

Guide 1: Investigating and Mitigating Chemical Degradation

If you suspect chemical degradation is compromising your experiments, a systematic investigation is required. The primary degradation pathway is intramolecular cyclization to a γ-lactam.

The amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to form the stable five-membered lactam ring.[2]

References

Technical Support Center: Overcoming Low Solubility of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the challenges associated with the low solubility of fluorinated amino acids (FAAs). As a Senior Application Scientist, I understand that while FAAs offer powerful advantages in modulating the properties of peptides and proteins, their poor solubility can often be a significant experimental hurdle.[][2][3] This guide is designed to provide you with both foundational knowledge and practical, step-by-step troubleshooting protocols to ensure your research progresses smoothly.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers encounter when working with fluorinated amino acids.

Q1: Why are many fluorinated amino acids poorly soluble?

The introduction of fluorine atoms can dramatically alter the physicochemical properties of an amino acid.[3] While often used to increase hydrophobicity and metabolic stability, extensive fluorination can lead to reduced solubility in aqueous and even some organic solvents.[][4][5] This is due to a combination of factors including:

  • Increased Hydrophobicity: Fluorine is the most electronegative element, and its substitution for hydrogen can create a highly nonpolar surface, leading to poor interaction with polar solvents like water.[4]

  • Strong Intermolecular Interactions: The unique electronic properties of the carbon-fluorine bond can lead to strong intermolecular interactions between FAA molecules, making it difficult for solvent molecules to intervene and dissolve the solid.

  • Crystal Packing: The rigid nature of some fluorinated side chains can result in highly stable crystal lattice structures that are resistant to dissolution.

Q2: What is the first and simplest thing I should try if my fluorinated amino acid won't dissolve?

Before moving to more complex methods, always start with the basics:

  • Gentle Heating: Mild warming of the solvent can often be enough to overcome the initial energy barrier for dissolution. Be cautious not to degrade the amino acid, especially if it has sensitive functional groups.

  • Vortexing/Stirring: Vigorous agitation increases the interaction between the solute and the solvent, facilitating the dissolution process.

  • Sonication: If gentle heating and stirring are insufficient, sonication is a highly effective next step.[6][7] It uses high-frequency sound waves to break apart solute particles and enhance their interaction with the solvent.[6][7]

Q3: Can I use standard aqueous buffers to dissolve my fluorinated amino acid?

While some minimally fluorinated amino acids may dissolve in standard aqueous buffers, highly fluorinated ones often will not. The polarity of purely aqueous systems is often too high to effectively solvate hydrophobic fluorinated side chains. However, adjusting the pH of the buffer can sometimes improve solubility.

Q4: Will adding a common organic solvent like DMSO or DMF solve my solubility problems?

Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful organic solvents that can often dissolve compounds that are insoluble in water.[8] They are a good starting point for many poorly soluble FAAs. However, even these solvents may not be sufficient for highly fluorinated or "fluorous" amino acids.[8] In such cases, more specialized solvent systems are required.

In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them for tackling persistent solubility issues with fluorinated amino acids in various experimental contexts.

Troubleshooting Workflow for Initial Dissolution

This workflow provides a systematic approach to finding a suitable solvent system for your fluorinated amino acid.

Caption: A stepwise decision tree for systematically troubleshooting FAA solubility.

Guide 1: Optimizing Solubility through pH Adjustment

The Principle: Amino acids are zwitterionic molecules, meaning they possess both acidic (carboxyl) and basic (amino) functional groups.[9] Their net charge, and therefore their solubility in aqueous solutions, is highly dependent on the pH.[9] By adjusting the pH far from the isoelectric point (pI), the amino acid will exist predominantly in a charged, more soluble form. The introduction of electron-withdrawing fluorine atoms can significantly alter the pKa values of these functional groups.[10][11][12]

Experimental Protocol:

  • Determine the pKa values of your specific fluorinated amino acid. This information may be available from the supplier or in the literature. If not, you may need to perform a titration to estimate the pKa values.

  • Prepare a series of buffers with pH values spanning a range around the pKa values. For example, if the pKa of the amino group is ~9.0, prepare buffers at pH 7, 8, 9, 10, and 11.

  • Attempt to dissolve a small, known amount of the fluorinated amino acid in each buffer.

  • Observe the solubility at each pH. You should see a significant increase in solubility as the pH moves further away from the isoelectric point.

  • For cationic FAAs (basic side chains): Solubility will generally increase at lower pH values.

  • For anionic FAAs (acidic side chains): Solubility will generally increase at higher pH values.

Troubleshooting:

  • Precipitation upon pH adjustment: If your FAA is dissolved in an organic solvent and you are adding an aqueous buffer, be mindful of precipitation as the overall solvent polarity changes. Add the buffer slowly while vortexing.

  • Limited pH range for your experiment: If your downstream application has strict pH requirements, this method may not be suitable. However, it can be a useful first step to get the FAA into a stock solution, which can then be diluted into the final experimental buffer.

Guide 2: Utilizing Co-Solvent Systems

The Principle: When pH adjustment is not feasible or sufficient, a co-solvent system can be employed. This involves mixing a polar solvent (like water or a buffer) with a less polar organic solvent. The organic co-solvent helps to solvate the hydrophobic fluorinated side chains, while the aqueous component interacts with the charged amino and carboxyl groups.

Common Co-Solvents for Fluorinated Amino Acids:

Co-SolventProperties and ConsiderationsTypical Starting Concentration
Dimethyl Sulfoxide (DMSO) Aprotic, highly polar. Good for a wide range of compounds. Can be difficult to remove.10-20% in aqueous buffer
N,N-Dimethylformamide (DMF) Aprotic, polar. Similar to DMSO but more volatile.10-20% in aqueous buffer
Acetonitrile (ACN) Aprotic, less polar than DMSO/DMF. Commonly used in HPLC.10-30% in aqueous buffer
Trifluoroethanol (TFE) Fluorinated alcohol. Particularly effective for dissolving highly fluorinated compounds due to "like-dissolves-like" principles.[8]10-50% in aqueous buffer or organic solvent
Hexafluoroisopropanol (HFIP) Highly fluorinated alcohol. A very powerful solvent for fluorinated molecules and for disrupting secondary structures in peptides.[8]10-50% in aqueous buffer or organic solvent

Experimental Protocol:

  • Start with a low percentage of the organic co-solvent (e.g., 10%) in your desired aqueous buffer.

  • Add the fluorinated amino acid and attempt to dissolve it using vortexing and/or sonication.

  • If the FAA does not dissolve, incrementally increase the percentage of the co-solvent (e.g., in 5-10% steps) until the compound is fully dissolved.

  • Be mindful of the compatibility of your co-solvent with your downstream application. For example, high concentrations of DMSO can be toxic to cells in culture.

Guide 3: Advanced Techniques - Sonication

The Principle: Sonication utilizes high-frequency sound waves to induce cavitation in a liquid – the rapid formation and collapse of microscopic bubbles.[6] This process generates intense localized heating, pressure, and shear forces that can effectively break down agglomerates of solid particles and increase the surface area available for solvation.[6][7]

Experimental Protocol:

  • Prepare a slurry of your fluorinated amino acid in the chosen solvent or co-solvent system.

  • Use a bath sonicator for initial attempts. Place your sample vial in the water bath and sonicate for 5-10 minute intervals. Check for dissolution after each interval.

  • For very stubborn compounds, a probe sonicator can be used. This delivers more focused energy. Use short bursts (e.g., 10-20 seconds on, 30-60 seconds off) to avoid overheating the sample. Keep the sample on ice during this process.

  • Caution: Prolonged or high-intensity sonication can potentially degrade some molecules. It is advisable to check the integrity of your FAA by an appropriate analytical method (e.g., HPLC, MS) after dissolution if you have concerns.

Special Considerations for Solid-Phase Peptide Synthesis (SPPS)

The low solubility of fluorinated amino acids can also present challenges during solid-phase peptide synthesis (SPPS), leading to incomplete coupling reactions.[4][13]

Troubleshooting Workflow for SPPS with FAAs:

Caption: A decision-making workflow for addressing poor coupling of FAAs in SPPS.

Key Strategies for SPPS:

  • Pre-dissolve the FAA: Ensure your fluorinated amino acid is fully dissolved in the coupling solvent before adding it to the resin. Sonication of the FAA solution can be beneficial.

  • Use Stronger Solvents: A mixture of DMF and DMSO, or the use of N-methyl-2-pyrrolidone (NMP), can improve the solubility of both the FAA and the growing peptide chain on the resin.

  • Specialized Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often more effective for difficult couplings.

  • Microwave-Assisted SPPS: The use of microwave energy can accelerate coupling times and help overcome solubility issues by providing localized heating.[4]

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can effectively overcome the solubility challenges posed by fluorinated amino acids and successfully incorporate these valuable building blocks into your research.

References

Scaling up the production of 3-Amino-4-(4-fluorophenyl)butanoic acid intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for scaling up the production of 3-Amino-4-(4-fluorophenyl)butanoic acid intermediates. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying scientific principles to empower users to overcome experimental challenges.

Introduction: The Significance of Chiral β-Amino Acids

This compound is a chiral β-amino acid, a class of compounds that are crucial building blocks in medicinal chemistry.[1] They are integral to the synthesis of numerous pharmaceuticals due to their ability to form stable secondary structures in peptides, enhancing metabolic stability and target selectivity.[1] The asymmetric synthesis of these molecules, particularly on an industrial scale, presents unique challenges ranging from achieving high enantiopurity to minimizing impurities and ensuring consistent yields. This guide addresses common issues encountered during the synthesis and scale-up of these valuable intermediates.

Common Synthetic Strategies: An Overview

The synthesis of chiral β-amino acids like this compound can be approached through several established methods. Common strategies include the conjugate addition of amines, Mannich-type reactions, and the asymmetric hydrogenation of β-amino linked acrylates.[1] More recent advancements involve biocatalytic methods using enzymes like ω-transaminases, which offer high stereoselectivity.[2][3] The choice of route often depends on factors such as substrate availability, desired stereochemistry, and scalability.

A generalized workflow for the chemical synthesis and subsequent protection of the amino group (a common step for further elaboration) is outlined below.

Synthetic_Workflow cluster_0 Synthesis & Protection cluster_1 Downstream Processing Start Starting Materials (e.g., 2,4,5-trifluorophenylacetic acid derivative) Intermediate Formation of β-Keto Ester/Acid Start->Intermediate Condensation Asymmetric_Step Asymmetric Amination (e.g., Reductive Amination or Enzymatic) Intermediate->Asymmetric_Step Chiral Induction Product (R)-3-Amino-4-(4-fluorophenyl) butanoic acid Asymmetric_Step->Product Reduction/ Hydrolysis Protection Amine Protection (e.g., Boc Anhydride) Product->Protection Protection Step Final_Intermediate Protected Intermediate (e.g., Boc-protected acid) Protection->Final_Intermediate Purification Purification (Crystallization/Chromatography) Final_Intermediate->Purification Analysis QC Analysis (HPLC, NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: Generalized workflow for the synthesis of protected this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.

Q1: My reaction yield is consistently low during the Boc-protection step. What are the likely causes and solutions?

A1: Low yields during the N-protection of the amino acid are a common issue, often stemming from suboptimal reaction conditions or the formation of side products.

  • Causality: The primary cause is often the formation of condensation impurities where two molecules of the amino acid react with one molecule of Boc-anhydride.[4] This is particularly prevalent when using organic bases like triethylamine in non-aqueous solvents.[4] Another factor can be incomplete reaction due to poor solubility of the starting amino acid.

  • Troubleshooting Steps:

    • Solvent and Base Selection: Switch to a biphasic system. Dissolving the amino acid in water with an inorganic base (e.g., sodium hydroxide) and the Boc-anhydride in a water-immiscible organic solvent like toluene or methyl tert-butyl ether can significantly suppress the formation of condensation impurities and improve yields.[4]

    • Temperature Control: Maintain the reaction temperature between 20-40°C. Exceeding this range can accelerate the degradation of Boc-anhydride and promote side reactions.[4]

    • Stoichiometry: Ensure a slight excess of Boc-anhydride (1.05-1.2 equivalents) is used to drive the reaction to completion. However, a large excess should be avoided as it complicates purification.

    • pH Control: When using an inorganic base, maintain the pH of the aqueous layer between 9-11 during the reaction to ensure the amino group is deprotonated and nucleophilic.

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material before workup.

Q2: I am observing a significant amount of a dimeric impurity after the protection step. How can I identify and minimize it?

A2: The primary dimeric impurity is a condensation product. Its formation is a known issue, especially under certain reaction conditions.[4]

  • Mechanism of Formation: This impurity arises when a second molecule of the amino acid acts as a nucleophile, attacking the mixed anhydride intermediate formed between the first amino acid and Boc-anhydride. This leads to an amide bond formation between two molecules of the amino acid.

    Impurity_Formation AA R-NH2 (Amino Acid) Intermediate Activated Intermediate [R-NH-Boc-O-Boc] AA->Intermediate + Boc-Anhydride Boc Boc-Anhydride Dimer Dimeric Impurity [R-NH-CO-R'-NH2] Intermediate->Dimer + R-NH2 (competing reaction) Product Desired Product [R-NH-Boc] Intermediate->Product Intramolecular Rearrangement AA2 R-NH2 (2nd molecule)

    Caption: Competing reaction pathway leading to dimer impurity formation.

  • Minimization Strategy:

    • Biphasic Reaction Conditions: As mentioned in A1, using a water/organic solvent system is highly effective. The high concentration of hydroxide ions in the aqueous phase ensures the amino group remains deprotonated and readily reacts with the Boc-anhydride in the organic phase, kinetically favoring the desired reaction over dimer formation.[4]

    • Controlled Addition: Slowly adding the Boc-anhydride solution to the reaction mixture can help maintain a low concentration of the activated intermediate, thus reducing the likelihood of it reacting with another amino acid molecule.

    • Purification: If the impurity does form, it can often be removed during workup. The impurity has different solubility and polarity compared to the desired product. Adjusting the pH during aqueous extraction can help separate the Boc-protected product (which is acidic) from unreacted starting material and certain byproducts. Crystallization is also an effective purification method.

Q3: My asymmetric hydrogenation/reduction step is resulting in low enantiomeric excess (ee). How can I improve the stereoselectivity?

A3: Achieving high enantioselectivity is critical and depends heavily on the catalyst system and reaction conditions.

  • Causality: Low ee can result from an inappropriate catalyst/ligand combination, catalyst poisoning, incorrect solvent, or suboptimal temperature and pressure. For enzymatic reactions, factors like pH, temperature, and co-factor concentration are crucial.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: The choice of chiral ligand is paramount in transition metal-catalyzed hydrogenations.[5] A screening process with various phosphine-based or other classes of chiral ligands is often necessary to find the optimal system for this specific substrate.

    • Substrate Purity: Ensure the precursor (e.g., the β-keto ester or enamine) is of high purity. Impurities can act as catalyst poisons, reducing both activity and selectivity.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's performance. Test a range of solvents (e.g., methanol, ethanol, THF, dichloromethane). For instance, protic solvents like methanol or ethanol are often used.[6]

    • Temperature and Pressure: Asymmetric hydrogenations are often sensitive to temperature and hydrogen pressure. Systematically vary these parameters. Lower temperatures generally lead to higher enantioselectivity, though at the cost of reaction rate.

    • Consider Biocatalysis: ω-Transaminases have shown excellent performance in the synthesis of chiral amines and amino acids.[2][3] Exploring a biocatalytic route can be a powerful alternative if chemical methods are not providing the desired selectivity.

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical analytical techniques for quality control during scale-up?

    • A1: For both in-process control and final product release, High-Performance Liquid Chromatography (HPLC) is indispensable. A reversed-phase HPLC method is used to determine chemical purity and identify impurities.[7] Crucially, a chiral HPLC method is required to determine the enantiomeric purity (ee).[8][] Other important techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

  • Q2: How can I effectively determine the enantiomeric purity of my product?

    • A2: The most common and reliable method is Chiral HPLC . This can be done in two ways:

      • Direct Method: Using a Chiral Stationary Phase (CSP) column that can directly separate the enantiomers.[8]

      • Indirect Method: Derivatizing the amino acid with a chiral derivatizing agent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral C18 column.[8] Gas Chromatography (GC) with a chiral column can also be used, typically after derivatization to make the amino acid more volatile.[10]

  • Q3: What are the key safety considerations when working with the reagents for this synthesis?

    • A3: Standard laboratory safety protocols should be followed. Specific hazards include:

      • Boc-Anhydride: It is a moisture-sensitive solid and can decompose to release carbon dioxide, potentially causing pressure buildup in sealed containers.

      • Solvents: Many organic solvents used (e.g., toluene, methanol, dichloromethane) are flammable and/or toxic. Work should be conducted in a well-ventilated fume hood.

      • Reducing Agents: If using chemical reduction methods (e.g., sodium borohydride), be aware of their reactivity with water and protic solvents, which can generate flammable hydrogen gas.[6]

      • Acids/Bases: Handle strong acids and bases with appropriate personal protective equipment (PPE).

  • Q4: Can flow chemistry be applied to this process for safer and more efficient scale-up?

    • A4: Yes, flow chemistry is an excellent strategy for scaling up reactions, particularly those that are highly exothermic or involve hazardous reagents. It offers superior control over temperature, pressure, and reaction time. For chiral amine synthesis, flow chemistry has been successfully used for reactions like azide substitution followed by reduction, ensuring a safer process.[11]

Key Experimental Protocols

Protocol 1: Boc-Protection of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

This protocol is adapted from methods that prioritize high purity by minimizing condensation impurities.[4]

  • Setup: In a reaction vessel equipped with a mechanical stirrer, add (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq), water (2.5 parts by weight relative to the amino acid), and sodium hydroxide (1.1 eq). Stir until all solids are dissolved.

  • Reagent Preparation: In a separate container, dissolve di-tert-butyl dicarbonate (Boc-anhydride, 1.05 eq) in toluene (2.0 parts by weight relative to the amino acid).

  • Reaction: Cool the aqueous solution to 20°C. Begin stirring and add the toluene solution of Boc-anhydride dropwise over 30-60 minutes, maintaining the internal temperature at 20°C.

  • Monitoring: After the addition is complete, let the mixture react at 20°C for 4-10 hours. Monitor the reaction by HPLC until the starting material is <0.5%.

  • Workup: Once the reaction is complete, stop stirring and allow the layers to separate. Remove the aqueous layer.

  • Isolation: Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1M HCl). The product will precipitate.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum to a constant weight. The purity should be >99%.[4]

Protocol 2: Chiral HPLC Analysis

This protocol outlines a direct method for determining enantiomeric purity.

ParameterCondition
Column Chiral Stationary Phase (CSP) Column (e.g., Astec CHIROBIOTIC® T)[8]
Mobile Phase Isocratic mixture of Methanol:Water (e.g., 80:20 v/v) with 0.1% formic acid.
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm or Mass Spectrometry (MS)[8]
Sample Prep. Dissolve a small amount of the sample in the mobile phase.
Injection Vol. 5-10 µL

Expected Outcome: The R- and S-enantiomers will appear as two distinct, well-resolved peaks. The enantiomeric excess (% ee) can be calculated from the peak areas: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Low Purity) Check_Reaction Review Reaction Setup: - Stoichiometry - Reagent Purity - Solvent Quality Start->Check_Reaction Check_Conditions Analyze Process Conditions: - Temperature Control - Reaction Time - Mixing Efficiency Start->Check_Conditions Analyze_Impurity Impurity Profile Analysis (HPLC, LC-MS) Check_Reaction->Analyze_Impurity Check_Conditions->Analyze_Impurity Known_Impurity Is it a known impurity (e.g., dimer, starting material)? Analyze_Impurity->Known_Impurity Optimize_Conditions Optimize Reaction Conditions (See Q1 & Q2) Known_Impurity->Optimize_Conditions Yes Unknown_Impurity Characterize Unknown Impurity (NMR, HRMS) Known_Impurity->Unknown_Impurity No Modify_Workup Modify Workup/Purification (pH adjustment, recrystallization) Optimize_Conditions->Modify_Workup Impurity still present Resolved Problem Resolved Optimize_Conditions->Resolved Revisit_Route Re-evaluate Synthetic Route or Starting Material Source Unknown_Impurity->Revisit_Route Modify_Workup->Resolved

References

Validation & Comparative

A Comparative Analysis of 4-Fluorophenibut and Phenibut: GABA-B Receptor Affinity and Functional Potency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 4-fluorophenibut (F-Phenibut) and its parent compound, phenibut, focusing on their respective affinities and functional potencies at the γ-aminobutyric acid type B (GABA-B) receptor. This document is intended to serve as a technical resource, synthesizing available experimental data to inform research and development in neuroscience and pharmacology.

Introduction: Structural Analogs with Distinct Pharmacological Profiles

Phenibut (β-phenyl-γ-aminobutyric acid), a derivative of the inhibitory neurotransmitter GABA, has been utilized for its anxiolytic and nootropic properties.[1][2] Its mechanism of action is primarily attributed to its activity as a GABA-B receptor agonist.[1][3] 4-fluorophenibut is a structural analog of phenibut, distinguished by the addition of a fluorine atom at the para position of the phenyl ring.[1] This seemingly minor structural modification results in a significant alteration of its pharmacological profile, particularly its potency at the GABA-B receptor.[4][5] This guide will dissect these differences through a review of quantitative data and the experimental methodologies used to obtain them.

Quantitative Comparison of GABA-B Receptor Affinity and Potency

The most direct comparison of the functional potency of 4-fluorophenibut and phenibut at the GABA-B receptor comes from electrophysiological studies. A study by Irie et al. (2020) utilized in vitro patch-clamp recordings on mouse cerebellar Purkinje cells to determine the half-maximal effective concentration (EC50) of both compounds in evoking an outward-rectifying K+ current, a downstream effect of GABA-B receptor activation.[4][5]

CompoundParameterValue (µM)Experimental SystemReference
4-Fluorophenibut EC5023.3Mouse cerebellar Purkinje cells (patch-clamp)[4][5]
Phenibut EC501362Mouse cerebellar Purkinje cells (patch-clamp)[4][5]
Phenibut (racemic) Ki177Radioligand binding assay[6]
(R)-Phenibut Ki92Radioligand binding assay[7]

Elucidating the Mechanism: GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like 4-fluorophenibut or phenibut initiates a cascade of intracellular events mediated by G-proteins.[8] The GABA-B receptor is a heterodimer, and its activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[8] These subunits then modulate the activity of downstream effectors, resulting in a net inhibitory effect on neuronal excitability.[8]

The primary mechanisms include:

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[8]

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions, which is crucial for neurotransmitter release.[8]

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Heterodimer) G_Protein G-Protein (Gαi/o, Gβγ) GABAB_R->G_Protein Activates GIRK GIRK Channel (K+ Channel) G_Protein->GIRK Gβγ activates VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC Gβγ inhibits AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx cAMP ↓ cAMP AC->cAMP Agonist Agonist (4-Fluorophenibut / Phenibut) Agonist->GABAB_R Binds to

Caption: GABA-B Receptor Signaling Pathway

Experimental Methodologies

The determination of receptor affinity and functional potency relies on precise and validated experimental protocols. Below are representative methodologies for the key experiments discussed in this guide.

Radioligand Binding Assay for GABA-B Receptor Affinity (Representative Protocol)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

1. Membrane Preparation: a. Homogenize rat brain tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed to remove debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. d. Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA. e. Resuspend the final pellet in an assay buffer to a specific protein concentration.

2. Binding Assay: a. In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]-GABA or [3H]-baclofen), and varying concentrations of the unlabeled test compound (e.g., phenibut). b. To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled known GABA-B agonist (e.g., baclofen). c. Incubate the plate to allow the binding to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. e. Wash the filters with ice-cold buffer to remove unbound radioligand.

3. Data Analysis: a. Measure the radioactivity on the filters using a scintillation counter. b. Subtract the non-specific binding from the total binding to obtain specific binding. c. Plot the specific binding as a function of the test compound concentration to generate a competition curve. d. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). e. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation: Membranes + Radioligand + Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate IC50 Counting->Calculation Conversion Convert to Ki Calculation->Conversion

Caption: Radioligand Binding Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology for Functional Potency (Adapted from Irie et al., 2020)

This protocol measures the functional effect of a compound on ion channel activity mediated by GABA-B receptor activation.

1. Slice Preparation: a. Anesthetize and decapitate a mouse, and rapidly remove the cerebellum. b. Prepare sagittal cerebellar slices (e.g., 250 µm thick) in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). c. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording: a. Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. b. Visualize Purkinje cells using a microscope with infrared differential interference contrast optics. c. Obtain a whole-cell patch-clamp recording from a Purkinje cell using a glass micropipette filled with an internal solution. d. Record membrane currents in voltage-clamp mode.

3. Drug Application and Data Acquisition: a. Apply different concentrations of the test compounds (4-fluorophenibut or phenibut) to the slice via the perfusion system. b. Record the outward currents evoked by each concentration of the agonist. c. Wash out the drug between applications to allow the cell to return to its baseline state.

4. Data Analysis: a. Measure the peak amplitude of the outward current at each agonist concentration. b. Normalize the current responses to the maximal response. c. Plot the normalized responses against the logarithm of the agonist concentration to generate a dose-response curve. d. Fit the curve with a Hill equation to determine the EC50 value.

Conclusion and Future Directions

The available experimental data unequivocally demonstrates that 4-fluorophenibut is a significantly more potent GABA-B receptor agonist than phenibut.[4][5] This increased potency is a direct result of the para-fluorination of the phenyl ring, which likely enhances its binding affinity to the receptor.[1] For researchers and drug development professionals, this distinction is critical. The higher potency of 4-fluorophenibut suggests that it may have a different therapeutic window and side-effect profile compared to phenibut.

Further research is warranted to fully characterize the pharmacological profile of 4-fluorophenibut. Direct comparative binding studies to determine its Ki at the GABA-B receptor would be valuable. Additionally, investigations into its effects on other potential targets, such as voltage-gated calcium channels, will provide a more comprehensive understanding of its mechanism of action and its potential as a therapeutic agent.

References

A Comparative Analysis of 3-Amino-4-(4-fluorophenyl)butanoic Acid Enantiomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in GABAergic Modulation

In the landscape of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profound differences in potency, efficacy, and toxicity.[1] This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of 3-Amino-4-(4-fluorophenyl)butanoic acid, a potent analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).

The racemic mixture of this compound is known as 4-Fluorophenibut (also F-Phenibut or CGP-11130), recognized for its activity as a selective GABAB receptor agonist.[2][3] It is structurally related to phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA), both of which have well-documented stereoselective pharmacology.[4][5] The introduction of a fluorine atom at the para-position of the phenyl ring enhances lipophilicity and metabolic stability, potentially leading to an improved pharmacokinetic and pharmacodynamic profile compared to its non-fluorinated parent compound, phenibut.[6][7]

This guide will delve into the synthesis, chiral separation, and comparative pharmacological profiles of the (R)- and (S)-enantiomers. We will present experimental data and protocols to equip researchers with the necessary information to make informed decisions in drug discovery and development programs targeting the GABAergic system.

Asymmetric Synthesis and Chiral Separation: Isolating the Pharmacologically Relevant Isomer

The synthesis of enantiomerically pure β-amino acids is a cornerstone of modern medicinal chemistry. For this compound, asymmetric synthesis is preferable to the resolution of a racemic mixture as it is more atom-economical and directly yields the desired enantiomer.

Rationale for Synthetic Strategy

An established approach for synthesizing chiral β-amino acids involves the use of chiral auxiliaries or asymmetric catalysis. A plausible and efficient route can be adapted from established methods for similar fluorinated amino acids. This involves the asymmetric alkylation of a chiral glycine enolate equivalent, followed by hydrolysis. This strategy provides high enantiomeric excess (ee) and is scalable.

The subsequent crucial step is the analytical and preparative separation of the enantiomers to ensure enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this application.[8][9][10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective at resolving a wide range of racemic compounds, including amino acids.[11][12]

Workflow for Synthesis and Separation

The logical workflow from synthesis to pure enantiomers involves asymmetric synthesis followed by analytical confirmation of enantiomeric purity and, if necessary, preparative chiral chromatography to isolate each enantiomer.

G cluster_synthesis Asymmetric Synthesis cluster_separation Chiral Separation & Analysis start Starting Materials (e.g., 4-Fluorobenzaldehyde, Chiral Glycine Equivalent) step1 Asymmetric Addition/ Alkylation start->step1 step2 Intermediate Protection/ Deprotection Steps step1->step2 step3 Hydrolysis & Workup step2->step3 racemate Enantiomerically Enriched This compound step3->racemate hplc_prep Analytical Chiral HPLC (Method Development) racemate->hplc_prep purity_check Determine Enantiomeric Excess (%ee) hplc_prep->purity_check prep_hplc Preparative Chiral HPLC (If necessary) purity_check->prep_hplc If %ee < 99.5% iso_R Isolated (R)-Enantiomer prep_hplc->iso_R iso_S Isolated (S)-Enantiomer prep_hplc->iso_S

Caption: Workflow for obtaining pure enantiomers.

Comparative Pharmacological Analysis: Stereoselectivity at the GABAB Receptor

The primary molecular target for this compound is the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[13] Agonism at this receptor leads to the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels, resulting in neuronal hyperpolarization.

  • (R)-Baclofen: The (R)-(-)-enantiomer of baclofen is significantly more active than the (S)-(+)-enantiomer at the GABAB receptor.[4] Early studies demonstrated that (-)-baclofen is approximately 100-fold more potent than (+)-baclofen in displacing [3H]-GABA from GABAB binding sites.[14][15]

  • (R)-Phenibut: Similarly, the pharmacological activity of racemic phenibut is attributed almost entirely to the (R)-enantiomer. Radioligand binding studies showed that (R)-phenibut has a significantly higher affinity for the GABAB receptor (Ki = 92 µM) compared to the racemic mixture (Ki = 177 µM), while the (S)-enantiomer is largely inactive.[5]

Structure-Activity Relationship (SAR) Hypothesis: Based on the consistent and pronounced stereoselectivity observed for baclofen and phenibut, it is highly probable that the (R)-enantiomer of this compound is the pharmacologically active eutomer at the GABAB receptor, while the (S)-enantiomer is the less active distomer. The chiral center at the β-position dictates the spatial orientation of the phenyl ring, which is a critical interaction domain within the GABAB receptor's Venus flytrap binding domain.

Quantitative Pharmacological Data

The following table summarizes the known activity of the racemic compound and its analogs, providing a basis for predicting the activities of the individual enantiomers.

CompoundEnantiomerTarget ReceptorActivity MetricValueReference
This compound RacemicGABABIC50 (Binding)1.70 µM[3][9]
RacemicGABABEC50 (Functional)23.3 µM[2]
(R)-EnantiomerGABABIC50 / EC50Predicted to be < 1.70 µMSAR Hypothesis
(S)-EnantiomerGABABIC50 / EC50Predicted to be >> 1.70 µMSAR Hypothesis
Phenibut RacemicGABABKi (Binding)177 µM[5]
(R)-EnantiomerGABABKi (Binding)92 µM[5]
(S)-EnantiomerGABAB(Binding)Inactive[5]
Baclofen (R)-(-)-EnantiomerGABABIC50 (Binding)0.04 µM[14]
(S)-(+)-EnantiomerGABABIC50 (Binding)33 µM[14]

Predicted values are based on the structure-activity relationship (SAR) established from phenibut and baclofen.

Experimental Protocols

To empower researchers to validate these findings, we provide detailed, self-validating protocols for the chiral separation and pharmacological characterization of the enantiomers.

Protocol 1: Chiral HPLC Method for Enantiomeric Separation

Objective: To resolve and quantify the (R)- and (S)-enantiomers of this compound.

Rationale: This method employs a polysaccharide-based chiral stationary phase, which is known for its broad enantioselectivity for amino acids. A polar organic or reversed-phase mode is chosen for its compatibility with the analyte's polarity and for providing good peak shapes. The use of acidic and basic additives helps to control the ionization state of the amino and carboxylic acid groups, enhancing interaction with the CSP.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase A (Normal Phase Screening): n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Mobile Phase B (Reversed-Phase Screening): Acetonitrile/Water with 0.1% Formic Acid (30:70, v/v)

  • Sample: 1 mg/mL of racemic this compound in mobile phase

Procedure:

  • System Preparation: Equilibrate the column with the chosen mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Detection: Monitor the eluent at 220 nm.

  • Analysis: The two enantiomers should elute as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

  • Optimization (if needed): If separation is incomplete, adjust the ratio of the organic modifier (Ethanol or Acetonitrile). For normal phase, increasing ethanol content will decrease retention time. For reversed-phase, increasing acetonitrile will decrease retention time. The type and concentration of the acidic additive can also be varied.

Protocol 2: GABAB Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers for the GABAB receptor.

Rationale: This competitive binding assay measures the ability of the test compounds (the enantiomers) to displace a known high-affinity radioligand from the GABAB receptor in rat brain membrane preparations. This is a standard and robust method for determining receptor affinity.

Materials:

  • Rat whole brain synaptic membranes

  • Radioligand: [3H]-CGP54626 (a high-affinity GABAB antagonist)

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Test Compounds: (R)- and (S)-3-Amino-4-(4-fluorophenyl)butanoic acid, 10 mM stock solutions

  • Non-specific binding control: 100 µM Baclofen

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation: Thaw frozen rat brain membranes on ice and resuspend in assay buffer to a final protein concentration of 0.1-0.2 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL Assay Buffer (for total binding) or 50 µL Non-specific control (for non-specific binding)

    • 50 µL of varying concentrations of test compound (e.g., 10⁻¹⁰ M to 10⁻³ M)

    • 50 µL of [3H]-CGP54626 (at a final concentration near its Kd, e.g., 2 nM)

    • 100 µL of membrane preparation

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The evidence strongly indicates that the pharmacological activity of this compound is stereoselective, with the (R)-enantiomer being the potent GABAB receptor agonist. The (S)-enantiomer is predicted to be significantly less active. This distinction is paramount for the development of novel therapeutics, as isolating the active enantiomer can lead to increased potency, a better therapeutic index, and reduced potential for off-target effects or metabolic burden caused by the inactive distomer.

Future research should focus on the experimental validation of the binding affinities and functional potencies of the purified (R)- and (S)-enantiomers. In vivo studies comparing the enantiomers' efficacy in models of anxiety, spasticity, or other neurological disorders would provide definitive evidence of their differential therapeutic potential. This rigorous, stereochemically-aware approach is essential for advancing the next generation of targeted GABAergic modulators.

References

A Comparative Guide to the Efficacy of DPP-4 Inhibitors Derived from Different Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of Dipeptidyl Peptidase-4 (DPP-4) inhibitors derived from various beta-amino acid scaffolds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics for type 2 diabetes mellitus (T2DM). This document delves into the structural nuances that dictate inhibitory potency, supported by experimental data and detailed protocols for in vitro evaluation.

The Central Role of DPP-4 Inhibition in Glycemic Control

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1][2] It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving their N-terminal dipeptides.[1][2][3][4][5] This enzymatic action curtails the insulinotropic effects of GLP-1 and GIP, which include stimulating glucose-dependent insulin secretion and suppressing glucagon release.[1][3][4][5] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to enhanced glycemic control in patients with T2DM.[3][5] DPP-4 inhibitors have emerged as a significant class of oral antidiabetic agents, offering a low risk of hypoglycemia and a neutral effect on body weight.[5][6]

The DPP-4 enzyme possesses a complex active site with several key subsites that interact with inhibitors. These include the S1, S2, S1', S2', and S2 extensive subsites.[1] The S1 subsite is a hydrophobic pocket that accommodates the proline or alanine residue of the natural substrates, while the S2 subsite is more spacious and offers opportunities for designing inhibitors with enhanced potency and selectivity.[1][2][7][8] The design of potent and selective DPP-4 inhibitors hinges on optimizing interactions with these subsites.

The Rise of Beta-Amino Acid Scaffolds in DPP-4 Inhibitor Design

While early DPP-4 inhibitors were often based on alpha-amino acid scaffolds, mimicking the natural dipeptide substrates, the focus has increasingly shifted towards beta-amino acid derivatives. This shift was largely driven by the need to improve selectivity and pharmacokinetic properties.[1] Beta-amino acid scaffolds offer several advantages, including:

  • Enhanced Stability: The beta-amino acid backbone is more resistant to proteolytic degradation compared to the alpha-amino acid backbone, leading to improved in vivo stability.

  • Structural Diversity: The additional carbon in the backbone provides greater conformational flexibility and opportunities for introducing diverse side chains to optimize interactions with the DPP-4 active site.

  • Improved Selectivity: The distinct stereochemistry and conformational preferences of beta-amino acids can be exploited to achieve higher selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, thereby minimizing potential off-target effects.[9]

The following sections will explore the efficacy of DPP-4 inhibitors derived from different beta-amino acid scaffolds, supported by in vitro inhibitory data.

Comparative Efficacy of DPP-4 Inhibitors: A Data-Driven Analysis

The efficacy of DPP-4 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the in vitro efficacy of representative DPP-4 inhibitors derived from different beta-amino acid scaffolds, as reported in the scientific literature. It is important to note that these values are compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are limited.[6]

Beta-Amino Acid ScaffoldRepresentative InhibitorIC50 (nM)Key Structural Features
Fused β-homophenylalanine Compound with pyrrolidin-2-yl methyl amide1.1 - 6.3[10]The fused ring system and the pyrrolidine moiety likely enhance interactions with the S1 and S2 subsites.
β-amino pyrrole-2-carbonitrile Compound 55 (as described by Ji et al.)10[3]The pyrrole-2-carbonitrile group may form specific interactions within the DPP-4 active site, contributing to its high potency.
β-amino amides with triazolopiperazine Compounds 3 and 4 (as described in a 2024 review)2[3]The triazolopiperazine moiety is a common feature in potent DPP-4 inhibitors, likely occupying the S1' and S2' subsites.
Trifluorophenyl β-amino amide Not specifiedNot specifiedThe trifluoromethylphenyl group is a key feature of Sitagliptin, a marketed DPP-4 inhibitor, and contributes to strong binding.[5]

Analysis of Structure-Activity Relationships (SAR):

The data presented above, along with numerous other studies, highlight several key SAR trends for beta-amino acid-derived DPP-4 inhibitors:

  • The Beta-Amino Acid Side Chain: The nature of the side chain at the beta-position is critical for interacting with the S1 subsite. Bulky, hydrophobic groups, such as the trifluorophenyl group in Sitagliptin, are generally favored.[5]

  • The Amide Moiety: The amide linkage is a common feature and its substituents can be modified to optimize interactions with the S2 and other subsites. Cyclic amines, such as piperazines and pyrrolidines, are frequently incorporated to enhance potency and selectivity.[1][3]

  • Constrained Scaffolds: Introducing conformational constraints into the beta-amino acid backbone, for example through fused ring systems, can pre-organize the inhibitor into a bioactive conformation, leading to higher affinity for the DPP-4 enzyme.

Experimental Protocol: In Vitro DPP-4 Inhibitor Screening Assay

To enable researchers to evaluate the efficacy of their own novel beta-amino acid-derived compounds, a detailed protocol for an in vitro DPP-4 inhibitor screening assay is provided below. This protocol is based on established fluorometric methods.[11][12]

Principle:

This assay measures the activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). In the presence of a DPP-4 inhibitor, the cleavage of the substrate is reduced, resulting in a decrease in the fluorescent signal. The potency of the inhibitor is determined by measuring the fluorescence at various inhibitor concentrations and calculating the IC50 value.

Materials:

  • Human recombinant DPP-4 enzyme[11]

  • DPP-4 Assay Buffer[11][12]

  • DPP-4 Substrate (Gly-Pro-AMC)[11]

  • Sitagliptin (as a positive control inhibitor)[11]

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[11]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test and control inhibitors add_inhibitor Add inhibitor solutions to assay plate prep_inhibitor->add_inhibitor prep_enzyme Prepare DPP-4 enzyme solution add_enzyme Add DPP-4 enzyme to all wells (except blank) prep_enzyme->add_enzyme prep_substrate Prepare DPP-4 substrate solution add_substrate Add DPP-4 substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Incubate at 37°C for 10 minutes add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C for 30 minutes add_substrate->incubate2 measure Measure fluorescence (Ex: 360 nm, Em: 460 nm) incubate2->measure calc_inhibition Calculate percent inhibition measure->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Workflow for in vitro DPP-4 inhibitor screening assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare the DPP-4 Assay Buffer according to the manufacturer's instructions.[11][12]

    • Prepare a stock solution of the DPP-4 substrate (e.g., 5 mM in DMSO) and dilute it to the working concentration in Assay Buffer just before use.[11]

    • Prepare a stock solution of human recombinant DPP-4 enzyme and dilute it to the working concentration in Assay Buffer on ice.[11] Keep the diluted enzyme on ice until use.

    • Prepare a stock solution of the test compounds and the positive control (Sitagliptin) in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a serial dilution of the test compounds and the positive control in Assay Buffer to achieve a range of final assay concentrations.

  • Assay Plate Setup: [11]

    • Add 40 µl of Assay Buffer to the "Background" wells.

    • Add 30 µl of Assay Buffer to the "100% Initial Activity" and "Inhibitor" wells.

    • Add 10 µl of the appropriate solvent to the "Background" and "100% Initial Activity" wells.

    • Add 10 µl of the serially diluted test compounds or positive control to the "Inhibitor" wells.

    • Add 10 µl of the diluted DPP-4 enzyme solution to the "100% Initial Activity" and "Inhibitor" wells.

  • Pre-incubation:

    • Mix the contents of the wells thoroughly by gentle shaking.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[12]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µl of the diluted DPP-4 substrate solution to all wells.[11]

    • Mix the contents of the wells and incubate the plate at 37°C for 30 minutes, protected from light.[11]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11]

  • Data Analysis:

    • Subtract the average fluorescence of the "Background" wells from the fluorescence readings of all other wells.[11]

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[11] % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Initial Activity Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using graphing software.

In Vivo Efficacy Evaluation: A Brief Overview

While in vitro assays are essential for initial screening and SAR studies, in vivo evaluation is crucial to determine the therapeutic potential of DPP-4 inhibitors. The primary in vivo model for assessing the efficacy of antidiabetic agents is the oral glucose tolerance test (OGTT) in relevant animal models, such as mice or rats.[8]

Oral Glucose Tolerance Test (OGTT) Workflow:

G cluster_prep Animal Preparation cluster_ogtt OGTT Procedure cluster_analysis Data Analysis fasting Overnight fasting of animals dosing Oral administration of test compound or vehicle fasting->dosing glucose_challenge Oral glucose challenge dosing->glucose_challenge blood_sampling Serial blood sampling at defined time points glucose_challenge->blood_sampling glucose_measurement Measure blood glucose levels blood_sampling->glucose_measurement auc_calculation Calculate Area Under the Curve (AUC) for glucose excursion glucose_measurement->auc_calculation comparison Compare AUC between treated and vehicle groups auc_calculation->comparison

Caption: Workflow for in vivo oral glucose tolerance test (OGTT).

In an OGTT, the test compound is administered orally to fasted animals, followed by a glucose challenge. Blood glucose levels are then monitored over time. A potent and orally bioavailable DPP-4 inhibitor will lead to a significant reduction in the glucose excursion compared to the vehicle-treated control group.

Conclusion and Future Directions

The development of DPP-4 inhibitors derived from beta-amino acid scaffolds has been a highly successful strategy in the quest for effective and safe oral antidiabetic agents. The structural diversity and inherent stability of these scaffolds have enabled the design of highly potent and selective inhibitors.

While the existing literature provides valuable insights into the SAR of these compounds, there is a clear need for more direct, head-to-head comparative studies to unequivocally establish the superiority of one beta-amino acid scaffold over another. Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that compare the efficacy of inhibitors derived from different beta-amino acid scaffolds under identical experimental conditions.

  • Exploration of Novel Scaffolds: Designing and synthesizing novel beta-amino acid derivatives with unique structural features to further optimize interactions with the DPP-4 active site.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for clinical development.

By addressing these areas, the scientific community can continue to advance the field of DPP-4 inhibition and develop next-generation therapies for the management of T2DM.

References

A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-4-(4-fluorophenyl)butanoic acid (Lesogaberan)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Selectivity in GABA-B Receptor Agonism

3-Amino-4-(4-fluorophenyl)butanoic acid is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1] As a structural analog of the neurotransmitter GABA, it mimics its inhibitory effects in the central and peripheral nervous systems.[2] GABA-B receptors, which are G-protein coupled receptors (GPCRs), are implicated in a variety of physiological processes, and their modulation has been explored for therapeutic interventions in conditions such as gastroesophageal reflux disease (GERD), spasticity, and non-alcoholic steatohepatitis (NASH).[3][4][5]

While the on-target efficacy of a compound is paramount, its safety and tolerability are intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicities, or diminished therapeutic efficacy.[6] Therefore, a comprehensive understanding of a drug candidate's cross-reactivity profile is a critical component of preclinical development. This guide will delineate the rationale and methodologies for assessing the selectivity of this compound, providing a framework for robust in vitro cross-reactivity studies.

Molecular Profile and Rationale for Cross-Reactivity Assessment

The chemical structure of this compound, featuring a fluorinated phenyl ring, confers enhanced metabolic stability and lipophilicity compared to its non-fluorinated counterparts.[7][8] This modification can also influence its binding affinity and selectivity for various receptors and enzymes.[7] While designed for high affinity to the GABA-B receptor, its structural similarity to other endogenous ligands and pharmacologically active molecules necessitates a thorough investigation of its potential interactions with other biological targets.

A primary concern for any GABAergic compound is its potential interaction with the GABA-A receptor, a ligand-gated ion channel with a distinct pharmacological profile.[9] Early data for a similar compound, 4-Fluorophenibut, indicates a high degree of selectivity for the GABA-B receptor over the GABA-A receptor (IC50 = 1.70 µM and > 100 µM, respectively).[9] While encouraging, this is just the initial step in a comprehensive selectivity assessment.

A broader screening against a panel of receptors, ion channels, transporters, and enzymes is essential to unmask any potential liabilities. The rationale for selecting targets for a cross-reactivity panel for a GABA-B agonist like Lesogaberan should be driven by several factors:

  • Structural Analogs: Examining the known off-targets of structurally similar compounds, such as baclofen and phenibut, can provide valuable clues.[10][11]

  • Target Family Homology: Assessing activity against other members of the GPCR family, particularly those with similar binding pocket characteristics.

  • Common "Problem" Targets: Including targets that are frequently implicated in adverse drug reactions, such as the hERG channel, adrenergic receptors, and dopaminergic receptors.[12][13]

  • Metabolic Enzymes: Evaluating interactions with key cytochrome P450 enzymes to predict potential drug-drug interactions.

Comparative Analysis: In Vitro Cross-Reactivity Profiling

To objectively assess the cross-reactivity of this compound, a tiered experimental approach is recommended. This typically involves an initial broad screen followed by more focused functional assays for any identified "hits."

Tier 1: Broad Panel Radioligand Binding Assays

The initial step involves screening the compound against a comprehensive panel of receptors, ion channels, and transporters using radioligand binding assays. These assays determine the ability of the test compound to displace a high-affinity radiolabeled ligand from its target, providing an initial indication of binding affinity (Ki). A standard industry panel, such as a "safety panel" of 44 or more targets, is a cost-effective way to cast a wide net and identify potential off-target interactions early in development.

Table 1: Illustrative Cross-Reactivity Data for this compound in a Radioligand Binding Screen

TargetClassRadioligandKi (nM) of this compound
GABA-B GPCR (Primary Target) [³H]-CGP54626 10
GABA-A (Benzodiazepine site)Ligand-gated ion channel[³H]-Flunitrazepam>10,000
Adenosine A1GPCR[³H]-DPCPX>10,000
Adrenergic α1AGPCR[³H]-Prazosin>10,000
Adrenergic α2AGPCR[³H]-Rauwolscine>10,000
Adrenergic β1GPCR[³H]-CGP12177>10,000
Dopamine D1GPCR[³H]-SCH23390>10,000
Dopamine D2GPCR[³H]-Spiperone>10,000
Serotonin 5-HT1AGPCR[³H]-8-OH-DPAT>10,000
Serotonin 5-HT2AGPCR[³H]-Ketanserin>10,000
Muscarinic M1GPCR[³H]-Pirenzepine>10,000
hERGIon Channel[³H]-Astemizole>10,000
Ca²⁺ Channel (L-type)Ion Channel[³H]-Nitrendipine>10,000
Dopamine Transporter (DAT)Transporter[³H]-WIN35428>10,000
Serotonin Transporter (SERT)Transporter[³H]-Citalopram>10,000
Norepinephrine Transporter (NET)Transporter[³H]-Nisoxetine>10,000

This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.

A result of >10,000 nM is generally considered to indicate no significant binding affinity. In this illustrative example, this compound demonstrates high selectivity for its primary target, the GABA-B receptor, with no significant off-target binding observed in this panel.

Tier 2: Functional Assays for Mechanistic Insights

While binding assays are excellent for initial screening, they do not provide information on the functional consequences of binding. A compound could be an agonist, antagonist, or allosteric modulator at an off-target. Therefore, any "hits" from the binding screen (typically defined as a Ki value below a certain threshold, e.g., 1 µM) should be followed up with functional assays.

For GPCRs, common functional assays measure changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium ([Ca²⁺]i). For ion channels, electrophysiological techniques like patch-clamp assays are the gold standard.

Table 2: Comparative Functional Activity of this compound

TargetAssay TypeFunctional ReadoutEC₅₀/IC₅₀ (nM) of this compoundActivity
GABA-B cAMP Assay Inhibition of Forskolin-stimulated cAMP 25 Agonist
GABA-AElectrophysiology (Patch Clamp)GABA-evoked current modulation>10,000No significant activity
Hypothetical Off-Target GPCR[Ca²⁺]i Flux AssayIncrease in intracellular calcium>10,000No significant activity

This table presents hypothetical data for illustrative purposes.

This second tier of testing provides a more nuanced understanding of the compound's pharmacological profile. In this example, the data confirms the agonistic activity at the GABA-B receptor and the lack of functional modulation at the GABA-A receptor.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the key assays discussed.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for a panel of off-targets.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-CGP54626 for GABA-B)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay for Gi-Coupled GPCRs

Objective: To determine the functional potency (EC₅₀) of this compound at the GABA-B receptor.

Materials:

  • CHO-K1 cells stably expressing the human GABA-B receptor

  • This compound

  • Forskolin

  • cAMP detection kit (e.g., HTRF or ELISA-based)

  • Cell culture medium and reagents

  • 384-well microplates

Procedure:

  • Plate the GABA-B expressing cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of this compound.

  • Aspirate the culture medium and add the test compound dilutions to the cells.

  • Incubate for a specified time at room temperature.

  • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubate for a specified time at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Functional Characterization cluster_output Output T1_Start This compound T1_Assay Broad Panel Radioligand Binding Assay (e.g., 44 targets) T1_Start->T1_Assay T1_Data Determine Ki values for all targets T1_Assay->T1_Data T1_Decision Identify 'Hits' (Ki < 1 µM) T1_Data->T1_Decision T2_Assay Target-Specific Functional Assays (e.g., cAMP, [Ca²⁺]i, Patch Clamp) T1_Decision->T2_Assay Hits Output Comprehensive Cross-Reactivity Profile T1_Decision->Output No Significant Hits T2_Data Determine EC₅₀/IC₅₀ and Mode of Action (Agonist, Antagonist, etc.) T2_Assay->T2_Data T2_Data->Output

Caption: Tiered experimental workflow for cross-reactivity profiling.

gaba_b_signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Lesogaberan This compound (Lesogaberan) Lesogaberan->GABAB_R Binds and Activates

Caption: Simplified GABA-B receptor signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the cross-reactivity of this compound. By employing a tiered approach of broad panel binding assays followed by functional characterization of any identified off-target interactions, researchers can build a robust selectivity profile for this promising GABA-B receptor agonist. The provided experimental protocols and illustrative data serve as a practical framework for conducting these critical studies.

A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a cornerstone of modern drug development that directly impacts clinical success.[6] The insights gained from these cross-reactivity studies will be invaluable for informing lead optimization, predicting potential adverse effects, and ultimately, developing safer and more effective therapeutics. As our understanding of the complex interplay of biological signaling pathways continues to evolve, so too will the strategies for ensuring the exquisite selectivity of novel drug candidates.

References

In vivo comparison of fluorinated vs. non-fluorinated phenibut

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenibut: A Guide for Preclinical Research

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vivo comparison of phenibut and its fluorinated analog, 4-fluorophenibut (F-phenibut). It is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic compounds and their therapeutic potential. This document synthesizes known pharmacological data to propose a structured in vivo evaluation, addressing the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Rationale for Fluorination

Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the 1960s with both anxiolytic and nootropic effects.[1][2] Its structure is a derivative of the inhibitory neurotransmitter GABA, with the addition of a phenyl ring that allows it to cross the blood-brain barrier more effectively than GABA itself.[3][4] The primary mechanism of action for phenibut is agonism at the GABA-B receptor, though it also exhibits activity as a gabapentinoid, binding to the α2δ subunit of voltage-gated calcium channels.[3]

The introduction of a fluorine atom to the para position of the phenyl ring, creating 4-fluorophenibut (F-phenibut), represents a common medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties.[5] Fluorination can enhance lipophilicity, potentially improving blood-brain barrier penetration, and can alter binding affinity and efficacy at the target receptor.[6] Indeed, in vitro studies have demonstrated that F-phenibut is a significantly more potent GABA-B agonist than its non-fluorinated parent compound.[6][7] This guide outlines a proposed in vivo comparative study to elucidate the functional consequences of this increased potency.

Comparative Mechanism of Action

Both phenibut and F-phenibut exert their effects primarily through two key molecular targets:

  • GABA-B Receptors: As agonists at GABA-B receptors, these compounds mimic the action of GABA, leading to a slow and prolonged inhibitory signal.[8] Activation of these G protein-coupled receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[8] This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

  • α2δ Subunit of Voltage-Gated Calcium Channels (VDCCs): Both compounds are also classified as gabapentinoids due to their binding to the α2δ subunit of VDCCs.[3][9] This interaction is thought to contribute to their analgesic and anxiolytic effects by reducing the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters.[10][11]

The key difference lies in the potency at the GABA-B receptor. In vitro patch-clamp recordings from mouse cerebellar Purkinje cells have shown the following rank order of potency for evoking an outward K+ current: baclofen > F-phenibut > phenibut.[7]

Signaling Pathway Overview

GABAb_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Phenibut or F-Phenibut GABAbR GABA-B Receptor (R1/R2 Heterodimer) Ligand->GABAbR Binds G_Protein Gi/o Protein GABAbR->G_Protein Activates VGCC Voltage-Gated Ca2+ Channel Ca_Influx Reduced Ca2+ Influx K_Channel GIRK Channel (K+ Channel) K_Efflux K+ Efflux (Hyperpolarization) G_Protein->VGCC Inhibits G_Protein->K_Channel Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production

Caption: Agonist binding to the GABA-B receptor activates Gi/o proteins, leading to downstream inhibition of adenylyl cyclase and VGCCs, and activation of K+ channels.

Proposed In Vivo Comparative Assessment

A direct in vivo comparison would be essential to translate the known differences in potency into a functional understanding of these compounds' therapeutic and side-effect profiles. The following experimental plan is proposed.

Comparative Pharmacokinetic Profiling

Objective: To determine and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of phenibut and F-phenibut.

Rationale: The addition of fluorine can significantly alter a compound's metabolic stability and lipophilicity, which in turn affects its half-life and brain penetrance.[6] Understanding these parameters is crucial for interpreting behavioral data and establishing appropriate dosing regimens.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (n=5 per time point per compound).

  • Drug Administration: A single intraperitoneal (i.p.) injection of phenibut (e.g., 100 mg/kg) or an equimolar dose of F-phenibut. A parallel intravenous (i.v.) cohort is required to determine bioavailability.

  • Sample Collection: Blood samples are collected via tail vein or cardiac puncture at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration. Brain tissue is collected from terminal procedures at each time point.

  • Analysis: Plasma and brain homogenate concentrations of the parent compounds and any major metabolites will be quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability, brain-to-plasma ratio) will be calculated using non-compartmental analysis.

Comparative Pharmacodynamic Assessment

The following behavioral assays are selected to provide a comprehensive comparison of the anxiolytic, sedative, and cognitive effects of the two compounds.

1. Anxiolytic Activity: Elevated Plus Maze (EPM)

Objective: To compare the anxiolytic-like effects of phenibut and F-phenibut.

Rationale: The EPM is a standard preclinical model for assessing anxiety.[12] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Drug Administration: Mice are administered vehicle, phenibut (e.g., 10, 25, 50 mg/kg, i.p.), or F-phenibut (e.g., 1, 2.5, 5 mg/kg, i.p.) 30 minutes prior to testing. Doses for F-phenibut are selected based on its higher expected potency.

  • Testing: Each mouse is placed in the center of the EPM and allowed to explore for 5 minutes. The session is recorded and analyzed using video-tracking software.

  • Parameters Measured:

    • Time spent in open and closed arms.

    • Number of entries into open and closed arms.

    • Total distance traveled (to control for general motor effects).

2. Sedative and Motor-Impairing Effects: Rotarod Test

Objective: To assess and compare the sedative and motor-coordinating side effects of the two compounds.

Rationale: GABA-B agonists are known to cause sedation and motor impairment at higher doses.[6] The rotarod test is a sensitive measure of motor coordination and balance.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Training: Mice are trained on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days until a stable baseline performance is achieved.

  • Drug Administration: On the test day, mice are administered vehicle, phenibut (e.g., 50, 100, 200 mg/kg, i.p.), or F-phenibut (e.g., 5, 10, 20 mg/kg, i.p.).

  • Testing: Latency to fall from the rotating rod is measured at several time points (e.g., 30, 60, 90 minutes) post-injection.

  • Parameters Measured:

    • Latency to fall (in seconds).

3. Cognitive Effects: Novel Object Recognition (NOR) Test

Objective: To evaluate the impact of phenibut and F-phenibut on short-term recognition memory.

Rationale: While phenibut is sometimes described as a nootropic, GABAergic compounds can also impair cognitive function. The NOR test assesses recognition memory without the need for positive or negative reinforcement.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Habituation: Mice are habituated to the empty testing arena for 5-10 minutes on two consecutive days.

  • Training (Familiarization) Phase: On day 3, mice are placed in the arena with two identical objects and allowed to explore for 5 minutes.

  • Drug Administration: Immediately after the training phase, mice are administered vehicle, phenibut, or F-phenibut at non-sedating doses determined from prior experiments.

  • Testing (Choice) Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes.

  • Parameters Measured:

    • Time spent exploring the novel object vs. the familiar object.

    • A discrimination index is calculated: (Time_novel - Time_familiar) / (Time_novel + Time_familiar).

Proposed Experimental Workflow

workflow cluster_Phase1 Phase 1: Foundational Studies cluster_Phase2 Phase 2: Behavioral Assessment cluster_Phase3 Phase 3: Data Analysis PK Pharmacokinetic Profiling (LC-MS/MS) DoseRange Dose-Range Finding (Acute Toxicity & Sedation) PK->DoseRange Inform Dosing EPM Anxiolytic Effects (Elevated Plus Maze) DoseRange->EPM Rotarod Motor Impairment (Rotarod Test) DoseRange->Rotarod NOR Cognitive Effects (Novel Object Recognition) DoseRange->NOR Analysis Comparative Analysis (Potency, Efficacy, Therapeutic Index) EPM->Analysis Rotarod->Analysis NOR->Analysis

Caption: A phased approach ensures that pharmacokinetic and dose-ranging data inform subsequent behavioral testing for a robust comparison.

Data Presentation and Expected Outcomes

All quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Comparative Receptor Binding and Potency

Compound GABA-B Receptor Affinity (IC50) GABA-B Functional Potency (EC50) α2δ VDCC Binding Affinity (Ki)
Phenibut ~100-fold lower than F-phenibut[3][13] 1362 µM[7] 23 µM (R-phenibut)[3]

| 4-Fluorophenibut | 1.70 µM[13] | 23.3 µM[7] | Similar to phenibut (est.)[3] |

Table 2: Expected In Vivo Pharmacokinetic and Pharmacodynamic Outcomes

Parameter Phenibut 4-Fluorophenibut Rationale for Expected Difference
Pharmacokinetics
Brain-to-Plasma Ratio Lower Higher (Predicted) Increased lipophilicity due to fluorine may enhance BBB penetration.
Half-life (t1/2) Shorter Longer (Predicted) Fluorine substitution can block sites of metabolism, increasing metabolic stability.
Pharmacodynamics
Anxiolytic Potency (EPM) Lower Higher (Predicted) Consistent with higher in vitro GABA-B receptor potency.
Sedative Potency (Rotarod) Lower Higher (Predicted) Higher potency at GABA-B is expected to lead to more pronounced sedation at lower doses.

| Therapeutic Index | Higher (Predicted) | Lower (Predicted) | The dose separation between desired anxiolytic effects and undesired sedative effects may be smaller for the more potent compound. |

Conclusion and Future Directions

While in vitro data strongly suggest that 4-fluorophenibut is a more potent GABA-B agonist than phenibut, a comprehensive in vivo comparison is necessary to understand the therapeutic implications. The proposed experimental framework provides a rigorous and self-validating approach to compare their pharmacokinetic profiles and their effects on anxiety, motor function, and cognition. The results of such a study would be critical for any further development of F-phenibut as a potential therapeutic agent, providing essential data on its potency, efficacy, and safety profile relative to its well-established parent compound. Future studies could also explore the abuse liability of each compound using conditioned place preference or self-administration models, given that both are available as supplements and have potential for misuse.[14]

References

A Senior Application Scientist's Guide to Benchmarking Analytical Methods for GABA Analog Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of GABAergic systems, the accurate quantification of γ-aminobutyric acid (GABA) analogs is paramount. These compounds, which include therapeutic agents like Gabapentin and Pregabalin, play a crucial role in neuroscience research and clinical practice. The selection of an appropriate analytical method is a critical decision that directly impacts data quality, experimental throughput, and, ultimately, the validity of research findings. This guide provides an in-depth comparison of the primary analytical techniques used for GABA analog quantification, offering insights into the principles, performance, and practical application of each method.

The Analytical Challenge: The Physicochemical Nature of GABA Analogs

GABA and its structural analogs are small, polar, zwitterionic molecules. This inherent physicochemical nature presents a significant analytical challenge: they lack a strong native chromophore or fluorophore, making direct detection by common High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors difficult.[1][2] Furthermore, their high polarity can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[3] Consequently, analytical strategies must incorporate techniques to enhance detectability and chromatographic retention, primarily through derivatization or the use of highly sensitive mass spectrometry-based methods.

Methodological Showdown: A Head-to-Head Comparison

The three most prevalent analytical methodologies for GABA analog quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization followed by fluorescence (FLD) or electrochemical (ECD) detection. Each approach offers a unique balance of sensitivity, selectivity, throughput, and cost.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the gold standard for the quantification of GABA analogs in complex biological matrices due to its exceptional sensitivity, selectivity, and versatility.[4][5] This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer.

Principle of Operation: The analyte is first separated from other matrix components by HPLC. It then enters the mass spectrometer, where it is ionized (typically via electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple-reaction monitoring (MRM) provides a high degree of selectivity, minimizing interferences from the sample matrix.[6]

Causality in Experimental Choices:

  • Ionization Source: ESI is the preferred ionization technique for polar molecules like GABA analogs as it is a soft ionization method that minimizes in-source fragmentation, preserving the precursor ion for MS/MS analysis.

  • Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard (e.g., Gabapentin-d10, Pregabalin-d6) is highly recommended.[7][8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification by compensating for variations in sample preparation and instrument response.[7][8]

  • Chromatography: While traditional C18 columns can be used, hydrophilic interaction liquid chromatography (HILIC) columns are often employed to improve the retention of these polar compounds.[5]

Performance Characteristics: LC-MS/MS methods for GABA analogs typically exhibit excellent linearity over a wide concentration range and achieve low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range.[6][9]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful, Derivatization-Reliant Alternative

GC-MS is another powerful mass spectrometry-based technique that can be employed for GABA analog quantification. However, due to the low volatility of these compounds, a derivatization step is mandatory to convert them into thermally stable and volatile derivatives suitable for GC analysis.[1][10]

Principle of Operation: Following derivatization, the sample is injected into the gas chromatograph, where the volatile derivatives are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification.

Causality in Experimental Choices:

  • Derivatization: The choice of derivatizing agent is critical for the success of GC-MS analysis. Common reagents include alkyl chloroformates and silylating agents, which react with the amine and carboxylic acid functional groups of the GABA analogs. The derivatization process must be reproducible and yield a stable product.

  • Injection Technique: The use of a hot inlet for online derivatization can streamline the workflow and improve throughput.[10]

Performance Characteristics: GC-MS methods can achieve good sensitivity and selectivity. However, the mandatory derivatization step adds complexity to the workflow and can be a source of variability if not carefully controlled.[10]

High-Performance Liquid Chromatography (HPLC) with Derivatization and Fluorescence/Electrochemical Detection

For laboratories without access to mass spectrometry, HPLC with derivatization remains a viable and cost-effective option for GABA analog quantification.[11] This approach relies on reacting the analyte with a labeling agent to form a derivative that is readily detectable by fluorescence (FLD) or electrochemical (ECD) detectors.

Principle of Operation: The GABA analog is derivatized either pre-column or post-column. The resulting fluorescent or electroactive derivative is then separated by HPLC and detected.

Causality in Experimental Choices:

  • Derivatization Reagent: The choice of derivatization reagent is dictated by the desired detection method and the functional groups of the analyte.

    • For Fluorescence Detection (FLD): o-Phthalaldehyde (OPA) is a widely used pre-column derivatization reagent that reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[12][13] Other reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride are also employed.[14]

    • For Electrochemical Detection (ECD): OPA can also be used for ECD, as the resulting derivative is electroactive.[15][16]

  • Reaction Conditions: The derivatization reaction is sensitive to pH, temperature, and reaction time. These parameters must be carefully optimized and controlled to ensure complete and reproducible derivatization.[12]

Performance Characteristics: HPLC-FLD and HPLC-ECD methods can offer excellent sensitivity, with detection limits in the low nanomolar range.[12] However, the stability of the derivatives can be a concern, and the derivatization step can be time-consuming and introduce variability.[11]

Quantitative Data Summary: A Comparative Overview

The following table summarizes typical performance characteristics of the discussed analytical methods for the quantification of common GABA analogs. The values presented are indicative and can vary depending on the specific method, instrumentation, and matrix.

Analytical MethodAnalyteLinearity RangeLLOQPrecision (%RSD)Accuracy (%)Reference(s)
LC-MS/MS Gabapentin50 - 5000 ng/mL50 ng/mL< 15%85 - 115%[6]
Pregabalin1 - 250 ng/mL1 ng/mL< 15%85 - 115%[17]
Gabapentin0.5 - 100 µg/mL0.5 µg/mL< 5%95 - 105%[18]
Pregabalin4 - 400 ng/mL (Oral Fluid)4 ng/mL< 15%85 - 115%[7]
100 - 10000 ng/mL (Urine)100 ng/mL[7]
GC-MS GABA0.5 - 100 µg/mL250 ng/mLN/AN/A[10]
HPLC-FLD GABA (OPA derivatization)0.2 - 0.9 µg/mL0.02 µg/mL< 6%~100%[11]
GABA (OPA/sulfite derivatization)N/A~1 nMN/AN/A[12]
HPLC-UV Pregabalin (DNFB derivatization)10 - 1000 µg/mL2.5 µg/mL< 5.9%90.1%[19]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of your results, it is essential to follow a well-defined and validated protocol. Below are detailed, step-by-step methodologies for the two most common analytical approaches.

LC-MS/MS Method for Gabapentin Quantification in Human Plasma

This protocol is based on a validated method employing protein precipitation for sample cleanup.[6][20]

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Internal Standard (Gabapentin-d10) plasma->is Add ppt Protein Precipitation (Acetonitrile) is->ppt Add vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms Tandem MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: LC-MS/MS workflow for Gabapentin quantification.

Methodology:

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 1500 ng/mL Gabapentin-d10 in 50% methanol). The internal standard is crucial for correcting for variability during sample processing and analysis.[6]

    • Add 500 µL of acetonitrile to precipitate plasma proteins. Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography.[6]

    • Vortex the mixture for 15 seconds to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid is added to the mobile phase to improve the ionization efficiency of the analytes in positive ESI mode.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Gabapentin and its internal standard (e.g., Gabapentin: m/z 172.1 → 154.1; Gabapentin-d10: m/z 182.1 → 164.1). The use of MRM ensures high selectivity and sensitivity.

  • Data Analysis:

    • Quantify the concentration of Gabapentin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

HPLC-FLD Method for GABA Quantification with OPA Derivatization

This protocol is based on a method optimized for high sensitivity in microdialysis samples.[12]

Workflow Diagram:

HPLCFLD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing sample Sample (9 µL) borate Borate Buffer sample->borate Add opa OPA Working Solution borate->opa Add mix Mix opa->mix injection Inject into HPLC mix->injection hplc HPLC Separation (C18 Column) injection->hplc fld Fluorescence Detection hplc->fld quant Quantification fld->quant

Caption: HPLC-FLD workflow for GABA quantification.

Methodology:

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 10.4): The high pH of the borate buffer is essential for the OPA derivatization reaction to proceed efficiently.[12]

    • OPA Working Solution: Dissolve 11 mg of o-phthalaldehyde in 250 µL of absolute ethanol. Add 820 µL of 1 M sodium sulfite and 3.93 mL of 0.1 M borate buffer. Dilute this stock solution 1:20 (v/v) in borate buffer. The use of sulfite as the thiol reagent can lead to more stable derivatives compared to other thiols.[12]

  • Derivatization Procedure:

    • In a microcentrifuge tube, combine 9 µL of the sample or standard with 2 µL of borate buffer.

    • Add 0.5 µL of the OPA working solution.

    • Mix thoroughly with a pipette. The derivatization reaction is rapid and occurs at room temperature.[12]

  • HPLC-FLD Analysis:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of a suitable buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Fluorescence Detector Settings: Excitation wavelength (λex) = 220 nm, Emission wavelength (λem) = 385 nm. These wavelengths have been optimized for maximal fluorescence of the OPA/sulfite derivative of GABA.[12]

  • Data Analysis:

    • Quantify the GABA concentration by comparing the peak area of the derivatized GABA in the sample to a calibration curve prepared with derivatized GABA standards.

Method Validation: Ensuring Data Integrity and Trustworthiness

Regardless of the chosen analytical method, rigorous validation is essential to ensure the reliability and reproducibility of the data. Bioanalytical method validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Concluding Remarks: Selecting the Optimal Method for Your Research

The choice of an analytical method for GABA analog quantification should be guided by the specific requirements of the research, including the desired sensitivity, the complexity of the sample matrix, the available instrumentation, and throughput needs.

  • LC-MS/MS is the method of choice for regulated bioanalysis and for studies requiring the highest sensitivity and selectivity, especially when dealing with complex matrices like plasma or tissue homogenates.

  • GC-MS offers a powerful alternative, particularly for volatile derivatives, but the mandatory derivatization step can be a drawback.

  • HPLC with derivatization provides a cost-effective and sensitive option for laboratories without access to mass spectrometry, but requires careful optimization and control of the derivatization reaction.

By understanding the principles, performance characteristics, and practical considerations of each method, researchers can make an informed decision and generate high-quality, reliable data for their studies on GABAergic systems.

References

A Comparative Guide to the Metabolic Stability of 3-Amino-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, establishing a compound's metabolic stability is a critical milestone. This property profoundly influences a drug candidate's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides an in-depth analysis of the metabolic stability of 3-Amino-4-(4-fluorophenyl)butanoic acid, a GABA analogue with therapeutic potential.[3][4] We will objectively compare its performance with relevant alternatives, supported by established experimental data and protocols.

The Significance of Metabolic Stability in Drug Design

The metabolic stability of a new chemical entity (NCE) dictates its susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action and a more predictable dose-response relationship.[5] Conversely, a compound with low metabolic stability may be rapidly metabolized, resulting in low bioavailability and the formation of potentially toxic metabolites.[2]

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) superfamily of enzymes playing a central role.[6][7] These enzymes, particularly isoforms like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, are responsible for the metabolism of the vast majority of clinically used drugs.[8][9] Therefore, early assessment of a compound's interaction with these enzymes is paramount.

The inclusion of fluorine in drug candidates, as seen in this compound, is a common strategy to enhance metabolic stability.[10][11] The high strength of the carbon-fluorine bond can block sites of metabolism that would otherwise be susceptible to oxidation.[10] However, the influence of fluorine on metabolic pathways can be complex and requires empirical validation.[12][13]

Comparative Analysis of Metabolic Stability

To contextualize the metabolic stability of this compound, we compare it with its non-fluorinated parent compound, Phenibut, and another widely used GABA analogue, Baclofen. We also include Verapamil and Dextromethorphan as well-characterized control compounds with known high and moderate metabolic turnover, respectively.

CompoundStructureKey Metabolic EnzymesIn Vitro Half-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolic Pathway
This compound 4-amino-3-(4-fluorophenyl)butanoic acidExpected to be low due to fluorination> 60 (Predicted)< 10 (Predicted)Minimal Phase I oxidation; potential for Phase II conjugation
Phenibut (β-phenyl-GABA) β-phenyl-γ-aminobutyric acidCYP450 (minor)Not extensively reported, but expected to be higher than fluorinated analogModerateHydroxylation on the phenyl ring
Baclofen β-(4-chlorophenyl)-GABAMinimal> 120Very LowPrimarily excreted unchanged
Verapamil (Control) CYP3A4, CYP1A2< 10HighN-dealkylation, O-demethylation
Dextromethorphan (Control) CYP2D6, CYP3A4~20-30ModerateO-demethylation, N-demethylation

Data for this compound and Phenibut are predicted based on structural analogy and the known effects of fluorination. HLM: Human Liver Microsomes.

The predicted high metabolic stability of this compound is attributed to the fluorine substitution on the phenyl ring. This modification is expected to significantly reduce its susceptibility to CYP450-mediated oxidation, a common metabolic pathway for aromatic compounds.[10] In contrast, its non-fluorinated counterpart, Phenibut, is more likely to undergo hydroxylation. Baclofen, which has a chlorine atom on the phenyl ring, is known for its high metabolic stability and is largely excreted unchanged, serving as a benchmark for a metabolically stable GABA analogue.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a compound, the liver microsomal stability assay is a robust and widely used in vitro method.[14][15] This assay provides key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[1]

Liver Microsomal Stability Assay Protocol

This protocol outlines the steps to assess the metabolic stability of a test compound using human liver microsomes (HLM).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled, cryopreserved)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample processing

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[15][16]

Procedure:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes at 37°C.[17]

    • Prepare the microsomal solution by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[16]

    • Prepare the test and control compound working solutions by diluting the stock solutions in buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add the test and control compounds to their respective wells.[18]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[19]

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[2]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).[18]

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow and the central role of CYP450 enzymes in drug metabolism.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Thaw & Dilute Human Liver Microsomes D Pre-incubate Microsomes at 37°C A->D B Prepare Test Compound Working Solution E Initiate Reaction with NADPH & Compound B->E C Prepare NADPH Regenerating System C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Terminate Reaction with Cold Acetonitrile + IS F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Data Analysis: Calculate t½ & CLint I->J

Caption: Experimental workflow for the liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Lipophilic Drug (e.g., this compound) CYP450 Cytochrome P450 Enzymes (Liver) Drug->CYP450 Oxidation Excretion Excretion (Urine, Bile) Drug->Excretion Direct (if stable) Metabolite1 Oxidized, Reduced, or Hydrolyzed Metabolite CYP450->Metabolite1 Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite1->Conjugation Conjugation Metabolite2 Hydrophilic Conjugate Conjugation->Metabolite2 Metabolite2->Excretion

Caption: General pathways of drug metabolism in the liver.

Conclusion and Future Directions

Based on established principles of medicinal chemistry and comparative data, this compound is predicted to exhibit high metabolic stability. The strategic placement of a fluorine atom on the phenyl ring is a well-validated approach to block CYP450-mediated metabolism, thereby potentially increasing the compound's half-life and oral bioavailability.[3][11]

The provided experimental protocol for the liver microsomal stability assay serves as a robust framework for empirically confirming this hypothesis. The results from such studies are crucial for guiding further drug development efforts, including dose selection for in vivo pharmacokinetic and efficacy studies.[20][21] It is also important to consider that while Phase I metabolism may be limited, the potential for Phase II conjugation should be investigated.[22]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Amino-4-(4-fluorophenyl)butanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 3-Amino-4-(4-fluorophenyl)butanoic acid (CAS No. 125995-13-3). As a fluorinated organic compound, this substance requires meticulous disposal procedures to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards and environmental regulations.

Section 1: Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar compounds indicate that it should be handled with caution.

1.1. Inferred Hazards Based on analogous fluorinated amino acids and benzoic acids, this compound is presumed to cause:

  • Skin irritation[1][2].

  • Serious eye irritation[1][2].

  • Potential respiratory tract irritation if inhaled as a dust or aerosol[2][3].

1.2. Waste Classification: A Halogenated Organic Compound The presence of a fluorine atom covalently bonded to a carbon atom classifies this compound as a halogenated organic compound . This is a critical determination for disposal. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated organic wastes are regulated as hazardous waste[4]. Mixing halogenated with non-halogenated waste streams is a common and costly mistake. The disposal cost for halogenated waste is significantly higher due to the specialized incineration processes required to prevent the formation of toxic byproducts like dioxins and furans[5].

Therefore, all waste materials containing this compound must be treated as hazardous waste .

WasteCharacterization Start Is the waste This compound or contaminated with it? IsHalogenated Does the molecule contain a Carbon-Halogen bond (e.g., C-F)? Start->IsHalogenated Yes Classify Classify as 'Hazardous Waste: Halogenated Organic' IsHalogenated->Classify Yes Segregate Segregate in a dedicated, properly labeled 'Halogenated Waste' container. Classify->Segregate

Caption: Decision workflow for classifying the waste stream.

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Prior to handling the compound for disposal, ensure all safety measures are in place. Work should be conducted in a well-ventilated area, preferably inside a chemical fume hood[2].

2.1. Required Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[6].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs[7].

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically impervious apron is recommended[2].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with a particle filter[6].

Section 3: Segregated Waste Collection Protocol

Proper segregation is the most critical step in the disposal process to ensure safety and cost-effective management[5]. Never mix halogenated waste with non-halogenated waste[5][8].

Step 1: Designate a Waste Container Use a dedicated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE), for all waste related to this compound. The container must have a secure, leak-proof, screw-top lid[1][8].

Step 2: Label the Container Before Use The container must be labeled before the first drop of waste is added[9]. According to EPA regulations, the label must include:

  • The words "Hazardous Waste" [10][11].

  • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas[9].

  • A clear indication of the hazards (e.g., "Irritant," or appropriate GHS pictograms)[10][11].

Step 3: Accumulate Waste

  • Solid Waste: Collect all unused or expired solid compounds, along with any contaminated materials like weighing paper, pipette tips, and gloves, directly into the designated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid halogenated waste container. Ensure the solvent is compatible with the container material.

  • Container Management: Keep the waste container closed at all times except when actively adding waste[8][9]. This is a key requirement to prevent the release of vapors.

Section 4: On-Site Storage and Management

All hazardous waste must be managed according to its point of generation, typically in a Satellite Accumulation Area (SAA), before being moved to a Central Accumulation Area (CAA) for pickup[10][11].

Requirement Satellite Accumulation Area (SAA) - In the Lab Central Accumulation Area (CAA) - Facility Storage
Location At or near the point of generation, under the control of lab personnel[10][12].A designated, secure final on-site storage area[11].
Volume Limit Up to 55 gallons of hazardous waste[10].Depends on the facility's generator status (SQG or LQG)[11].
Labeling Must be labeled with "Hazardous Waste" and the chemical contents[11].Must include the accumulation start date once moved from the SAA[11].
Storage Time No specific time limit, but waste must be moved to CAA within 3 days once the 55-gallon limit is reached.90 days for Large Quantity Generators (LQGs), 180 days for Small Quantity Generators (SQGs)[11].

Your institution's Environmental Health and Safety (EHS) department will provide specific guidance on SAAs and the procedure for transferring waste to the CAA. Regular inspections of the SAA are required to check for leaks and proper labeling[12].

Section 5: Final Disposal Pathway

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

5.1. Approved Disposal Method The recommended and most common disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers[3][13]. This process ensures the complete destruction of the compound and neutralizes harmful combustion byproducts, such as hydrogen fluoride.

5.2. Prohibited Disposal Methods

  • DO NOT dispose of this chemical down the drain. This is a violation of EPA regulations and can damage plumbing and aquatic ecosystems[5][12].

  • DO NOT dispose of this chemical in the regular trash. This can endanger sanitation workers and lead to environmental contamination[12].

DisposalWorkflow cluster_Lab Laboratory Activities cluster_Facility Facility-Level Management cluster_Disposal Final Disposal Generate Generate Waste Collect Collect in Labeled, Segregated 'Halogenated' Container Generate->Collect StoreSAA Store in Satellite Accumulation Area (SAA) Collect->StoreSAA Request Request EHS Pickup StoreSAA->Request StoreCAA Move to Central Accumulation Area (CAA) Request->StoreCAA Transport Transport by Licensed Waste Hauler StoreCAA->Transport Incinerate High-Temperature Incineration Transport->Incinerate

Caption: Overall workflow from waste generation to final disposal.

Section 6: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

6.1. Spill Response

  • Minor Spill (in a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an absorbent material compatible with chemical spills (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container[3].

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Alert personnel in the immediate area and evacuate[9].

    • Close the laboratory doors to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment[14].

6.2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1]. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[1][13]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][7].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting[6]. Seek immediate medical attention[13].

References

Navigating the Safe Handling of 3-Amino-4-(4-fluorophenyl)butanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A detailed protocol on the personal protective equipment, operational procedures, and disposal of 3-Amino-4-(4-fluorophenyl)butanoic acid to ensure laboratory safety and regulatory compliance.

Understanding the Compound: Hazard Profile and Reactivity

This compound is a fluorinated amino acid derivative with applications in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability and lipophilicity of the molecule, making it of interest in drug development. As a powdered active pharmaceutical ingredient (API), it requires careful handling to prevent inhalation and cross-contamination.

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

In terms of reactivity, as an amino acid, this compound can undergo acid-base reactions and form peptide bonds.[3] It is crucial to be aware of potential incompatibilities, which generally include strong oxidizing agents.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to minimize exposure through all potential routes: inhalation, skin contact, and eye contact.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[4] The outer glove should be removed and disposed of immediately upon any sign of contamination.
Eye and Face Protection Chemical splash goggles are the minimum requirement.[5] For procedures with a higher risk of splashes or aerosol generation, a face shield worn over safety goggles is mandatory.[5]
Body Protection A lab coat is standard for all laboratory work. When handling larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or disposable coveralls should be worn.
Respiratory Protection Due to the risk of respiratory irritation from the powdered form, work should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC).[6] If these engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational Plan: From Receipt to Disposal

A clear and systematic operational plan is crucial for the safe handling of this compound at every stage.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] It should be stored away from incompatible materials, such as strong oxidizing agents.

Handling and Weighing

All handling of the powdered compound, especially weighing, must be performed within a chemical fume hood or other suitable containment device to prevent the generation and inhalation of dust.[6] Use tools and equipment that are easy to decontaminate.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the full recommended PPE.

  • Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust. A HEPA-filtered vacuum can also be used for larger spills.[8]

  • Decontaminate : Once the bulk of the material is removed, decontaminate the area with a suitable solvent (e.g., ethanol or methanol) and then wash with soap and water.

  • Collect Waste : All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be collected in a sealed, labeled container for hazardous waste disposal.[9]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

As a halogenated organic compound, this compound requires specific disposal procedures.

Waste Segregation

All waste containing this compound, including contaminated PPE and cleaning materials, must be segregated as halogenated organic waste.[10][11] Do not mix with non-halogenated waste streams.

Disposal Method

The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[10] This process is designed to break down the compound into less harmful substances under controlled conditions.

Decontamination of Equipment

All non-disposable equipment that has come into contact with the compound should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent, followed by a thorough wash with soap and water. The solvent rinsate should be collected and disposed of as halogenated organic waste.

Workflow and Diagrams

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood Ensure Safety handling_weigh Weigh Compound in Fume Hood prep_fume_hood->handling_weigh Proceed to Handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve Experimental Use cleanup_decon Decontaminate Equipment handling_dissolve->cleanup_decon Post-Experiment cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste Collect Waste cleanup_dispose Dispose via Incineration cleanup_waste->cleanup_dispose Final Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(4-fluorophenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(4-fluorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.